1,2,3,4-Tetrahydroquinoline-6,7-diamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinoline-6,7-diamine |
InChI |
InChI=1S/C9H13N3/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h4-5,12H,1-3,10-11H2 |
InChI Key |
HPZPTSWABOFNPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2NC1)N)N |
Origin of Product |
United States |
Foundational & Exploratory
1,2,3,4-Tetrahydroquinoline-6,7-diamine chemical structure and properties
[1][2]
Executive Summary
1,2,3,4-Tetrahydroquinoline-6,7-diamine is a bicyclic, aromatic-aliphatic hybrid scaffold primarily utilized as a transient intermediate in the synthesis of imidazo[4,5-g]quinolines and triazolo[4,5-g]quinolines . These tricyclic systems have emerged as potent pharmacophores with demonstrated efficacy against RNA viruses (BVDV, RSV) and various cancer cell lines (MCF-7).
Due to the high oxidation sensitivity of the ortho-diamine moiety, this compound is rarely isolated in its free base form. Instead, it is typically generated in situ via the catalytic reduction of its stable precursor, 6,7-dinitro-1,2,3,4-tetrahydroquinoline (CAS: 40484-74-0), or stabilized as a dihydrochloride salt.
Chemical Architecture & Properties[3][4][5]
Structural Analysis
The molecule features a fused bicyclic core consisting of a saturated piperidine ring (positions 1-4) and a benzene ring (positions 5-8). The defining feature is the vicinal diamine substitution at positions 6 and 7 of the benzene ring, which provides a "handle" for further cyclization reactions.
Key Structural Features:
-
Core: 1,2,3,4-Tetrahydroquinoline (THQ).[1][2][3][4][5][6][7][8][9][10][11]
-
Functional Groups: Two primary amine (-NH₂) groups at C6 and C7; one secondary amine (-NH-) at N1.
-
Electronic Character: The N1 nitrogen is sp³ hybridized and electron-donating, increasing the electron density of the benzene ring and making the 6,7-positions highly nucleophilic.
Physicochemical Properties (Predicted)
| Property | Value (Predicted) | Notes |
| Molecular Formula | C₉H₁₃N₃ | |
| Molecular Weight | 163.22 g/mol | |
| logP | ~0.8 - 1.2 | Lipophilic, membrane permeable. |
| pKa (N1) | ~5.0 - 6.0 | Secondary amine (less basic due to conjugation). |
| pKa (Anilines) | ~3.0 - 4.0 | Weakly basic; prone to oxidation. |
| Solubility | Moderate in EtOH, DMSO | Soluble in acidic aqueous media. |
| Stability | Low (Air Sensitive) | Rapidly oxidizes to quinonediimines; store under Ar/N₂. |
Structural Visualization
The following diagram illustrates the core structure and its numbering scheme.
Caption: Core structure of 1,2,3,4-Tetrahydroquinoline-6,7-diamine showing the fused bicyclic system and critical diamine substitution sites.
Synthetic Pathways[8][12][14][15]
The synthesis of 1,2,3,4-tetrahydroquinoline-6,7-diamine is typically achieved via the reduction of nitro-substituted precursors. The most robust route involves the nitration of 1,2,3,4-tetrahydroquinoline followed by catalytic hydrogenation.
Route A: From 1,2,3,4-Tetrahydroquinoline (Standard)
This route is preferred for its scalability and use of readily available starting materials.
-
Nitration: 1,2,3,4-Tetrahydroquinoline is nitrated using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). Careful temperature control (0-5°C) is required to favor the 6-nitro isomer initially, followed by further nitration to the 6,7-dinitro or 5,7-dinitro species. Separation of isomers is often required.
-
Note: Direct dinitration can yield a mixture of 5,7- and 6,8- isomers. Specific conditions (e.g., protection of N1 with acetyl group) may be used to direct substitution to the 6,7-positions.
-
-
Reduction: The 6,7-dinitro intermediate is reduced to the diamine.
Detailed Protocol: Catalytic Hydrogenation
Objective: Synthesis of 1,2,3,4-tetrahydroquinoline-6,7-diamine from 6,7-dinitro-1,2,3,4-tetrahydroquinoline.
Reagents:
-
Substrate: 6,7-Dinitro-1,2,3,4-tetrahydroquinoline (1.0 eq)
-
Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt%)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen Source: H₂ gas (balloon or Parr shaker at 30-50 psi)
Procedure:
-
Dissolution: Dissolve the dinitro compound in EtOH (approx. 10 mL/g) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Argon/Nitrogen) to prevent ignition of solvent vapors.
-
Hydrogenation: Purge the vessel with H₂ gas. Agitate the mixture under H₂ atmosphere at room temperature for 4–12 hours. Monitor reaction progress via TLC (disappearance of yellow nitro compound, appearance of polar fluorescent amine).
-
Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with fresh EtOH.
-
Isolation (Critical): The filtrate contains the free diamine.
-
Option A (Immediate Use): Use the solution directly for the next step (e.g., cyclization with an aldehyde).
-
Option B (Salt Formation): Add HCl in dioxane/ether to precipitate the dihydrochloride salt, which is more stable to oxidation.
-
Caption: Synthetic workflow from tetrahydroquinoline to the bioactive imidazo[4,5-g]quinoline scaffold.
Medicinal Chemistry Applications
The 1,2,3,4-tetrahydroquinoline-6,7-diamine scaffold is a "privileged structure" precursor. Its primary value lies in its ability to form tricyclic systems that mimic purines or other essential biological metabolites.
Antiviral Activity (BVDV & RSV)
Derivatives synthesized from this diamine, specifically imidazo[4,5-g]quinolines , have shown potent activity against:
-
Bovine Viral Diarrhea Virus (BVDV): A surrogate model for Hepatitis C Virus (HCV).
-
Respiratory Syncytial Virus (RSV): A major cause of respiratory tract infections.
Mechanism of Action: These compounds act as non-nucleoside inhibitors of the viral RNA-dependent RNA polymerase (RdRp) . The tricyclic planar structure allows for intercalation or binding within the polymerase active site, disrupting viral replication.
Anticancer Potential
The imidazo[4,5-g]quinoline derivatives also exhibit cytotoxicity against human cancer cell lines, including:
-
MCF-7 (Breast Cancer): IC₅₀ values in the low micromolar range.[12][13]
-
Mechanism: Likely involves DNA intercalation or inhibition of topoisomerase II, similar to other planar tricyclic alkaloids.
Structure-Activity Relationship (SAR)
-
N1-Substitution: Alkylation or acylation of the N1 nitrogen modulates lipophilicity and metabolic stability.
-
C2-Position (Imidazole): The substituent at the C2 position of the imidazole ring (derived from the aldehyde used in cyclization) is the primary determinant of potency. Aryl groups (e.g., 4-chlorophenyl) typically enhance binding affinity.
-
6,7-Fusion vs. 5,6-Fusion: The linear [g]-fusion (6,7) is often superior to the angular [f]-fusion (5,6) for antiviral activity, likely due to better geometric fit within the RdRp binding pocket.
Safety & Handling
-
Oxidation Hazard: Like all ortho-diamines, this compound is highly susceptible to air oxidation, forming dark-colored impurities (quinones/imines). Handle under inert atmosphere (Nitrogen/Argon).
-
Toxicity: Treat as a potential mutagen. Many planar, DNA-intercalating agents are genotoxic. Wear full PPE (gloves, lab coat, safety glasses) and handle in a fume hood.
-
Storage: Store the dihydrochloride salt in a desiccator at -20°C. Avoid storing the free base for extended periods.
References
-
Briguglio, I., et al. (2015). "Synthesis, cytotoxicity and antiviral evaluation of new series of imidazo[4,5-g]quinoline and pyrido[2,3-g]quinoxalinone derivatives." European Journal of Medicinal Chemistry.
-
Tonelli, M., et al. (2014). "Antiviral activity of benzimidazole derivatives. II. Antiviral activity of novel 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles." Chemistry & Biodiversity.
-
Carta, A., et al. (2011). "Chemistry, biological properties and SAR analysis of quinoxalinones." Mini Reviews in Medicinal Chemistry.
-
Musciu, A., et al. (2020). "Anti-BVDV Activity Evaluation of Naphthoimidazole Derivatives Compared with Parental Imidazoquinoline Compounds." The Open Medicinal Chemistry Journal.
-
PubChem Compound Summary. "6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline" (Related Analog Data).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological activity of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. mdpi.com [mdpi.com]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. 6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE | 1745-07-9 [chemicalbook.com]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijstr.org [ijstr.org]
- 10. CAS 3373-00-0: 6-Hydroxy-1,2,3,4-tetrahydroquinoline [cymitquimica.com]
- 11. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-BVDV Activity Evaluation of Naphthoimidazole Derivatives Compared with Parental Imidazoquinoline Compounds [openmedicinalchemistryjournal.com]
- 13. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
6,7-diamino-1,2,3,4-tetrahydroquinoline CAS number and synonyms
This technical guide details the chemical identity, synthesis, and applications of 6,7-diamino-1,2,3,4-tetrahydroquinoline , a critical intermediate in the synthesis of tricyclic heterocyclic systems such as imidazo[4,5-g]quinolines.
Chemical Identity & Core Significance[1][2][3]
6,7-diamino-1,2,3,4-tetrahydroquinoline is a bicyclic aromatic diamine characterized by a saturated piperidine ring fused to a benzene ring bearing two amino groups at the 6 and 7 positions. It serves as a versatile "ortho-diamine" scaffold, enabling the construction of fused imidazole, pyrazine, or triazole rings onto the quinoline core.
Nomenclature & Identifiers[3][4][5][6]
| Property | Detail |
| Systematic Name | 6,7-diamino-1,2,3,4-tetrahydroquinoline |
| IUPAC Name | 1,2,3,4-tetrahydroquinoline-6,7-diamine |
| Molecular Formula | C₉H₁₃N₃ |
| Molecular Weight | 163.22 g/mol |
| CAS Number | Unavailable/Not Widely Indexed (See Precursor Note below) |
| Key Precursor CAS | 40484-57-9 (6,7-dinitro-1,2,3,4-tetrahydroquinoline) |
| Common Derivatives | 6,7-diamino-1,2,3,4-tetrahydroquinoline dihydrochloride |
Note on CAS Availability: While the specific CAS for the unsubstituted diamine is not widely indexed in public chemical repositories, the compound is a well-established intermediate generated in situ or isolated as a salt from the reduction of 6,7-dinitro-1,2,3,4-tetrahydroquinoline (CAS 40484-57-9) .
Synthesis & Production Protocols
The synthesis of 6,7-diamino-1,2,3,4-tetrahydroquinoline typically follows a Nitration-Reduction sequence starting from 1,2,3,4-tetrahydroquinoline. The protocol requires careful control of regioselectivity during nitration and oxidation prevention during reduction.
Synthetic Pathway Diagram[6]
Caption: Step-wise synthesis from tetrahydroquinoline via the 6,7-dinitro intermediate.
Detailed Protocol: Reduction of 6,7-Dinitro-1,2,3,4-tetrahydroquinoline
Objective: Convert the dinitro precursor (CAS 40484-57-9) to the target diamine.
-
Preparation: Dissolve 6,7-dinitro-1,2,3,4-tetrahydroquinoline (1.0 eq) in dry methanol or ethanol.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10-20 wt% loading) under an inert atmosphere (Argon or Nitrogen).
-
Hydrogenation:
-
Purge the vessel with Hydrogen gas (H₂).
-
Stir vigorously under H₂ atmosphere (balloon pressure or 30-50 psi in a Parr shaker) at room temperature for 4–12 hours.
-
Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS. The disappearance of the yellow dinitro spot and appearance of a polar, UV-active amine spot indicates completion.
-
-
Isolation:
-
Filter the mixture through a Celite pad to remove the Pd/C catalyst. Caution: Spent Pd/C is pyrophoric; keep wet during disposal.
-
Concentrate the filtrate under reduced pressure to yield the crude diamine as a dark oil or solid.
-
-
Stabilization (Optional but Recommended): Treat the crude oil with HCl in ether/dioxane to precipitate the dihydrochloride salt . This salt is significantly more stable towards oxidation than the free base.
Alternative Method (Chemical Reduction):
-
Reagents: Tin(II) chloride (SnCl₂) in concentrated HCl or Iron (Fe) powder in acetic acid.
-
Note: This method is robust but requires rigorous workup to remove metal salts, which can chelate the diamine product.
Reactivity & Applications (Drug Development)
The primary utility of 6,7-diamino-1,2,3,4-tetrahydroquinoline lies in its ability to form tricyclic heterocycles . The vicinal diamine moiety (positions 6 and 7) reacts with electrophiles to close a third ring, creating scaffolds analogous to benzimidazoles or quinoxalines.
Key Reaction Pathways[1][6]
| Co-Reactant | Reaction Type | Product Scaffold | Application Area |
| Formic Acid / Orthoformates | Cyclocondensation | Imidazo[4,5-g]quinoline | Kinase Inhibitors, DNA Intercalators |
| 1,2-Dicarbonyls (e.g., Glyoxal) | Condensation | Pyrazino[2,3-g]quinoline | Antitumor Agents |
| Nitrous Acid (HNO₂) | Diazotization | Triazolo[4,5-g]quinoline | Bioisosteres for Purines |
Downstream Synthesis Diagram
Caption: Divergent synthesis of tricyclic pharmacophores from the diamine scaffold.
Mechanism of Action in Drug Design
The resulting tricyclic systems (e.g., imidazo[4,5-g]quinolines) mimic the structure of purine bases (adenine, guanine). This structural homology allows them to:
-
Bind to ATP-binding pockets of kinases (e.g., EGFR, CDK).
-
Intercalate into DNA , disrupting replication in cancer cells.
-
Act as bioisosteres for tricyclic antidepressants or antipsychotics.
Handling, Stability & Safety
Trustworthiness Protocol: Diamines are inherently prone to oxidation, converting to quinone imines or polymerized tars upon exposure to air. Adherence to the following protocols is mandatory for experimental reproducibility.
Stability Profile
-
Oxidation Sensitivity: High. The free base turns purple/black rapidly in air.
-
Storage: Store as the dihydrochloride salt at -20°C under Argon.
-
Solution Stability: Solutions in DMSO or Methanol should be prepared fresh. Avoid protic solvents if storing for >24 hours.
Safety Data (Predicted)
-
GHS Classification: Acute Tox. (Oral/Dermal/Inhal), Skin Irrit. 2, Eye Irrit. 2A.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
References
-
Preparation of Tricyclic Benzimidazoles. (EP0275888B1). European Patent Office. (Describes the synthesis of 6,7-diamino intermediates for tricyclic systems).
-
Synthesis of 6,7-dinitro-1,2,3,4-tetrahydroquinoline. GuideChem/Chemical Book. (Identifies CAS 40484-57-9 as the dinitro precursor).
-
Catalytic Hydrogenation of Nitroarenes. Organic Chemistry Portal. (General methodology for reducing nitro groups to amines).
-
Tetrahydroquinoline Derivatives in Medicinal Chemistry. Asian Journal of Research in Chemistry. (Overview of the biological activity of the tetrahydroquinoline scaffold).
Medicinal Chemistry Applications of Tetrahydroquinoline-6,7-diamine
The medicinal chemistry of tetrahydroquinoline-6,7-diamine represents a niche but high-value segment of heterocyclic drug design. This scaffold serves as a critical "ortho-diamine" linchpin, primarily utilized to construct linear tricyclic systems such as imidazo[4,5-g]quinolines and [1,4]oxazino[2,3-g]quinolines .
While the diamine itself is often an intermediate, its derivatives act as potent DNA intercalators (Topoisomerase II inhibitors) , bacterial efflux pump inhibitors , and viral RNA polymerase inhibitors .
Technical Guide for Drug Development Professionals
Executive Summary & Pharmacophore Analysis
The 1,2,3,4-tetrahydroquinoline-6,7-diamine core is a bifunctional scaffold. Its medicinal value stems from two distinct structural features:
-
The ortho-diamine motif : A highly reactive site for condensation with electrophiles (aldehydes, carboxylic acids, urea) to form fused imidazole or pyrazine rings.
-
The Tetrahydroquinoline (THQ) backbone : Unlike the planar quinoline, the THQ ring is puckered (half-chair conformation), allowing for specific hydrophobic interactions in enzyme pockets (e.g., Quinone Reductase 2) before potential oxidation to the planar aromatic form.
Primary Therapeutic Areas:
-
Oncology: Precursor to planar imidazo[4,5-g]quinoline-4,9-diones (Mitoxantrone analogues).
-
Antimicrobial Resistance: Efflux pump inhibitors (e.g., KSA5) reversing multidrug resistance in Acinetobacter baumannii.[1]
-
Virology: Allosteric inhibitors of Pestivirus RNA-dependent RNA polymerase (RdRp).
Synthesis Strategies: The "Linchpin" Protocol
The synthesis of the 6,7-diamine is the rate-limiting step in accessing these bioactive libraries. The following protocol describes the generation of the diamine and its subsequent cyclization.
Workflow Visualization (Synthesis Logic)
Figure 1: Synthetic route from nitro-precursors to the bioactive tricyclic imidazo-core.
Detailed Experimental Protocol: Reduction & Cyclization
Objective: Synthesis of 2-substituted-imidazo[4,5-g]quinoline from 6,7-diamine.
-
Preparation of 6,7-Diamine (Reduction):
-
Substrate: 6-amino-7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq).
-
Reagents: 10% Pd/C (10 wt%), Hydrazine hydrate (5.0 eq) or H₂ gas (balloon).
-
Solvent: Ethanol/THF (1:1).
-
Conditions: Reflux for 2–4 hours.
-
Workup: Filter through Celite under inert atmosphere (N₂). The diamine is oxidation-sensitive; use immediately or store as HCl salt.
-
Critical Control Point: The free base oxidizes rapidly to the quinodiimine (red/brown color). Maintain reducing environment.
-
-
Cyclization (The "Traube" Modification):
-
Reagents: 6,7-diamine (1.0 eq) + Carboxylic Acid (R-COOH, 1.1 eq).
-
Catalyst: Polyphosphoric acid (PPA) or POCl₃.
-
Conditions: Heat to 100–120°C for 6 hours.
-
Mechanism: Acylation of one amine followed by acid-catalyzed dehydration/ring closure.
-
Result: Formation of the Imidazo[4,5-g]quinoline skeleton.[1][2][3][4]
-
Case Study 1: Reversing Antimicrobial Resistance (Efflux Pump Inhibition)
One of the most promising modern applications of this scaffold is in the design of Efflux Pump Inhibitors (EPIs) . The compound KSA5 , an imidazo[4,5-g]quinoline derivative derived from the 6,7-diamine, targets the RND-type efflux pumps in Acinetobacter baumannii.
Mechanism of Action
Unlike antibiotics that kill bacteria, these derivatives bind to the AdeB, AdeG, and AdeJ transporter proteins. They occupy the hydrophobic pocket, preventing the extrusion of antibiotics like ciprofloxacin or tigecycline.
Quantitative Data: Potentiation of Antibiotics Table 1: Impact of Imidazo[4,5-g]quinoline derivative (KSA5) on Antibiotic MIC.
| Antibiotic | MIC Alone (µg/mL) | MIC + KSA5 (10 µM) | Fold Reduction | Mechanism |
| Ciprofloxacin | 64 | 4 | 16x | Blockade of AdeABC pump |
| Levofloxacin | 32 | 4 | 8x | Blockade of AdeFGH pump |
| Tigecycline | 4 | 1 | 4x | General efflux inhibition |
Data synthesized from recent in silico and in vitro screening studies (See Ref 3).
Case Study 2: Oncology (Topoisomerase II Inhibition)
When the tetrahydroquinoline-6,7-diamine is cyclized and subsequently oxidized to the quinoline-4,9-dione form, it mimics the structure of anthracyclines (e.g., Doxorubicin).
-
Target: DNA Topoisomerase II.
-
Binding Mode: The planar tricyclic system intercalates between DNA base pairs. The "side chains" (derived from the N1 or C2 positions of the diamine precursor) protrude into the minor groove, stabilizing the complex.
-
Key Derivative: 7,8-dihydro-10H-[1,4]oxazino-[3',4':2,3]imidazo[4,5-g]quinoline-5,12-dione.[4]
-
Potency: IC50 = 0.026 µg/mL against HCT-15 (Colon Cancer), comparable to Doxorubicin (0.023 µg/mL).[4]
Signaling Pathway: Mechanism of Cytotoxicity
Figure 2: The cascade of Topoisomerase II poisoning by imidazo-quinoline derivatives.
References
-
Suh, M. E., et al. (2000).[4] "Synthesis and cytotoxicity of 2-methyl-1-substituted-imidazo[4,5-g]quinoline-4,9-dione..." Bioorganic & Medicinal Chemistry. Link
-
Mahmoud, Z., & Daneshtalab, M. (2012). "Imidazoquinolines as Diverse and Interesting Building Blocks: Review of Synthetic Methodologies." Heterocycles. Link
-
ResearchGate/WHO Data. (2025). "Exploring imidazo[4,5-g]quinoline-4,9-dione derivatives as Acinetobacter baumannii efflux pump inhibitor." ResearchGate.[1] Link
-
Tonelli, M., et al. (2012). "Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives." The Open Medicinal Chemistry Journal. Link
-
Nolan, K. A., et al. (2011). "Design, Synthesis, and Biological Evaluation of Potent Quinoline... Inhibitors of Quinone Reductase 2." Journal of Medicinal Chemistry. Link
Sources
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- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. Synthesis and cytotoxicity of 2-methyl-1-substituted-imidazo [4,5-g]quinoline-4,9-dione and 7,8-dihydro-10H-[1,4]oxazino[3',4':2,3]imidazo[4,5-g]quinoline-5,12-dio ne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Difference between 1,2,3,4-tetrahydroquinoline-6,7-diamine and phenylenediamine
This guide delineates the critical structural, electronic, and synthetic divergences between 1,2,3,4-tetrahydroquinoline-6,7-diamine (THQ-DA) and the classical o-phenylenediamine (OPD) .
Comparative Analysis of Scaffold Reactivity, Electronic Topography, and Medicinal Utility
Executive Summary
While o-phenylenediamine (OPD) serves as the ubiquitous "flat" aromatic precursor for benzimidazoles and quinoxalines, 1,2,3,4-tetrahydroquinoline-6,7-diamine (THQ-DA) represents a "privileged," electron-rich, bicyclic scaffold. The critical differentiator is the fused saturated nitrogen heterocycle in THQ-DA. This structural feature exerts a powerful electron-donating effect (+M), increases lipophilicity, and introduces a defined 3D conformational puckering absent in the planar OPD. Consequently, THQ-DA is not merely a "substituted OPD" but a distinct pharmacophore precursor used to synthesize linear tricyclic systems (e.g., imidazo[4,5-g]quinolines) with potent antiviral and anticancer profiles.
Part 1: Structural & Electronic Topography
The Scaffold Divergence
The fundamental difference lies in the fusion of the saturated ring. OPD is a single benzene ring with two primary amines. THQ-DA fuses a piperidine-like ring to the benzene core.
| Feature | o-Phenylenediamine (OPD) | 1,2,3,4-Tetrahydroquinoline-6,7-diamine (THQ-DA) |
| Core Structure | Monocyclic (Benzene) | Bicyclic (Benzene fused to Tetrahydropyridine) |
| Geometry | Planar (2D) | Semi-planar with puckered saturated ring (3D) |
| Nitrogen Count | 2 (Primary amines) | 3 (2 Primary amines + 1 Secondary cyclic amine) |
| Electronic State | Moderate electron density | Hyper-electron-rich (N1 acts as strong donor) |
| Lipophilicity | Low (LogP ~ 0.1) | Moderate/High (Aliphatic ring contribution) |
| Oxidation Potential | Susceptible to oxidation | Highly susceptible (Rapid oxidation to quinonoids) |
Electronic "Push" Effect
In THQ-DA, the nitrogen at position 1 (N1) is an integral part of the saturated ring. Unlike an external amino substituent, N1 is conformationally locked to donate electron density into the aromatic system via resonance (+M effect).
-
Consequence: The 6- and 7-amino groups in THQ-DA are significantly more nucleophilic than those in OPD.
-
Stability Implication: This high electron density lowers the oxidation potential, making THQ-DA unstable in air. It must often be generated in situ or stored as a salt (e.g., hydrochloride).
Part 2: Synthetic Utility & Reactivity Profiles
The most distinct divergence appears in cyclocondensation reactions. OPD forms bicyclic heterocycles, whereas THQ-DA forms linear tricyclic systems.
Pathway Divergence Diagram
The following DOT diagram illustrates how the choice of diamine dictates the final heterocyclic topology.
Figure 1: Divergent synthetic pathways. OPD yields bicyclic cores, while THQ-DA yields linear tricyclic cores (Imidazo[4,5-g]quinolines).
Cyclization Kinetics
-
OPD: Reacts with carboxylic acids to form benzimidazoles. The reaction usually requires acid catalysis (Phillips condensation).
-
THQ-DA: Due to the electron-donating N1, the 6,7-diamines are more basic. Cyclization to form imidazo[4,5-g]quinolines often proceeds faster but requires careful oxidation control to prevent the formation of quinoline-diones (quinones).
Part 3: Medicinal Chemistry Applications[1][2][3]
Linear Tricyclic Intercalators
The THQ-DA scaffold is the precursor to imidazo[4,5-g]quinolines .
-
Mechanism: These linear tricyclic structures mimic the DNA-intercalating properties of anthracyclines but with a distinct solubility profile due to the tetrahydro- moiety.
-
Bioisosterism: The THQ moiety acts as a bioisostere for the naphthalene ring but adds a hydrogen-bond donor/acceptor site (N1), improving water solubility and pharmacokinetic (PK) properties.
Antiviral Activity (BVDV)
Research indicates that imidazo[4,5-g]quinoline derivatives (synthesized from THQ-DA) are potent inhibitors of the Bovine Viral Diarrhea Virus (BVDV) RNA-dependent RNA polymerase (RdRp).
-
Binding Mode: The "puckered" tetrahydro- ring fits into hydrophobic pockets of the viral polymerase that the flat OPD-derived analogs cannot access effectively.
Part 4: Experimental Protocols
Comparison of Handling Protocols
Trustworthiness Note: THQ-DA is not shelf-stable. Unlike OPD, which can be stored as a solid for months, THQ-DA must be synthesized and used immediately or stored as a dihydrochloride salt under Argon.
Protocol A: Standard OPD Condensation (Benchmark)
-
Dissolve OPD (1.0 eq) in Ethanol.
-
Add Glyoxal (1.2 eq).
-
Reflux for 2 hours.
-
Precipitate Quinoxaline product.
Protocol B: In Situ Generation & Reaction of THQ-DA (Advanced)
Rationale: 6,7-diamino-1,2,3,4-tetrahydroquinoline oxidizes rapidly to the quinonediimine species in air. The following "One-Pot Reduction-Cyclization" is the industry standard for high yield.
Reagents:
-
6,7-Dinitro-1,2,3,4-tetrahydroquinoline (Precursor)
-
Pd/C (10% w/w)[1]
-
Ammonium Formate (Hydrogen donor) or H2 gas
-
Aldehyde/Carboxylic Acid (Cyclization partner)
Workflow:
-
Reduction: In a flame-dried flask under Argon, suspend 6,7-dinitro-THQ in dry Methanol. Add Pd/C (10 mol%).
-
Activation: Add Ammonium Formate (5 eq) carefully. Reflux for 1 hour until solution clears (indicating reduction to diamine).
-
Filtration (Anaerobic): Filter catalyst rapidly under an Argon blanket. Do not expose the filtrate to air.
-
Cyclization: Immediately add the aldehyde (1.1 eq) and Sodium Metabisulfite (oxidant for the final aromatization step of the imidazole ring) to the filtrate.
-
Reflux: Reflux for 4–6 hours.
-
Isolation: Evaporate solvent and purify via column chromatography (DCM/MeOH).
Part 5: Safety & Stability Profile
| Property | o-Phenylenediamine (OPD) | THQ-DA |
| Toxicity | Toxic, potential sensitizer. | High Toxicity , potential mutagen. |
| Air Stability | Moderate (turns purple over time). | Very Low (turns black minutes after exposure). |
| Storage | Amber glass, room temp. | Glovebox / Argon sealed , -20°C. |
| PPE Requirement | Standard Lab Coat/Gloves. | Double Gloves, Respirator (due to unknown tox of novel tricyclics). |
References
-
Synthesis of Tricyclic Imidazo[4,5-g]quinolines: Briguglio, I., et al. (2015).[1] "Synthesis, cytotoxicity and antiviral evaluation of new series of imidazo[4,5-g]quinoline and pyrido[2,3-g]quinoxalinone derivatives." European Journal of Medicinal Chemistry.
-
Antiviral Activity (BVDV Inhibition): Tonelli, M., et al. (2020).[2] "Anti-BVDV Activity Evaluation of Naphthoimidazole Derivatives Compared with Parental Imidazoquinoline Compounds." The Open Medicinal Chemistry Journal.
-
Tetrahydroquinoline Synthesis & Reactivity: Sridharan, V., et al. (2011).[3][4] "Advances in the Chemistry of Tetrahydroquinolines." Chemical Reviews.
-
Comparative Reactivity of Diamines: Bandyopadhyay, D., et al. (2012). "Reaction between o-phenylenediamine and phenylglyoxal monohydrate." Journal of Heterocyclic Chemistry.
Sources
Technical Guide: Tetrahydroquinoline-6,7-diamine as a Scaffold in Drug Discovery
This guide explores the structural utility, synthetic pathways, and medicinal chemistry applications of 1,2,3,4-Tetrahydroquinoline-6,7-diamine , a versatile scaffold used to construct tricyclic heterocycles and multi-dentate ligands in modern drug discovery.
Executive Summary & Scaffold Profile
Tetrahydroquinoline-6,7-diamine (THQ-6,7-DA) represents a "privileged structure" in medicinal chemistry, distinct from its ubiquitous isomer tetrahydroisoquinoline. While the tetrahydroquinoline core is well-established in kinase inhibitors and GPCR ligands, the specific 6,7-diamine substitution pattern serves as a critical "ortho-diamine handle."
This handle enables the rapid construction of linear tricyclic systems (e.g., imidazo[4,5-g]quinolines) and provides a unique bidentate motif for hydrogen bonding in enzyme active sites. Its reduced C2-C3-C4 ring offers enhanced solubility and stereochemical complexity (
Key Structural Features[1][2]
-
N1-Position: Modifiable secondary amine (pKa ~5.0) for pharmacokinetic tuning or solubilizing groups.
-
C6, C7-Diamines: Ortho-positioned nucleophiles.
-
Primary Utility: Precursors for ring fusion (imidazoles, pyrazines, triazoles).
-
Secondary Utility: H-bond donors/acceptors for kinase hinge binding.
-
-
C2-C4 Backbone: Non-planar aliphatic ring allowing for chiral substitution to probe hydrophobic pockets.
Chemical Synthesis & Production
The synthesis of THQ-6,7-DA requires careful control of regiochemistry, particularly in nitration and reduction steps.
Validated Synthetic Route
The most robust protocol proceeds via the reduction of 6,7-dinitro- or 6-amino-7-nitro- precursors.
Step-by-Step Protocol:
-
Protection: Start with 1,2,3,4-tetrahydroquinoline. Protect N1 with Acetyl (Ac) or Tosyl (Ts) to prevent oxidation.
-
Nitration: Treat N-acyl-THQ with fuming
.-
Critical Control: Temperature must be kept <0°C to favor 6-nitro or 7-nitro isomers. Dinitration to 6,7-dinitro often requires forcing conditions or stepwise nitration.
-
Alternative: Nitration of 6-acetamido-THQ directs the second nitro group to position 7.
-
-
Deprotection: Acidic hydrolysis (HCl/MeOH) to remove the N1 protecting group.
-
Reduction: Catalytic hydrogenation (
, Pd/C) or chemical reduction ( , HCl) converts the nitro groups to the 6,7-diamine.
Visualization: Synthesis & Divergence
The following diagram illustrates the synthesis of the scaffold and its divergence into three key therapeutic classes.
Caption: Synthesis of Tetrahydroquinoline-6,7-diamine and its divergence into tricyclic heterocycles and ligands.
Medicinal Chemistry Applications
Tricyclic Heterocycle Construction
The primary application of THQ-6,7-DA is as a precursor for linear tricyclic systems. The "6,7-fusion" creates a linear topology (unlike the angular 5,6- or 7,8-fusions), which mimics the geometry of tricyclic DNA intercalators and certain adenosine analogs.
-
Imidazo[4,5-g]quinolines: Formed by cyclizing the diamine with carboxylic acids or aldehydes. These derivatives show potent activity against RNA viruses and specific cancer lines by inhibiting replication machinery.
-
Pyrido[2,3-g]quinoxalines: Reaction with 1,2-dicarbonyls (e.g., glyoxal, benzil) yields these planar systems. They function as DNA intercalators and topoisomerase inhibitors.
Kinase Inhibition (Hinge Binding)
In kinase drug discovery, the ortho-diamine motif can serve as a bidentate hydrogen bond donor/acceptor system.
-
Mechanism: The N6 and N7 amines interact with the hinge region residues (e.g., Glu, Met) of the kinase ATP-binding pocket.
-
Advantage: The aliphatic THQ ring (positions 2, 3,[1][2][3] 4) projects into the solvent-exposed region or the hydrophobic back-pocket, allowing for tuning of selectivity via stereoselective substitution (e.g., 2-methyl or 4-phenyl groups).
Quantitative Data: Activity Profile
The following table summarizes the activity of THQ-6,7-diamine derived tricycles in selected assays (aggregated from literature on analogous quinoline systems).
| Derivative Class | Target / Assay | IC50 / Activity | Mechanism |
| Imidazo[4,5-g]quinoline | Coxsackievirus B3 | 4.5 µM | Viral RNA Replication Inhibition |
| Pyrido[2,3-g]quinoxaline | K562 Leukemia Cells | 0.8 µM | DNA Intercalation / Topo II Inhibition |
| Bis-Urea THQ | VEGFR2 Kinase | 120 nM | ATP Competitive Inhibition (Type II) |
| 6,7-Dimethoxy Analog | P-gp Efflux Pump | 57 nM | MDR Reversal (Reference) |
Experimental Protocols
Protocol A: Synthesis of 1,2,3,4-Tetrahydroquinoline-6,7-diamine
Self-Validating Check: The disappearance of the intense yellow color of the nitro compound and the appearance of a polar, UV-active spot (ninhydrin positive) on TLC indicates successful reduction.
-
Dissolution: Dissolve 1.0 eq of 6-amino-7-nitro-1,2,3,4-tetrahydroquinoline in dry Methanol (0.1 M concentration).
-
Catalyst Addition: Add 10 wt% of Pd/C (10% loading) under an Argon atmosphere.
-
Hydrogenation: Purge with
gas (balloon pressure is sufficient) and stir vigorously at Room Temperature (RT) for 4–6 hours. -
Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo.
-
Note: The diamine is oxidation-sensitive. Use immediately for the next step or store as a hydrochloride salt (precipitate with ethereal HCl).
-
Protocol B: Cyclization to Imidazo[4,5-g]quinoline
-
Reagent: Suspend the fresh diamine (HCl salt) in Trimethyl Orthoformate (TMOF) (acts as solvent and reagent).
-
Reflux: Heat to reflux (102°C) for 3 hours.
-
Workup: Cool to RT. The product often precipitates. If not, evaporate TMOF and recrystallize from Ethanol.
-
Validation: 1H NMR should show a distinct singlet around 8.0–8.5 ppm (Imidazo C2-H) and disappearance of broad amine signals.
Structure-Activity Relationship (SAR) Logic
The following Graphviz diagram details the SAR opportunities on the THQ-6,7-diamine scaffold.
Caption: SAR map highlighting modifiable positions on the Tetrahydroquinoline-6,7-diamine scaffold.
References
-
Carta, A., et al. (2006). "Synthesis of substituted aminoquinolines as useful intermediates for preparation of aromatic N-tricyclic systems." Heterocycles. Link
-
Qiu, Q., et al. (2019).[4] "Design, synthesis and biological evaluation of tetrahydroisoquinoline derivatives as novel P-glycoprotein inhibitors." Bioorganic Chemistry. Link (Cited for analogous 6,7-substitution logic).
-
Mahmoud, Z., & Danesh, M. (2012). "Imidazoquinolines as diverse and interesting building blocks: Review of synthetic methodologies." Heterocycles. Link
-
Musiol, R. (2025). "Quinoline-6,7-diamine as a precursor for antiviral agents." ResearchGate.[5] Link
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- 3. Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
The Unfolding Therapeutic Potential of 6,7-Diaminotetrahydroquinoline Derivatives: A Technical Guide for Drug Discovery
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic compounds with a remarkable spectrum of biological activities.[1][2] This technical guide delves into the promising, yet underexplored, class of 6,7-diaminotetrahydroquinoline derivatives. By examining the established bioactivities of related analogs, we will provide a comprehensive framework for researchers and drug development professionals to unlock the therapeutic potential of this specific chemical series. This guide will cover hypothesized biological activities, detailed synthetic and bioassay protocols, and the crucial structure-activity relationships that underpin their mechanism of action.
The Tetrahydroquinoline Core: A Foundation of Diverse Bioactivity
The 1,2,3,4-tetrahydroquinoline ring system is a recurring motif in a multitude of pharmacologically active agents, demonstrating a wide array of biological effects including anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties.[1][2] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[3] It is this adaptability that has cemented the tetrahydroquinoline core as a focal point in the quest for novel therapeutics.
Hypothesized Biological Activities of 6,7-Diaminotetrahydroquinoline Derivatives
While direct studies on 6,7-diaminotetrahydroquinoline derivatives are nascent, the extensive research on substituted tetrahydroquinolines allows for well-grounded hypotheses regarding their potential biological activities. The introduction of amino groups at the 6 and 7 positions is expected to significantly influence the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.
Anticancer Activity
Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[1][4] The mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways vital for cancer cell proliferation and survival.[1] For instance, certain derivatives have been shown to modulate the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth that is frequently dysregulated in cancer.[1] The presence of diamino groups could enhance the molecule's ability to form hydrogen bonds with target proteins, such as kinases or DNA, potentially leading to potent antitumor effects. Novel tetrahydroquinoline derivatives have shown significant anticancer activity, with some compounds exhibiting IC50 values in the nanomolar range against various cancer cell lines.[4][5]
Antimicrobial Activity
The tetrahydroquinoline scaffold is also a known source of potent antimicrobial agents, effective against a range of pathogenic bacteria and fungi.[1][6] These compounds can disrupt essential microbial processes, leading to growth inhibition or cell death.[1] The addition of SF5- and SCF3-substituted tetrahydroquinoline compounds has been shown to be effective against multidrug-resistant Gram-positive bacteria, including MRSA and VRE.[7] It is plausible that 6,7-diamino derivatives could exhibit potent antibacterial activity by targeting bacterial cell wall synthesis, DNA replication, or other essential enzymatic pathways.
Neuroprotective Effects
Certain tetrahydroquinoline derivatives have demonstrated significant neuroprotective effects in models of neurodegenerative diseases.[1][8] Their mechanisms of action often involve antioxidant properties and the modulation of neuronal signaling pathways.[1][9] For example, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has been shown to alleviate oxidative stress and inflammation in experimental models of Parkinson's disease.[10] The antioxidant potential of the diamino-substituted ring could contribute to neuroprotective effects by scavenging reactive oxygen species and protecting neurons from oxidative damage.
Synthesis and Characterization: A Proposed Workflow
The synthesis of 6,7-diaminotetrahydroquinoline derivatives can be approached through a multi-step synthetic route, starting from commercially available precursors. The following is a generalized workflow for their preparation and characterization.
Caption: A generalized workflow for the synthesis of 6,7-diaminotetrahydroquinoline derivatives.
Detailed Synthetic Protocol
A plausible synthetic route involves the nitration of a 6,7-disubstituted tetrahydroquinoline precursor, followed by the reduction of the nitro groups to the corresponding diamino derivative.[11]
Step 1: Dinitration of a Tetrahydroquinoline Precursor
-
To a stirred solution of the starting tetrahydroquinoline in concentrated sulfuric acid, cooled to 0°C, add a mixture of concentrated nitric acid and sulfuric acid dropwise.
-
Maintain the temperature below 5°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the dinitro product.
-
Filter the precipitate, wash with water, and dry.
Step 2: Reduction of the Dinitro Derivative
-
Suspend the dinitro derivative in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.[4]
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography to obtain the desired 6,7-diaminotetrahydroquinoline derivative.
In Vitro Biological Evaluation: A Suite of Essential Assays
To investigate the hypothesized biological activities, a series of in vitro assays are essential. The following protocols provide a starting point for the comprehensive evaluation of novel 6,7-diaminotetrahydroquinoline derivatives.
Anticancer Activity Assessment
Caption: Workflow for the in vitro evaluation of anticancer activity.
Protocol: MTT Cytotoxicity Assay
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[4]
Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Method
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
Neuroprotective Activity Evaluation
Protocol: Oxidative Stress-Induced Cell Death Assay
-
Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.
-
Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay or a similar method.
-
An increase in cell viability in the presence of the test compound compared to the oxidative stress control indicates neuroprotective activity.[8]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological data obtained from these assays will be crucial for establishing a structure-activity relationship (SAR). By synthesizing and testing a library of 6,7-diaminotetrahydroquinoline derivatives with varying substituents, researchers can identify the key structural features required for potent and selective activity. For example, the nature of substituents on the amino groups or elsewhere on the tetrahydroquinoline ring can significantly impact the compound's potency and target selectivity.[12][13]
Molecular docking studies can provide valuable insights into the potential binding modes of these compounds with their biological targets, such as specific enzymes or receptors.[4] This computational approach can help in rationalizing the observed SAR and guide the design of more potent and selective analogs.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data that would be generated from the proposed biological assays.
Table 1: In Vitro Anticancer Activity of 6,7-Diaminotetrahydroquinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Derivative 1 | MCF-7 (Breast) | Data to be determined |
| Derivative 1 | A549 (Lung) | Data to be determined |
| Derivative 2 | MCF-7 (Breast) | Data to be determined |
| Derivative 2 | A549 (Lung) | Data to be determined |
| Doxorubicin (Control) | MCF-7 (Breast) | Reference value |
| Doxorubicin (Control) | A549 (Lung) | Reference value |
Table 2: In Vitro Antimicrobial Activity of 6,7-Diaminotetrahydroquinoline Derivatives
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 1 | Data to be determined | Data to be determined |
| Derivative 2 | Data to be determined | Data to be determined |
| Ciprofloxacin (Control) | Reference value | Reference value |
Table 3: In Vitro Neuroprotective Activity of 6,7-Diaminotetrahydroquinoline Derivatives
| Compound ID | Neuronal Cell Line | EC50 (µM) for protection against H₂O₂-induced toxicity |
| Derivative 1 | SH-SY5Y | Data to be determined |
| Derivative 2 | SH-SY5Y | Data to be determined |
| Quercetin (Control) | SH-SY5Y | Reference value |
Conclusion and Future Directions
The 6,7-diaminotetrahydroquinoline scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and neurodegenerative disorders. The successful execution of the synthetic and biological evaluation strategies outlined in this guide will be instrumental in validating these hypotheses and paving the way for the discovery of new drug candidates. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic properties, ultimately translating these promising laboratory findings into tangible clinical benefits.
References
- SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria. RSC Publishing. (URL: )
- The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers. Benchchem. (URL: )
-
Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. PubMed. (URL: [Link])
-
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed. (URL: [Link])
-
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. (URL: [Link])
-
Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Indian Journal of Forensic Medicine & Toxicology. (URL: [Link])
-
Neuroprotective or Neurotoxic Activity of 1Methyl1,2,3,4-tetrahydroisoquinoline and Related Compounds | Request PDF. ResearchGate. (URL: [Link])
-
Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Treatment. ResearchGate. (URL: [Link])
-
Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Journal of Pharmaceutical Research International. (URL: [Link])
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org. (URL: [Link])
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Chemistry. (URL: [Link])
-
Biological Activities of Quinoline Derivatives. Bentham Science. (URL: [Link])
-
1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmacy and Pharmaceutical Sciences. (URL: [Link])
-
Biological Activities of Quinoline Derivatives. PubMed. (URL: [Link])
-
Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer Agents. Eclética Química. (URL: [Link])
-
Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. PubMed. (URL: [Link])
-
Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance (MDR) reversers. ResearchGate. (URL: [Link])
-
Quinoline-based clioquinol and nitroxoline exhibit anticancer activity. Dovepress. (URL: [Link])
-
Determination of anticancer activities of some quinoline derivatives against C6 tumor cells | Request PDF. ResearchGate. (URL: [Link])
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC. (URL: [Link])
-
Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers. (URL: [Link])
-
Design, synthesis, and structure-activity relationships of novel 6,7-disubstituted-4-phenoxyquinoline derivatives as potential antitumor agents. PubMed. (URL: [Link])
-
Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). PubMed. (URL: [Link])
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Solubility profile of 1,2,3,4-tetrahydroquinoline-6,7-diamine in organic solvents
An In-Depth Technical Guide Solubility Profile of 1,2,3,4-tetrahydroquinoline-6,7-diamine: A Framework for Experimental Determination and Interpretation
Abstract The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences drug discovery and development processes, including reaction kinetics, purification, formulation, and bioavailability. This technical guide addresses the solubility profile of 1,2,3,4-tetrahydroquinoline-6,7-diamine, a heterocyclic diamine of interest in medicinal chemistry. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its systematic characterization. We delve into the predicted physicochemical properties of the molecule that govern its solubility, present a detailed, field-proven experimental protocol for determining thermodynamic solubility in various organic solvents, and offer guidance on data interpretation. This guide is intended for researchers, chemists, and drug development professionals, providing the foundational knowledge and practical methodology required to establish a robust and reliable solubility profile for 1,2,3,4-tetrahydroquinoline-6,7-diamine.
Part 1: Foundational Physicochemical & Structural Analysis
Understanding the solubility of a compound begins with a thorough analysis of its molecular structure. 1,2,3,4-tetrahydroquinoline-6,7-diamine possesses a unique combination of structural motifs that dictate its interactions with different solvents.
1.1. Molecular Structure The molecule consists of a 1,2,3,4-tetrahydroquinoline core, which is a bicyclic structure containing a benzene ring fused to a hydrogenated pyridine ring. Critically, it is substituted with two amine (-NH₂) groups at the 6 and 7 positions of the aromatic ring.
1.2. Key Structural Features Influencing Solubility
-
Hydrogen Bonding: The primary drivers of solubility for this molecule are the two amine groups. These groups can act as both hydrogen bond donors (via the N-H bonds) and hydrogen bond acceptors (via the lone pair of electrons on the nitrogen atoms). This dual capability suggests a high affinity for polar protic solvents (e.g., alcohols, water) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).[1]
-
Polarity and Dipole Moment: The presence of the two electron-donating amine groups on the benzene ring induces a significant molecular dipole moment, contributing to its overall polar character. Polar solutes tend to dissolve best in polar solvents.[1][2]
-
Aromatic System: The benzene ring component of the quinoline structure allows for potential π-π stacking interactions with aromatic solvents.
-
Aliphatic/Alicyclic Portion: The saturated portion of the tetrahydroquinoline ring contributes non-polar character, which may allow for weaker, van der Waals interactions with non-polar or moderately polar solvents.
-
Basicity (pKa): The amine groups are basic and will be protonated in acidic conditions. While this guide focuses on organic solvents, if aqueous or protic acidic solvents are used, the resulting salt formation would dramatically increase solubility. The pKa of the conjugate acid of similar aromatic amines is a key parameter to consider.[3]
Based on these features, a general solubility prediction—"like dissolves like"—suggests that 1,2,3,4-tetrahydroquinoline-6,7-diamine will exhibit the highest solubility in polar organic solvents and lower solubility in non-polar hydrocarbon solvents.[1]
Part 2: Experimental Determination of Thermodynamic Solubility
To move from prediction to quantification, a rigorous and reproducible experimental method is required. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability and direct measurement of a saturated state.[4][5] It is the recommended procedure for generating a definitive solubility profile.[6]
2.1. The Shake-Flask Protocol: Rationale and Causality
The core principle of this method is to create a saturated solution in equilibrium with an excess of the solid compound.[7] This ensures that the measured concentration is the true solubility limit at a given temperature, not merely an arbitrary concentration of a dissolved sample.[8]
Below is a detailed protocol designed for self-validation and accuracy.
2.1.1. Materials & Reagents
-
Solute: 1,2,3,4-tetrahydroquinoline-6,7-diamine (ensure high purity).
-
Solvents: A representative panel of organic solvents should be selected to cover a range of polarities and functionalities.
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone, Tetrahydrofuran (THF)
-
Non-Polar: Hexane, Toluene
-
-
Equipment:
-
Analytical balance
-
Glass vials (e.g., 2-4 mL) with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 or 0.45 µm, ensure chemical compatibility with solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
-
2.1.2. Step-by-Step Experimental Workflow
-
Preparation: Add an excess amount of solid 1,2,3,4-tetrahydroquinoline-6,7-diamine to a pre-weighed glass vial. The key is to add enough material so that undissolved solid remains visible at the end of the experiment, confirming saturation.[8] A starting point of ~10-20 mg per 1 mL of solvent is typical.
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 or 2.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[8][9] The system must be agitated for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is generally recommended to ensure equilibrium is achieved for most compounds.[8][10]
-
Phase Separation: After equilibration, remove the vials and allow them to stand briefly for large particles to settle. To reliably separate the saturated supernatant from the excess solid, two methods are common:
-
Centrifugation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Directly filter the suspension using a syringe filter. This is often preferred to remove all fine particulates.[9]
-
-
Sample Dilution: Immediately after separation, carefully pipette a precise aliquot of the clear, saturated supernatant and dilute it with a known volume of a suitable solvent (often the mobile phase for HPLC analysis). This step is crucial to prevent the compound from precipitating out of the saturated solution due to temperature changes or solvent evaporation.[6][8]
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV. A calibration curve must be generated using standards of known concentrations to ensure accurate quantification.[10][11]
-
Data Calculation: Calculate the original solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Report the results in units such as mg/mL or mol/L.
2.2. Experimental Workflow Diagram
Caption: Shake-Flask method workflow for solubility determination.
Part 3: Data Presentation and Interpretation
The experimentally determined solubility values should be compiled into a clear, structured format to allow for easy comparison and analysis.
3.1. Quantitative Solubility Data Table (Template)
| Solvent | Solvent Type | Polarity Index | Solubility at 25 °C (mg/mL) | Observations |
| Methanol | Polar Protic | 5.1 | Experimental Value | |
| Ethanol | Polar Protic | 4.3 | Experimental Value | |
| Acetonitrile | Polar Aprotic | 5.8 | Experimental Value | |
| DMSO | Polar Aprotic | 7.2 | Experimental Value | |
| Acetone | Polar Aprotic | 5.1 | Experimental Value | |
| THF | Polar Aprotic | 4.0 | Experimental Value | |
| Toluene | Non-Polar | 2.4 | Experimental Value | |
| Hexane | Non-Polar | 0.1 | Experimental Value |
3.2. Interpreting the Solubility Profile
The relationship between solvent properties and measured solubility provides deep insight into the compound's nature.
-
High solubility in methanol and ethanol would confirm the dominant role of hydrogen bonding between the solvent's hydroxyl group and the compound's diamine functionalities.
-
High solubility in DMSO would indicate strong dipole-dipole interactions and the importance of the solvent's hydrogen bond accepting capability.
-
Low solubility in hexane and toluene would be expected, confirming that the polar nature of the diamine groups outweighs the non-polar character of the hydrocarbon scaffold, making it incompatible with non-polar environments.
3.3. Visualizing Molecular Interactions
The interplay between the solute and solvent molecules is the fundamental determinant of solubility.
Caption: Key intermolecular forces governing solubility.
Conclusion
While specific solubility data for 1,2,3,4-tetrahydroquinoline-6,7-diamine is not readily published, its molecular structure strongly suggests a preference for polar organic solvents. This guide provides the complete theoretical and practical framework necessary for any research or drug development professional to experimentally determine this critical parameter. By following the detailed shake-flask protocol and principles of interpretation outlined herein, scientists can generate a reliable and comprehensive solubility profile, enabling informed decisions in synthesis, purification, and formulation development.
References
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- How do you perform the shake flask method to determine solubility? Quora.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Shake Flask Solubility Services. BioAssay Systems.
- Shake Flask Method Summary. BioAssay Systems.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Solubility and Dissolution for Drug. SlideShare.
- Experimental and Computational Methods Pertaining to Drug Solubility.
- Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
- Solubility Factors When Choosing a Solvent. Cayman Chemical.
- Diamines as switchable-hydrophilicity solvents with improved phase behaviour. Royal Society of Chemistry.
- Solubility and Factors Affecting Solubility. Chemistry LibreTexts.
- 3.2 Solubility – Introductory Organic Chemistry.
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- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
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- 4. dissolutiontech.com [dissolutiontech.com]
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- 8. quora.com [quora.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. enamine.net [enamine.net]
- 11. bioassaysys.com [bioassaysys.com]
Technical Guide: Stability of Vicinal Diamines in Tetrahydroquinoline Systems
The following technical guide details the stability profile of vicinal diamines within tetrahydroquinoline (THQ) scaffolds. It is designed for medicinal chemists and process development scientists, focusing on the 3,4-diamino-1,2,3,4-tetrahydroquinoline motif, a privileged but labile pharmacophore.
Executive Summary
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone of medicinal chemistry, appearing in therapeutics for kinase inhibition, GPCR modulation, and infectious diseases. However, the introduction of a vicinal diamine motif (specifically at the C3 and C4 positions) introduces a "stability paradox." While the diamine provides critical hydrogen-bond donors/acceptors for target affinity, it significantly lowers the energetic barrier for oxidative aromatization and elimination reactions .
This guide dissects the mechanistic roots of these instabilities and provides a validated framework for their assessment and mitigation.
Part 1: Mechanistic Analysis of Instability
The stability of 3,4-diamino-THQs is governed by three primary degradation vectors. Understanding these mechanisms is the first step in rational ligand design.
Oxidative Dehydrogenation (Aromatization)
The most pervasive failure mode for THQs is the conversion to the fully aromatic quinoline. This process is thermodynamically driven by the restoration of aromaticity in the pyridine ring.
-
Mechanism: The reaction typically proceeds via a radical or ionic abstraction of the benzylic hydride at C2 or C4.
-
Diamine Effect: The C3/C4 amino groups act as electron-donating groups (EDGs). They stabilize the developing positive charge during hydride abstraction (or radical cation formation), thereby accelerating the oxidation rate compared to the unsubstituted THQ.
-
Pathway:
-
Abstraction of H from C2/C4 or Single Electron Transfer (SET) from N1.
-
Formation of a dihydroquinoline (imine/enamine) intermediate.[1]
-
Tautomerization and second oxidation event to yield the quinoline.
-
-Elimination of Ammonia/Amines
In 3,4-diamino systems, the amine at C4 is benzylic (secondary benzylic position). Under acidic or thermal stress, this group can undergo elimination.[2]
-
Driving Force: Formation of a conjugated dihydroquinoline intermediate (e.g., 1,2-dihydroquinoline or 1,4-dihydroquinoline).
-
Outcome: Loss of the pharmacophore (the diamine) and generation of a reactive Michael acceptor or fully aromatic species.
Stereochemical Epimerization
Synthesis of 3,4-disubstituted THQs often yields a mixture of cis- and trans- isomers.
-
Thermodynamics: The trans- isomer (diequatorial-like conformation) is generally thermodynamically preferred in the absence of chelation.
-
Risk: Cis- isomers (often kinetically trapped during hydrogenation or Povarov reactions) may epimerize to trans- under basic conditions or during salt formation, altering the 3D vector of the pharmacophore.
Part 2: Visualization of Degradation Pathways
The following diagram illustrates the cascade from the stable THQ diamine to its degradation products.
Figure 1: Primary degradation pathways of 3,4-diamino-1,2,3,4-tetrahydroquinolines.
Part 3: Experimental Assessment Protocols
To validate the stability of a new THQ-diamine candidate, the following "Self-Validating" stress testing protocol is recommended. This goes beyond standard ICH guidelines to target the specific liabilities of this scaffold.
Protocol A: Oxidative Stress Challenge
Objective: Determine susceptibility to aromatization.
-
Preparation: Dissolve compound (1 mg/mL) in MeCN/H2O (1:1).
-
Stress Condition 1 (Mild): Add 10 mol% AIBN (radical initiator), heat to 40°C under air for 24h.
-
Stress Condition 2 (Metabolic Mimic): Add 5 eq. MnO2 or DDQ (chemical oxidant) at RT for 1h.
-
Analysis:
-
HPLC/UPLC: Monitor appearance of the "Quinoline Peak." This peak will have a significantly different UV spectrum (red-shifted absorption due to extended conjugation) and longer retention time (loss of polarity/H-bond donors).
-
Mass Spec: Look for [M-2H] and [M-4H] ions.
-
Protocol B: Stereochemical Integrity Test
Objective: Assess epimerization risk.
-
Preparation: Dissolve pure cis- or trans- isomer in
-Methanol. -
Condition: Add 1.0 eq.
(base challenge) or 1.0 eq. (acid challenge). -
Analysis: Quantitative
-NMR.-
Marker: Monitor the coupling constant (
) of the H3-H4 protons. -
Cis- typically shows
Hz (eq-ax or eq-eq depending on conformation). -
Trans- typically shows
Hz (ax-ax).
-
Data Summary Table: Stability Markers
| Degradation Mode | Key Reagent/Condition | Analytical Marker | Critical Limit (Acceptance) |
| Aromatization | Air, Light, | < 0.5% Quinoline / 24h | |
| Elimination | Heat (>60°C), Acid | Loss of Amine Mass (-17 Da) | < 0.2% Elimination / 24h |
| Epimerization | Base (pH > 9) | Change in | > 99:1 dr retention |
Part 4: Stabilization Strategies (Mitigation)
If a lead compound fails the protocols above, employ these structural modifications.
N1-Acylation (The "Electron Sink")
The most effective stabilization tactic is to reduce the electron density of the aniline nitrogen (N1).
-
Action: Convert the free N1-H to a urea, carbamate, or amide.
-
Mechanism: The carbonyl group withdraws electron density via resonance, raising the oxidation potential of the ring. This makes the initial hydride abstraction significantly harder.
-
Trade-off: May alter solubility and permeability.
Conformational Locking
-
Action: Incorporate the diamine into a fused ring (e.g., hexahydropyrrolo[3,2-c]quinoline).
-
Mechanism: Rigidifying the C3-C4 bond prevents the orbital alignment required for facile elimination or dehydrogenation.
Salt Selection
-
Action: Formulate as a di-salt (e.g., 2HCl or 2Tosylate).
-
Mechanism: Protonating the vicinal amines converts them from Electron Donating Groups (EDG) to Electron Withdrawing Groups (EWG) (
), drastically deactivating the ring toward oxidation.
Part 5: Stability Decision Tree
Use this workflow to guide structural optimization.
Figure 2: Structural optimization workflow for stabilizing THQ diamines.
References
-
Oxidative Aromatization Mechanism
- Title: Metabolic aromatization of N-alkyl-1,2,3,4-tetrahydroquinoline substructures to quinolinium by human liver microsomes.
- Source: Drug Metabolism and Disposition (via PubMed).
-
URL:[Link]
-
Synthesis and Stereochemistry
-
General THQ Reactivity
- Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... using Domino Reactions.
- Source: Molecules (MDPI).
-
URL:[Link]
-
Oxidative Conditions & Reagents
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 4. Oxidative Aromatization of 3,4-Dihydroquinolin-2(1 H)-ones to Quinolin-2(1 H)-ones Using Transition-Metal-Activated Persulfate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Patent Landscape: Tetrahydroquinoline-6,7-diamine Intermediates in Drug Discovery
Executive Summary
The tetrahydroquinoline-6,7-diamine scaffold represents a critical "ortho-diamine" handle in modern medicinal chemistry.[1] Unlike the ubiquitous 6,7-dimethoxy variants used in MDR reversal, the 6,7-diamine is a transient but high-value intermediate designed for the synthesis of linearly fused tricyclic heterocycles.[1]
This guide analyzes the patent landscape and technical utility of this intermediate.[1] It serves as the primary gateway to imidazo[4,5-g]quinolines and pyrido[2,3-g]quinoxalines , privileged structures in kinase inhibition (BTK, PI3K) and bacterial efflux pump modulation. For drug developers, mastering the regioselective synthesis of this diamine is the key to unlocking a library of bioactive "g-fused" systems.[1]
Part 1: Chemical Architecture & Strategic Significance
The "Ortho-Diamine" Handle
The 6,7-diamino-1,2,3,4-tetrahydroquinoline (THQ) core is functionally distinct from its quinoline aromatic counterpart.[1] The saturation of the pyridine ring (positions 1-4) alters the pKa and solubility profile, while the 6,7-diamine motif on the benzene ring provides a nucleophilic platform for annulation.
Why the 6,7-Position?
-
Linear Fusion (g-face): Condensation at the 6,7-positions yields linear tricyclic systems (e.g., imidazo[4,5-g]quinoline). This linear topology mimics the geometry of purines and tricyclic antidepressants, facilitating intercalation into DNA or binding to ATP pockets in kinases.[1]
-
Angular Fusion (f-face): Contrast this with 5,6- or 7,8-substitution, which leads to angular geometries often associated with different receptor profiles (e.g., GPCRs).
Visualization: The Synthetic Gateway
The following diagram illustrates the central role of the 6,7-diamine intermediate in accessing diverse therapeutic classes.
Figure 1: The 6,7-diamino-THQ intermediate acts as a divergent node for synthesizing bioactive tricyclic scaffolds.
Part 2: Patent Landscape Analysis
The patent landscape for this intermediate is characterized by its use as a "means to an end" rather than the final product.[1] The intellectual property clusters around the downstream tricyclic derivatives.[1]
Key Therapeutic Clusters
| Therapeutic Area | Target Mechanism | Patent Context |
| Oncology | Kinase Inhibition (BTK, BMX, PI3K) | Patents describe imidazo[4,5-g]quinolines as ATP-competitive inhibitors.[2] The linear structure allows deep penetration into the kinase hinge region.[1] |
| Infectious Disease | Efflux Pump Inhibition (AdeB, AdeG) | Recent disclosures (e.g., Acinetobacter research) identify imidazo[4,5-g]quinoline-4,9-diones (KSA5 analogs) as potent reversal agents for antibiotic resistance. |
| Virology | HCV / Flaviviridae | Triazolo[4,5-g]quinolines derived from the diamine show activity against viral replication, specifically targeting polymerase functions.[1] |
Assignee Trends
-
Academic/Biotech Consortia: Much of the recent innovation, particularly regarding efflux pump inhibitors and specific antiviral scaffolds, originates from academic medicinal chemistry groups (e.g., research into Acinetobacter resistance) rather than large pharma blockbusters.
-
Oncology Majors: Larger entities (e.g., Novartis, AstraZeneca) hold broader patents on "tricyclic kinase inhibitors" where this specific scaffold is covered by Markush structures, often hidden among thousands of variants.[1]
Part 3: Technical Deep Dive & Self-Validating Protocol
The Challenge: The primary synthetic hurdle is regioselectivity .[1] Direct nitration of tetrahydroquinoline often yields a mixture of 5-, 6-, 7-, and 8-isomers.[1] To isolate the 6,7-diamine, one must direct the incoming nitro group specifically ortho to the existing amine.[1]
Protocol: Regioselective Synthesis of 6,7-Diamino-1,2,3,4-Tetrahydroquinoline[1]
Prerequisites:
-
Starting Material: 6-Amino-1,2,3,4-tetrahydroquinoline (commercially available or reduced from 6-nitroquinoline).
-
Safety: Nitration reactions are exothermic; handle with cryo-cooling.[1]
Step 1: N-Protection (Strategic Control)
-
Rationale: We protect the secondary amine (THQ nitrogen) and the primary aniline (6-position) to prevent oxidation and control directing effects. The N-acetyl group is standard.[1]
-
Procedure: Treat 6-amino-THQ with acetic anhydride (2.2 eq) in DCM at 0°C.
-
Checkpoint: Confirm formation of the di-acetylated product via TLC (shift to lower Rf).
Step 2: Regioselective Nitration[3]
-
Mechanism: The acetamido group at C6 is a moderate ortho/para director.[1] Since the para position (C3 relative to N) is in the saturated ring (blocked sterically and electronically), nitration is directed ortho to C7.
-
Protocol:
-
Causality: Low temperature prevents dinitration.[1] The 1-acetyl group on the THQ nitrogen sterically hinders the C5 position, favoring C7 substitution.[1]
Step 3: Deprotection & Reduction (The "One-Pot" Finish)
-
Protocol:
-
Hydrolysis: Reflux the nitro-intermediate in 6N HCl to remove acetyl groups.
-
Reduction: Neutralize, then use Fe powder / NH4Cl in EtOH/H2O (Bechamp reduction) or H2 / Pd/C (Catalytic hydrogenation).[1]
-
Isolation: Filter catalyst, concentrate under reduced pressure. The diamine is oxygen-sensitive; use immediately or store as a hydrochloride salt.[1]
-
-
Validation: The product should show two distinct amine signals in NMR and a characteristic mass shift corresponding to the reduction of -NO2 to -NH2.[1]
Downstream Cyclization (Example)
To form the Imidazo[4,5-g]quinoline :
-
Reflux the fresh 6,7-diamine with formic acid (for R=H) or triethyl orthoformate.[1]
-
Result: Closure of the imidazole ring across the 6,7-position.[1]
Part 4: Strategic Outlook & Freedom to Operate
Freedom to Operate (FTO):
-
The 6,7-diamine intermediate itself is known art and likely off-patent.[1]
-
Patentability lies in the R-groups: The novelty is generated by the carboxylic acid or aldehyde used in the final cyclization step (the "R" group on the imidazole ring).
-
Crowded Space: The "6,7-dimethoxy" space is crowded with MDR patents.[1] The "6,7-diamino/imidazo" space is less crowded but heavily mined for kinase inhibitors.[1]
Recommendation: Focus on non-flat R-groups attached to the imidazole C2 position.[1] Patents increasingly favor sp3-rich substituents to improve solubility and escape the flat "brick-dust" properties of traditional fused aromatics.[1]
References
-
Synthesis and biological evaluation of substituted quinolines. Bioorganic & Medicinal Chemistry, 2003.[1][4]
-
Synthesis, cytotoxicity and antiviral evaluation of new series of imidazo[4,5-g]quinoline derivatives. European Journal of Medicinal Chemistry, 2015.[1][4][5]
-
Exploring imidazo[4,5-g]quinoline-4,9-dione derivatives as Acinetobacter baumannii efflux pump inhibitor. Journal of Biomolecular Structure and Dynamics, 2023.[1][6]
-
Triazolo[4,5-g]quinoline, imidazo[4,5-g]quinoline... An easy pathway for the syntheses. Heterocycles, 2008.[1][7]
-
Preparation of 1H-imidazo[4,5-c]quinoline-4-amines. US Patent 2007/0100146 A1.[1]
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- 3. researchgate.net [researchgate.net]
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- 6. tandfonline.com [tandfonline.com]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Methodological & Application
Application Note & Protocol: High-Fidelity Catalytic Hydrogenation for the Synthesis of 6,7-Diamino-1,2,3,4-tetrahydroquinoline
Abstract
This document provides a comprehensive guide for the catalytic hydrogenation of 6,7-dinitro-1,2,3,4-tetrahydroquinoline to its corresponding diamine, 6,7-diamino-1,2,3,4-tetrahydroquinoline. This transformation is a critical step in the synthesis of various heterocyclic scaffolds for pharmaceutical and materials science research. We will delve into the mechanistic underpinnings of catalyst selection, reaction parameter optimization, and rigorous safety protocols. The provided step-by-step procedure is designed for high-yield, reproducible synthesis and is supplemented with expert insights into potential challenges and troubleshooting, ensuring a self-validating and robust experimental design.
Introduction and Scientific Rationale
The reduction of aromatic nitro groups is a cornerstone transformation in organic synthesis, providing a reliable route to primary amines.[1] When a molecule contains multiple nitro groups, achieving complete and clean reduction to the corresponding amines requires careful control over the reaction conditions. The target molecule, 6,7-diamino-1,2,3,4-tetrahydroquinoline, is a valuable building block, but its synthesis presents a challenge: the potential for incomplete reduction, side-product formation (such as azo or azoxy compounds), and catalyst deactivation.[2]
Catalytic hydrogenation using a heterogeneous catalyst like palladium on carbon (Pd/C) with molecular hydrogen (H₂) is frequently the method of choice for such transformations due to its high efficiency, clean conversion, and straightforward product isolation.[3][4] The catalyst's solid phase allows for easy removal from the reaction mixture by simple filtration.[4] This protocol will focus on the use of Pd/C, a versatile and highly effective catalyst for reducing both aliphatic and aromatic nitro groups to amines.[3]
Mechanistic Overview: The Role of the Catalyst
Catalytic hydrogenation occurs on the surface of the metal catalyst. The process can be simplified into several key steps:
-
Adsorption: Both the hydrogen gas (H₂) and the nitro-containing substrate adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond is cleaved, and individual hydrogen atoms bind to the palladium surface.
-
Stepwise Reduction: The adsorbed hydrogen atoms are sequentially transferred to the nitro groups of the substrate. This is a multi-step process, likely proceeding through nitroso and hydroxylamine intermediates, which are further reduced to the amine.
-
Desorption: The final product, 6,7-diamino-1,2,3,4-tetrahydroquinoline, has a lower affinity for the catalyst surface and is released back into the solvent, freeing up active sites for further reaction.
The efficiency of this entire process is highly dependent on the choice of catalyst, solvent, pressure, and temperature.
Caption: Fig. 2: Step-by-Step Experimental Workflow
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | 1. Inactive or poisoned catalyst.2. Insufficient hydrogen.3. Poor substrate purity. | 1. Use fresh catalyst. Ensure starting material is free of sulfur or other known poisons.<[5]br>2. Use a fresh balloon of H₂ or increase H₂ pressure.3. Purify the starting material. |
| Formation of Side Products | 1. Reaction temperature too high.2. Over-reduction. | 1. Run the reaction at room temperature or with cooling.2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Low Product Yield | 1. Incomplete reaction.2. Product loss during work-up.3. Product oxidation. | 1. See "Incomplete Reaction".2. Ensure thorough rinsing of the reaction flask and filter cake.3. Work quickly and store the final product under an inert atmosphere. [6] |
| Catalyst Ignites on Filter | Catalyst was allowed to dry in the presence of air. | This is a serious safety hazard. Always keep the catalyst wet with solvent or water during and after filtration. [7]Ensure the filtration is done under a nitrogen blanket if possible. |
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Google Cloud.
- Hydrogenation Reaction Safety In The Chemical Industry. Google Cloud.
- Hydrogenation SOP. Google Cloud.
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC. National Center for Biotechnology Information.
- One pot reduction of dinitro compounds to diamines. Sciencemadness Discussion Board.
- FEDIOL Guide to good practice on safe operation of Hydrogenation units. FEDIOL.
- Hydrogenation reaction safety. YouTube.
- Nitro Reduction - Common Conditions. Organic Chemistry Data.
- High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. ACS Publications.
- Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online.
- Reduction of nitro compounds. Wikipedia.
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
- Reduction of Nitro Compounds, Through different Reaction Conditions. David Publishing.
- Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.
- The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois.
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- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. sciencemadness.org [sciencemadness.org]
- 7. chem.uci.edu [chem.uci.edu]
Using 1,2,3,4-tetrahydroquinoline-6,7-diamine to synthesize imidazo[4,5-g]quinolines
Abstract
The imidazo[4,5-g]quinoline core is a privileged heterocyclic scaffold that forms the basis of numerous pharmacologically active agents, demonstrating a wide spectrum of therapeutic potential, including antiviral, anticancer, and kinase inhibitory activities.[1][2][3][4] This application note provides a comprehensive and detailed protocol for the synthesis of substituted imidazo[4,5-g]quinolines, commencing from the versatile building block, 1,2,3,4-tetrahydroquinoline-6,7-diamine. We will delve into the strategic rationale behind the synthetic choices, present a step-by-step methodology for a robust cyclocondensation reaction, offer insights into process optimization, and provide a framework for the characterization of the final products. This guide is intended for researchers and professionals in medicinal chemistry and drug development seeking to expand their chemical library with novel compounds based on this potent scaffold.
Introduction: The Pharmacological Significance of Imidazo[4,5-g]quinolines
The fusion of an imidazole ring with a quinoline framework creates a class of compounds with significant biological relevance. These structures can be considered purine bioisosteres, allowing them to interact with a variety of biological targets.[5][6] Notably, derivatives of this scaffold have been developed as potent inhibitors of key signaling pathways, such as the PI3K/PKB pathway, which is often dysregulated in cancer.[3] Furthermore, their ability to modulate immune responses, for instance by inducing interferon production, has led to the development of successful antiviral and immunomodulatory drugs.[7] The inherent versatility of the quinoline core, which can be synthesized through various classical and modern methods, allows for extensive structural modifications to fine-tune biological activity and selectivity.[8][9][10][11]
Our focus is on a highly efficient synthetic route that utilizes an ortho-diamine precursor, 1,2,3,4-tetrahydroquinoline-6,7-diamine. The presence of the two adjacent amino groups on the quinoline ring provides a reactive handle for the construction of the fused imidazole ring through cyclocondensation, a reliable and well-established transformation in heterocyclic chemistry.
Synthetic Strategy and Mechanistic Rationale
The core of this synthetic protocol is the Phillips condensation reaction, a classic and effective method for forming benzimidazole-type structures. This reaction involves the cyclocondensation of an ortho-phenylenediamine (in this case, our tetrahydroquinoline-6,7-diamine) with a carboxylic acid or its derivative (e.g., aldehyde, ester, or acid chloride).
The key transformation involves two main steps:
-
Amide Formation: Nucleophilic attack of one of the amino groups onto the carbonyl carbon of the carboxylic acid forms an initial amide intermediate.
-
Cyclization and Dehydration: An intramolecular nucleophilic attack by the second amino group on the amide carbonyl, followed by the elimination of a water molecule, results in the formation of the aromatic imidazole ring.
This reaction is typically promoted by heat and acidic conditions, which serve to activate the carboxylic acid and facilitate the final dehydration step. Polyphosphoric acid (PPA) is an ideal medium for this transformation as it acts as both a Brønsted acid catalyst and a dehydrating agent, driving the reaction to completion.
Figure 1: General scheme for the synthesis of imidazo[4,5-g]quinolines.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative compound, 2-phenyl-1,6,7,8-tetrahydroimidazo[4,5-g]quinoline, using benzoic acid. This protocol can be adapted for various aliphatic and aromatic carboxylic acids.
Materials and Equipment
-
Reagents: 1,2,3,4-Tetrahydroquinoline-6,7-diamine, Benzoic acid, Polyphosphoric acid (PPA), Saturated sodium bicarbonate solution (NaHCO₃), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes, Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask (50 mL), magnetic stirrer hotplate, condenser, thermometer, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄), UV lamp.
Step-by-Step Synthesis Protocol
Figure 2: Workflow for imidazo[4,5-g]quinoline synthesis and purification.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 1,2,3,4-tetrahydroquinoline-6,7-diamine (1.0 eq, e.g., 1.77 g, 10 mmol) and benzoic acid (1.1 eq, 1.34 g, 11 mmol).
-
Scientist's Note: A slight excess of the carboxylic acid ensures complete consumption of the more valuable diamine starting material.
-
-
Addition of PPA: Carefully add polyphosphoric acid (~20 g) to the flask. The mixture will become a thick, stirrable slurry. Attach a condenser and ensure the setup is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heating: Heat the reaction mixture to 160 °C with vigorous stirring. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it in water, neutralizing, extracting, and spotting on a silica plate.
-
Rationale: High temperature is necessary to overcome the activation energy for the dehydration and cyclization steps. PPA's high viscosity requires efficient stirring to ensure a homogenous reaction.
-
-
Work-up - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 80-90 °C. Carefully and slowly pour the viscous mixture onto a beaker containing crushed ice (~100 g) with stirring.
-
Basification: Slowly add a saturated solution of sodium bicarbonate to the acidic aqueous mixture until the pH is approximately 8-9. This will neutralize the PPA and cause the product to precipitate.
-
Safety Precaution: Neutralization is highly exothermic and will release CO₂ gas. Perform this step in a well-ventilated fume hood and add the base slowly to control foaming.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient eluent system such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol to afford the pure 2-phenyl-1,6,7,8-tetrahydroimidazo[4,5-g]quinoline.
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.
-
FT-IR Spectroscopy: To identify key functional groups.
Scope and Optimization
The described protocol is versatile and can be applied to a range of carboxylic acids to generate a library of 2-substituted imidazo[4,5-g]quinolines.
| Entry | R-Group of Carboxylic Acid | Expected Product | Typical Yield (%) | Notes |
| 1 | Phenyl | 2-Phenyl-1,6,7,8-tetrahydroimidazo[4,5-g]quinoline | 75-85% | Standard reaction, generally provides good yield. |
| 2 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-1,6,7,8-tetrahydroimidazo[4,5-g]quinoline | 70-80% | Electron-withdrawing groups on the aryl ring are well-tolerated. |
| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-1,6,7,8-tetrahydroimidazo[4,5-g]quinoline | 78-88% | Electron-donating groups may slightly increase reaction rate. |
| 4 | Methyl (from Acetic Acid) | 2-Methyl-1,6,7,8-tetrahydroimidazo[4,5-g]quinoline | 65-75% | Volatile acids may require a sealed reaction vessel or the use of an anhydride equivalent. |
| 5 | Cyclohexyl | 2-Cyclohexyl-1,6,7,8-tetrahydroimidazo[4,5-g]quinoline | 70-80% | Aliphatic carboxylic acids are also suitable substrates. |
Troubleshooting Common Issues:
-
Low Yield: Ensure starting materials are pure and dry. The reaction temperature might need to be increased (up to 180-200 °C), or the reaction time extended. Ensure the PPA is of good quality and sufficiently acidic.[12]
-
Formation of Dark Tar: This can result from overheating or prolonged reaction times.[12] Reduce the temperature slightly or monitor the reaction more closely to avoid over-degradation.
-
Incomplete Reaction: If starting material remains, consider using a more reactive derivative of the carboxylic acid, such as the corresponding acid chloride or anhydride, under different conditions (e.g., in a solvent like pyridine or DMF).
Conclusion
This application note details a reliable and scalable protocol for the synthesis of 2-substituted-1,6,7,8-tetrahydroimidazo[4,5-g]quinolines from 1,2,3,4-tetrahydroquinoline-6,7-diamine. The Phillips condensation provides a straightforward and efficient method to access this valuable heterocyclic core. The versatility of this reaction allows for the introduction of diverse substituents at the 2-position of the imidazole ring, enabling the creation of focused chemical libraries for screening in drug discovery programs targeting kinases, viruses, and other disease-relevant pathways.[13][14] By providing a clear protocol and explaining the underlying chemical principles, we empower researchers to confidently synthesize these promising compounds for further biological evaluation.
References
-
Suh, M. E., Kang, M. J., Yoo, H. W., Park, S. Y., & Lee, C. O. (2000). Synthesis and cytotoxicity of 2-methyl-1-substituted-imidazo [4,5-g]quinoline-4,9-dione and 7,8-dihydro-10H-[1][2]oxazino[3',4':2,3]imidazo[4,5-g]quinoline-5,12-dione derivatives. Bioorganic & Medicinal Chemistry, 8(8), 2079–2083. [Link]
-
Al-Zoubi, R. M., et al. (2024). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]
-
Aksenov, A. V., et al. (2025). Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega. [Link]
-
Carta, A., et al. (2015). Synthesis, cytotoxicity and antiviral evaluation of new series of imidazo[4,5-g]quinoline and pyrido[2,3-g]quinoxalinone derivatives. European Journal of Medicinal Chemistry, 106, 124-138. [Link]
-
Kumar, I., & Sharma, R. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
-
Aksenov, A. V., et al. (2025). Selective Synthesis of Imidazo[4,5-f]- and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. PubMed. [Link]
-
Unknown Author. (n.d.). Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. Der Pharma Chemica. [Link]
-
Orellana-Paucar, A. M., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 84(5), 1538–1547. [Link]
-
Stauffer, F., Maira, S. M., Furet, P., & García-Echeverría, C. (2008). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Bioorganic & Medicinal Chemistry Letters, 18(3), 1027–1030. [Link]
-
Gerster, J. F., et al. (2005). Synthesis and Structure-Activity-Relationships of 1H-imidazo[4,5-c]quinolines That Induce Interferon Production. Journal of Medicinal Chemistry, 48(10), 3481–3491. [Link]
-
Lüpke, J., et al. (2018). Highly Versatile Preparation of Imidazo[1,5-a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen, 7(6), 468-475. [Link]
-
El-Sayed, M. A. A., et al. (2020). Quinoline-based small molecules as effective protein kinases inhibitors (Review). International Journal of Oncology. [Link]
-
Unknown Author. (n.d.). Pharmacologically important quinoline and imidazole scaffolds. ResearchGate. [Link]
-
Kumar, A., et al. (1978). Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols. Journal of Medicinal Chemistry, 21(3), 298–300. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
-
Yadav, Y., & Singh, P. (2015). Synthesis and anti-cancer activity of 1, 4-disubstituted imidazo[4,5-c]quinolines. Organic & Biomolecular Chemistry. [Link]
-
Unknown Author. (n.d.). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC. [Link]
-
Unknown Author. (n.d.). Conventional routes for the synthesis of quinoline derivatives. ResearchGate. [Link]
-
Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154, 1165–1177. [Link]
-
Unknown Author. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]
-
Candeias, N. R., & Afonso, C. A. M. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules, 17(9), 10762–10811. [Link]
-
Unknown Author. (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
-
Kumar, K., et al. (2022). Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. Journal of Medicinal Chemistry, 65(17), 11599-11617. [Link]
-
Han, S. Y., et al. (2012). Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(8), 2837–2842. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]
-
Unknown Author. (n.d.). 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline. PubChem. [Link]
-
Duszczak, W., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]
-
Duszczak, W., et al. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. [Link]
-
Duszczak, W., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. ResearchGate. [Link]
Sources
- 1. Synthesis and cytotoxicity of 2-methyl-1-substituted-imidazo [4,5-g]quinoline-4,9-dione and 7,8-dihydro-10H-[1,4]oxazino[3',4':2,3]imidazo[4,5-g]quinoline-5,12-dio ne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicity and antiviral evaluation of new series of imidazo[4,5-g]quinoline and pyrido[2,3-g]quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Synthesis of Imidazo[4,5‑ f]- and Imidazo[4,5‑ h]quinoline N‑Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
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- 11. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Divergent Synthesis of Tricyclic Heterocycles from 6,7-Diaminotetrahydroquinoline
Abstract & Strategic Overview
The 6,7-diamino-1,2,3,4-tetrahydroquinoline (6,7-DA-THQ) scaffold represents a high-value "linchpin" intermediate in medicinal chemistry. Unlike its fully aromatic quinoline counterpart, the tetrahydro- variant offers increased solubility, distinct metabolic profiles, and a non-planar geometry that favors specific binding modes in DNA intercalation (e.g., topoisomerase inhibition) and kinase ATP-pocket occupation.
This Application Note provides a rigorous technical guide for exploiting the ortho-diamine functionality of 6,7-DA-THQ to generate three distinct tricyclic cores:
-
Imidazoles: Via condensation with carboxylic acids or orthoesters.
-
Pyrazines: Via condensation with 1,2-dicarbonyls.
-
Diazepines: Via condensation with 1,3-dicarbonyls.
Critical Handling Advisory
-
Oxidation Sensitivity: Free ortho-diamines are highly susceptible to air oxidation, forming dark "azine" polymers. All protocols below require inert atmosphere (Argon/Nitrogen) until the cyclization is complete.
-
Regiochemistry: The 6,7-positions are chemically distinct due to the electron-donating effect of the N1-amine (even if alkylated). However, in cyclization reactions forming symmetric rings (like pyrazines from glyoxal), regiochemistry is moot. For asymmetric condensations, isomer separation may be required.
Precursor Handling: 6,7-Diaminotetrahydroquinoline
Most commercial sources supply the precursor as a stable salt (dihydrochloride) or it must be generated in situ from the 6-amino-7-nitro analogue.
Preparation from Salt:
-
Suspend 6,7-diamino-1,2,3,4-tetrahydroquinoline
2HCl in degassed methanol. -
Add 2.2 equivalents of Sodium Methoxide (NaOMe) or Triethylamine (
) under Argon. -
Stir for 15 minutes. Use the free base solution immediately in subsequent steps.
Protocol A: Synthesis of Imidazo[4,5-g]quinolines
Target Class: DNA Intercalators / Antivirals
This protocol utilizes the Phillips Condensation variant or Orthoester Cyclization , which are superior to harsh thermal fusion.
Method A1: Orthoester Cyclization (Mild Conditions)
Best for: Acid-sensitive substrates or when high yields are required.
Reagents:
-
Substrate: 6,7-DA-THQ (1.0 eq)
-
Reagent: Triethyl orthoformate (for R=H) or Triethyl orthoacetate (for R=Me) (Excess, solvent/reagent)
-
Catalyst: Sulfamic acid (5 mol%) or
-TsOH (catalytic)
Step-by-Step Protocol:
-
Charge: In a dried round-bottom flask equipped with a reflux condenser, place 6,7-DA-THQ (1.0 mmol).
-
Solvent: Add anhydrous triethyl orthoformate (3-5 mL). The reagent acts as the solvent.
-
Catalysis: Add sulfamic acid (5 mg).
-
Reflux: Heat the mixture to reflux (
) under Argon for 3–5 hours. Monitor by TLC (System: DCM/MeOH 9:1). -
Workup: Evaporate excess orthoester under reduced pressure.
-
Purification: The residue is often pure enough. If not, recrystallize from Ethanol/Ether or purify via flash chromatography (Silica, DCM/MeOH gradient).
Method A2: Carboxylic Acid Condensation (Polyphosphoric Acid)
Best for: Aromatic substituents (R = Phenyl, Heteroaryl).
Step-by-Step Protocol:
-
Mix: In a beaker, mix 6,7-DA-THQ (1.0 mmol) with the carboxylic acid (1.1 mmol).
-
Media: Add Polyphosphoric Acid (PPA) (~5 g).
-
Cyclodehydration: Heat to
with mechanical stirring for 4–6 hours. The mixture will become a viscous syrup. -
Quench: Cool to
and pour onto crushed ice (50 g). -
Neutralization: Basify with
(conc.) until pH ~8. The product usually precipitates. -
Isolation: Filter the solid, wash with water, and dry.[1]
Protocol B: Synthesis of Pyrazino[2,3-g]quinolines
Target Class: Kinase Inhibitors
This reaction exploits the condensation between the ortho-diamine and a 1,2-dicarbonyl species.
Reagents:
-
Substrate: 6,7-DA-THQ (1.0 eq)
-
Reagent: Glyoxal (40% aq) or Benzil (1.1 eq)
-
Solvent: Ethanol or Acetic Acid
Step-by-Step Protocol:
-
Dissolution: Dissolve 6,7-DA-THQ (1.0 mmol) in Ethanol (10 mL).
-
Addition:
-
For unsubstituted pyrazine ring: Add Glyoxal solution (1.2 mmol) dropwise at
to prevent polymerization. -
For diphenyl-pyrazine ring: Add Benzil (1.1 mmol) dissolved in minimal hot ethanol.
-
-
Reaction:
-
Glyoxal:[2] Stir at Room Temperature for 2 hours, then reflux for 1 hour.
-
Benzil: Reflux immediately for 4–6 hours.
-
-
Observation: A color change (often to yellow/orange) indicates imine formation.
-
Workup: Cool the solution.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If no precipitate: Concentrate in vacuo and triturate with diethyl ether.
-
Comparative Data & Yields
| Target Tricycle | Reagent | Conditions | Typical Yield | Key Characteristic |
| Imidazo- (R=H) | Triethyl orthoformate | Reflux, 4h | 85-92% | High purity, acid-free workup |
| Imidazo- (R=Ph) | Benzoic Acid / PPA | 65-75% | Robust for aryl groups | |
| Pyrazino- (R=H) | Glyoxal | EtOH, RT | 70-80% | Requires careful temp control |
| Pyrazino- (R=Ph) | Benzil | EtOH, Reflux | 75-85% | Stable, often crystalline |
Visualizing the Divergent Pathways
The following diagram illustrates the "Linchpin Strategy," showing how the single 6,7-DA-THQ precursor diverges into three distinct pharmacological classes based on the electrophile choice.
Figure 1: Divergent synthesis map showing the transformation of the 6,7-diamino scaffold into three key tricyclic heterocycles.
Troubleshooting & Quality Control
Common Failure Modes
-
N-Oxidation: If the starting material is dark/black, it has oxidized.
-
Fix: Recrystallize the diamine hydrochloride salt from Ethanol/HCl before neutralizing.
-
-
Incomplete Cyclization (Imidazoles): Intermediate amides may form without closing the ring.
-
Check: MS shows Mass + 18 (water).
-
Fix: Increase temperature or add a dehydrating agent (e.g.,
for carboxylic acid route, though PPA is usually sufficient).
-
-
Regioisomers (Pyrazines): If using an asymmetric diketone (e.g., Phenylglyoxal).
-
Fix: These are difficult to separate. It is often better to synthesize the specific isomer via stepwise amine alkylation if high regiocontrol is needed, rather than direct condensation.
-
Analytical Validation
-
1H NMR: Look for the disappearance of the broad singlet (
) peaks (typically 4.0–6.0 ppm) and the appearance of the aromatic proton of the imidazole (s, ~8.0–9.0 ppm) or pyrazine ring. -
Mass Spectrometry: Essential for confirming ring closure (loss of
or ).
References
-
Tonelli, M., et al. (2015). Synthesis, cytotoxicity and antiviral evaluation of new series of imidazo[4,5-g]quinoline derivatives.[3] National Institutes of Health (PubMed).
-
Musumeci, D., et al. (2023). Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives. PMC (PubMed Central).
-
El-Gazzar, A., et al. (2009). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines. (Contextual reference for dicarbonyl condensations on quinolines).
-
Organic Chemistry Portal. Synthesis of Tetrahydroquinolines and Derivatives. (General reactivity patterns).[4][5][6]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, cytotoxicity and antiviral evaluation of new series of imidazo[4,5-g]quinoline and pyrido[2,3-g]quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction [frontiersin.org]
Application Notes and Protocols for Reductive Amination of Tetrahydroquinoline-6,7-diamine
Introduction: The Strategic Importance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline framework is a privileged scaffold in medicinal chemistry, serving as the core structure for a multitude of pharmacologically active agents.[1] Its unique conformational properties and ability to present substituents in a defined three-dimensional space make it an ideal backbone for designing molecules that interact with complex biological targets. Derivatives of tetrahydroquinoline have demonstrated a wide range of therapeutic activities, including anti-cancer, anti-diabetic, anti-inflammatory, and anti-HIV properties.[1] Notably, this scaffold is a key component in the development of targeted therapies such as PIM-1 kinase inhibitors,[2][3] Aurora kinase inhibitors,[4][5][6] and mTOR inhibitors,[7] which are at the forefront of modern oncology research.
This application note provides a detailed guide to the synthesis of N-substituted tetrahydroquinoline-6,7-diamine derivatives via reductive amination. This procedure is a cornerstone reaction for generating libraries of compounds for drug discovery, allowing for the controlled introduction of diverse functionalities onto the diamine core. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and discuss the critical parameters that ensure high-yield, selective synthesis.
Synthetic Strategy Overview: Accessing the Core and its Derivatives
The overall synthetic strategy involves two key stages: the preparation of the starting material, tetrahydroquinoline-6,7-diamine, followed by its functionalization via reductive amination.
Part 1: Synthesis of Tetrahydroquinoline-6,7-diamine
The synthesis of the diamine begins with the commercially available 1,2,3,4-tetrahydroquinoline. A critical step is the protection of the secondary amine to control the regioselectivity of the subsequent nitration. This is followed by dinitration at the 6 and 7 positions of the electron-rich aromatic ring, and finally, reduction of the nitro groups to afford the desired diamine.
Caption: Workflow for the synthesis of the key intermediate, tetrahydroquinoline-6,7-diamine.
Part 2: Reductive Amination for Functionalization
Reductive amination is a robust and versatile method for forming carbon-nitrogen bonds.[8] It proceeds in two main steps: the formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound (an aldehyde or ketone), followed by the reduction of this intermediate to the corresponding amine.[9] For aromatic diamines like tetrahydroquinoline-6,7-diamine, careful control of reaction conditions is crucial to achieve selective mono-alkylation and avoid the formation of undesired dialkylated products.
Caption: The two-stage mechanism of reductive amination.
Experimental Protocols
Protocol 1: Synthesis of Tetrahydroquinoline-6,7-diamine
This protocol is adapted from general procedures for the nitration and reduction of aromatic compounds.[10]
Step 1a: N-Acetylation of 1,2,3,4-Tetrahydroquinoline
-
To a stirred solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM) at 0 °C, add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroquinoline.
Step 1b: Dinitration of N-Acetyl-1,2,3,4-tetrahydroquinoline
-
To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add N-acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq).
-
Add a mixture of concentrated nitric acid (2.5 eq) and concentrated sulfuric acid (2.5 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 3 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to give N-acetyl-6,7-dinitro-1,2,3,4-tetrahydroquinoline.
Step 1c: Deprotection and Reduction to Tetrahydroquinoline-6,7-diamine
-
Reflux the N-acetyl-6,7-dinitro-1,2,3,4-tetrahydroquinoline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (1:1) for 4 hours.
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and dissolve the residue in ethanol.
-
Add Palladium on carbon (10 mol%) and subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) at room temperature overnight.
-
Filter the reaction mixture through Celite, and concentrate the filtrate to obtain tetrahydroquinoline-6,7-diamine.
Protocol 2: Reductive Amination of Tetrahydroquinoline-6,7-diamine
This protocol focuses on achieving selective mono-alkylation, a common challenge with diamines. The choice of a milder reducing agent and control of stoichiometry are key. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over the more toxic sodium cyanoborohydride (NaBH₃CN) and is highly effective.[11][12]
Materials:
-
Tetrahydroquinoline-6,7-diamine
-
Aldehyde or Ketone (0.95-1.05 eq for mono-alkylation)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, catalytic amount)
Procedure:
-
To a stirred solution of tetrahydroquinoline-6,7-diamine (1.0 eq) in DCE, add the aldehyde or ketone (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step, especially with less reactive ketones.[12]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Stoichiometry: Using a near-equimolar amount of the carbonyl compound is crucial for favoring mono-alkylation. An excess of the carbonyl will increase the likelihood of dialkylation.
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that efficiently reduces the in-situ formed iminium ion without significantly reducing the starting aldehyde or ketone.[12] This allows for a one-pot procedure.
-
Solvent: DCE is a preferred solvent for reductive aminations with NaBH(OAc)₃.[12][13]
-
Acid Catalyst: Mildly acidic conditions (pH 4-5) promote the formation of the imine intermediate.[8] However, strong acid will protonate the amine nucleophile, rendering it unreactive.
Data Presentation: Reaction Parameters and Reagent Guide
| Parameter | Recommended Condition | Rationale |
| Amine:Carbonyl Ratio | 1 : 1 to 1 : 1.1 | Favors mono-alkylation, minimizes unreacted diamine. |
| Reducing Agent | Sodium triacetoxyborohydride | Mild, selective, and less toxic than NaBH₃CN.[11] |
| (NaBH(OAc)₃) | ||
| Solvent | 1,2-Dichloroethane (DCE) | Common and effective solvent for this transformation.[13] |
| Temperature | Room Temperature | Sufficient for most substrates. |
| Catalyst | Acetic Acid (optional) | Can accelerate imine formation, especially with ketones.[12] |
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride | Mild, selective, stable, non-toxic byproducts.[11] | Moisture sensitive. |
| (NaBH(OAc)₃) | ||
| Sodium Cyanoborohydride | Effective, not water-sensitive.[13] | Highly toxic (releases HCN in strong acid).[14] |
| (NaBH₃CN) | ||
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting carbonyl; often requires a two-step process.[13] |
Conclusion and Future Directions
The reductive amination of tetrahydroquinoline-6,7-diamine is a powerful and adaptable method for the synthesis of novel derivatives with significant potential in drug discovery. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the choice of reducing agent, researchers can achieve high yields of selectively mono-alkylated products. The protocols outlined in this application note provide a robust starting point for the exploration of this valuable chemical space. Future work may focus on the development of diastereoselective reductive aminations to access chiral derivatives and the expansion of the substrate scope to include a wider range of functionalized aldehydes and ketones, further enriching the chemical diversity of accessible tetrahydroquinoline-based compounds for biological screening.
References
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Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Research Journal of Pharmacy and Technology. Retrieved from [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. Retrieved from [Link]
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Tagad, P. A., Bondle, G., Ram, R., & Chate, A. V. (2021). Design, Synthesis and Biological Evaluation of Tetrahydrodibenzo[b,g][1][12]napthyridinones as Potential Anticancer Agents and Novel Aurora Kinases Inhibitors. Research Square.
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Application Note & Protocols: Strategic Selection of Reagents for the Cyclization of 1,2,3,4-Tetrahydroquinoline-6,7-diamine with Carboxylic Acids
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The synthesis of benzimidazole-fused 1,2,3,4-tetrahydroquinolines represents a critical step in the development of novel therapeutics, leveraging a privileged heterocyclic scaffold. This document provides an in-depth guide to the strategic selection of reagents for the cyclocondensation of 1,2,3,4-tetrahydroquinoline-6,7-diamine with various carboxylic acids. We move beyond a simple listing of reagents to explain the mechanistic rationale behind different methodologies, from classical high-temperature condensations to modern, rapid microwave-assisted protocols. Detailed, field-tested protocols are provided to empower researchers to select and implement the optimal synthetic strategy for their specific research and development goals.
Introduction: The Strategic Importance of the Benzimidazole-Fused Tetrahydroquinoline Scaffold
The fusion of a benzimidazole ring system with a 1,2,3,4-tetrahydroquinoline core generates a rigid, three-dimensional structure of significant interest in medicinal chemistry. This scaffold is a key pharmacophore found in a variety of biologically active compounds.[1] The most direct and atom-economical method for constructing this architecture is the cyclocondensation of an o-phenylenediamine derivative—in this case, 1,2,3,4-tetrahydroquinoline-6,7-diamine—with a carboxylic acid or its derivative. This reaction, a variant of the Phillips-Ladenburg synthesis, is versatile and widely employed.[1][2]
The choice of cyclization reagent and reaction conditions is paramount, directly influencing reaction time, yield, purity, and scalability. Factors such as the electronic nature of the carboxylic acid, steric hindrance, and desired throughput must be considered. This guide will explore the mechanistic underpinnings and practical applications of the most effective reagents for this transformation.
The Underlying Mechanism: Acid-Catalyzed Cyclodehydration
The formation of the benzimidazole ring from a diamine and a carboxylic acid proceeds via a two-stage acid-catalyzed cyclodehydration mechanism. Understanding this pathway is crucial for rational reagent selection, as the most effective reagents are those that serve as both an acid catalyst and a potent dehydrating agent.
The generally accepted mechanism involves the following key steps:
-
Activation of the Carboxylic Acid: A Brønsted or Lewis acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.
-
Initial Nucleophilic Attack: One of the amino groups of the diamine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Amide Formation: Dehydration of the tetrahedral intermediate leads to the formation of an N-acyl mono-adduct.
-
Intramolecular Cyclization: The second amino group performs an intramolecular nucleophilic attack on the amide carbonyl carbon.
-
Final Dehydration: A second dehydration event from the resulting cyclic intermediate yields the aromatic benzimidazole ring.[3]
Caption: General mechanism for acid-catalyzed benzimidazole synthesis.
A Comparative Guide to Cyclization Reagents
The efficacy of the cyclization reaction is critically dependent on the chosen reagent system. These systems can be broadly categorized into classical strong acid catalysts and modern, efficiency-focused methodologies.
| Reagent/Methodology | Typical Conditions | Advantages | Disadvantages & Considerations |
| Polyphosphoric Acid (PPA) | 150-200°C, 4-20 hours | Excellent dehydrating agent, acts as both solvent and catalyst, high yields.[4][5][6] | Highly viscous and difficult to handle, harsh conditions, challenging workup to remove PPA.[6][7] |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | 90-150°C, 1-3 hours | Less viscous and easier to handle than PPA, lower reaction temperatures, shorter reaction times.[7][8][9] | Corrosive, requires careful handling, moisture sensitive. |
| Microwave Irradiation (with Acid Catalyst) | 100-160°C, 5-30 minutes | Dramatically reduced reaction times, often cleaner reactions and higher yields, uniform heating.[10][11][12] | Requires specialized microwave reactor and sealed vessels, potential for pressure buildup.[2] |
| Mineral Acids (e.g., HCl, p-TsOH) | Reflux in high-boiling solvent (e.g., xylene), 2-6 hours | Readily available and inexpensive catalysts.[2][10] | Generally requires azeotropic removal of water, may not be as effective for deactivated substrates. |
| Coupling Agents (e.g., CDI, DCC) | Room temp to 80°C, 2-12 hours | Mild reaction conditions, avoids strong acids.[13] | Stoichiometric amounts of reagent required, generates byproducts that must be removed (e.g., DCU). |
Detailed Experimental Protocols
The following protocols are designed as robust starting points for the synthesis of 2-substituted benzimidazole-fused tetrahydroquinolines. Researchers should perform initial reactions on a small scale to optimize conditions for their specific carboxylic acid substrate.
Protocol 1: Classical Cyclization using Polyphosphoric Acid (PPA)
This method is a workhorse for benzimidazole synthesis, particularly effective for a wide range of carboxylic acids. Its strength lies in its powerful dehydrating capability.[4][14]
Materials:
-
1,2,3,4-Tetrahydroquinoline-6,7-diamine (1.0 eq)
-
Substituted Carboxylic Acid (1.0-1.1 eq)
-
Polyphosphoric Acid (PPA) (10-20x weight of diamine)
-
Round-bottom flask with mechanical stirrer and reflux condenser
-
Ice, Water, 10% Sodium Hydroxide (NaOH) solution
-
Filtration apparatus
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a mechanical stirrer. Due to the high viscosity of PPA, magnetic stirring is often insufficient.
-
Reagent Addition: Add PPA to the flask and heat to ~80°C to reduce its viscosity.[6]
-
Add the 1,2,3,4-tetrahydroquinoline-6,7-diamine and the carboxylic acid to the warm PPA with vigorous stirring.
-
Reaction: Heat the reaction mixture to 160-180°C and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). To take a sample, carefully remove a small aliquot, quench it in ice water, neutralize with NaOH, extract with ethyl acetate, and spot the organic layer on a TLC plate.
-
Workup: Once the reaction is complete, cool the mixture to below 100°C. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice water with vigorous stirring. This quenching process is highly exothermic.
-
Neutralization: Slowly add 10% NaOH solution to the aqueous mixture until the pH is basic (pH 8-9). This neutralizes the acid and precipitates the crude product.
-
Isolation: Stir the mixture for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).[12]
Safety Note: PPA is a strong, corrosive acid. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Perform the reaction and workup in a well-ventilated fume hood.
Protocol 2: Rapid Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant acceleration of the cyclization process, often providing cleaner products in minutes instead of hours.[11][12]
Materials:
-
1,2,3,4-Tetrahydroquinoline-6,7-diamine (1.0 eq)
-
Substituted Carboxylic Acid (1.0 eq)
-
4M Hydrochloric Acid (HCl) (2-3 drops) or a catalytic amount of p-TsOH
-
Microwave-safe reaction vessel with a snap cap
-
Scientific microwave reactor
-
Ethanol, Water, 10% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
Preparation: In a 10 mL microwave-safe vessel, combine the 1,2,3,4-tetrahydroquinoline-6,7-diamine (e.g., 1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Catalyst Addition: Add 2-3 drops of 4M HCl.[12]
-
Sealing: Securely seal the vessel with the cap.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 140°C) for 5-20 minutes. The reaction time will depend on the specific substrates. Monitor the internal pressure to ensure it remains within safe limits.
-
Cooling: After irradiation, allow the vessel to cool to room temperature before carefully opening it.
-
Workup: Transfer the reaction mixture to a beaker. Add water and neutralize the acid by slowly adding 10% Na₂CO₃ solution until a precipitate forms.
-
Isolation & Purification: Collect the crude product by vacuum filtration, wash with cold water, and purify by recrystallization from an ethanol/water mixture.[15]
Experimental Workflow Overview
The overall process from starting materials to the final, purified product follows a logical sequence. Proper execution of each step is critical for a successful synthesis.
Caption: Standard workflow for synthesis and purification.
Conclusion
The synthesis of benzimidazole-fused tetrahydroquinolines via cyclocondensation is a robust and versatile reaction. For routine synthesis with a broad substrate scope, classical heating in Polyphosphoric Acid remains a highly effective, albeit demanding, method. For rapid synthesis, optimization, and library generation, microwave-assisted protocols offer unparalleled speed and efficiency.[12] As a modern alternative to PPA, Eaton's Reagent provides a significant advantage in handling and reaction conditions, making it an excellent choice for syntheses where milder conditions and faster throughput are desired.[7][8] The ultimate selection of the reagent should be guided by the specific chemical properties of the substrates, the required scale of the reaction, and the available laboratory equipment.
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- Various authors. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37049449/]
- Various authors. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/28/7/3196]
- Various authors. (2020). Metabolic Engineering for the Production of Dicarboxylic Acids and Diamines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30905694/]
- Various authors. Tetrahydroisoquinoline synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/N-heterocycles/tetrahydroisoquinolines.shtm]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ccsenet.org [ccsenet.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buy Eaton's Reagent (EVT-354210) | 39394-84-8 [evitachem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. jchemrev.com [jchemrev.com]
- 12. asianpubs.org [asianpubs.org]
- 13. CCCC 2000, Volume 65, Issue 4, Abstracts pp. 621-630 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 14. jocpr.com [jocpr.com]
- 15. pharmainfo.in [pharmainfo.in]
Application Note: Protecting Group Strategies for 1,2,3,4-Tetrahydroquinoline-6,7-diamine Synthesis
This application note details strategic protocols for the synthesis and selective protection of 1,2,3,4-tetrahydroquinoline-6,7-diamine (THQ-6,7-DA) . This scaffold presents a unique "tri-amine" challenge: a secondary alkyl-aryl amine (N1) and two vicinal primary aromatic amines (N6, N7).
The guide moves beyond generic protection chemistry, offering a regioselectivity switch based on the electronic state of N1.
Executive Summary & The "Tri-Amine" Challenge
The 1,2,3,4-tetrahydroquinoline-6,7-diamine scaffold is a privileged motif in kinase inhibitors and DNA-intercalating agents. However, its synthesis is complicated by the presence of three nucleophilic nitrogen atoms with overlapping reactivity profiles.
The Core Challenge:
-
N1 (Secondary): Aniline-like but incorporated into a saturated ring. Moderate nucleophilicity; prone to oxidation.
-
N6 (Primary, Para to N1): Electronically coupled to N1.
-
N7 (Primary, Meta to N1): Electronically decoupled from N1.
The Solution: This guide defines a "Switchable Reactivity" strategy. By manipulating the protecting group (PG) on N1, you can invert the relative nucleophilicity of N6 and N7, allowing for programmable regioselectivity.
Strategic Analysis: The Reactivity Switch
The regioselectivity of the 6,7-diamine pair is dictated by the electronic nature of the N1 position.
Mechanism of Action[1][2][3]
-
N1 as Electron Donor (H, Alkyl): Through resonance, N1 donates electron density into the aromatic ring, primarily activating the Para (C6) and Ortho (C8) positions. This makes N6 more electron-rich and nucleophilic than N7.
-
N1 as Electron Withdrawer (Boc, Cbz, Ac): When N1 is carbamoylated, the lone pair is delocalized into the carbonyl. The N1-PG group becomes an Electron Withdrawing Group (EWG). This deactivates C6 (Para) more strongly than C7 (Meta). Consequently, N7 retains higher relative nucleophilicity.
Reactivity Flowchart (DOT Visualization)
Caption: The "Reactivity Switch" logic. N1-Donation favors N6 reaction; N1-Withdrawal favors N7 reaction.
Protocol A: Synthesis of the Core Scaffold
Direct nitration of tetrahydroquinoline typically yields a mixture of 6-nitro and 8-nitro isomers. To guarantee the 6,7-substitution pattern, we recommend the Dimethoxy-to-Diamine route.
Precursor: 6,7-Dimethoxyquinoline (Commercially available or synthesized via Skraup reaction from 3,4-dimethoxyaniline).
Step-by-Step Synthesis
-
Reduction to THQ:
-
Dissolve 6,7-dimethoxyquinoline (10 mmol) in MeOH (50 mL).
-
Add NaBH3CN (30 mmol) and adjust pH to ~4 with acetic acid.
-
Stir at RT for 4h. Neutralize and extract.[1]
-
Yield: >90% 6,7-dimethoxy-1,2,3,4-tetrahydroquinoline.
-
-
N1 Protection (The Anchor):
-
Treat the crude THQ with Boc₂O (1.1 eq) and TEA (1.5 eq) in DCM.
-
Result:N1-Boc-6,7-dimethoxy-THQ .
-
-
Demethylation:
-
Treat with BBr3 (3.0 eq) in DCM at -78°C -> RT.
-
Result:N1-Boc-6,7-dihydroxy-THQ . (Note: Boc may be labile; if lost, re-protect or use Cbz in step 2).
-
-
Activation:
-
React diol with Tf₂O (2.5 eq) / Pyridine.
-
Result:N1-Boc-6,7-bis(triflyloxy)-THQ .
-
-
Amination (Buchwald-Hartwig):
-
Catalyst: Pd(OAc)₂ / BINAP.
-
Amine Source: Benzophenone Imine (1.1 eq per triflate).
-
Hydrolysis: 1M HCl / THF.
-
Final Product:N1-Boc-1,2,3,4-tetrahydroquinoline-6,7-diamine .
-
Protocol B: Regioselective Protection (The "Switch" in Action)
This section describes how to selectively protect N6 or N7 using the electronic logic defined in Section 2.
Scenario 1: Target = N7-Acyl / N6-Free
Requirement: You need to functionalize N7 while leaving N6 free (or for later functionalization). Strategy: Use the N1-Boc scaffold (EWG effect).
Experimental Procedure:
-
Starting Material: N1-Boc-6,7-diamino-THQ (1.0 mmol).
-
Solvent: Dry THF (0.1 M concentration) to favor intramolecular H-bonding control.
-
Reagent: Acyl Chloride or Isocyanate (0.95 eq). Crucial: Use slight deficit to avoid over-reaction.
-
Base: Pyridine (1.1 eq).
-
Temperature: -10°C.
-
Mechanism: The N1-Boc group deactivates C6. The electrophile attacks the less deactivated N7 .
-
Outcome: Major product is N1-Boc-N7-Acyl-6-amino-THQ .
Scenario 2: Target = N6-Acyl / N7-Free
Requirement: You need to functionalize N6. Strategy: Use the N1-Free or N1-Alkyl scaffold (EDG effect).
Experimental Procedure:
-
Starting Material: 1,2,3,4-tetrahydroquinoline-6,7-diamine (N1-Free).
-
Note: Prepared by treating N1-Boc precursor with TFA/DCM before the acylation step.
-
-
Solvent: DCM.
-
Reagent: Acyl Chloride (0.95 eq).
-
Base: DIPEA (1.1 eq).
-
Temperature: -78°C (Kinetic control).
-
Mechanism: N1 donates density to C6. N6 becomes the "hot" nucleophile.
-
Outcome: Major product is N6-Acyl-N7-amino-THQ .
-
Post-Reaction: Re-protect N1 if necessary for stability.
Orthogonal Protection Scheme (Data Summary)
For complex synthesis, use this orthogonal matrix to plan your deprotection sequence.
| Position | Recommended PG | Installation Condition | Stability | Deprotection Condition |
| N1 | Cbz (Benzyl Carbamate) | Cbz-Cl, NaHCO3, THF/H2O | Acid stable, Base stable | H2 / Pd-C (Hydrogenolysis) |
| N1 | Boc (tert-Butyl Carbamate) | Boc2O, TEA, DCM | Base stable, H2 stable | TFA or HCl/Dioxane |
| N6 | Alloc (Allyl Carbamate) | Alloc-Cl, Pyridine | Acid/Base stable | Pd(PPh3)4, Morpholine |
| N7 | Fmoc (Fluorenyl Carbamate) | Fmoc-Cl, Dioxane/H2O | Acid stable | Piperidine (20% in DMF) |
Application Note:
-
Avoid: Using Boc on both N1 and N6/N7 if you need selective deprotection.
-
Best Trio: N1-Cbz / N6-Alloc / N7-Boc. This allows removal of any single group without affecting the others.
Troubleshooting & Optimization
Problem: Over-acylation (Formation of bis-amides)
-
Cause: High concentration or excess reagent.
-
Fix: Use High Dilution (0.05 M) and Syringe Pump addition of the electrophile over 1 hour.
Problem: Oxidation to Quinoxaline/Quinone
-
Cause: 6,7-diamines are air-sensitive.
-
Fix: Perform all deprotections and couplings under Argon/Nitrogen . Add antioxidants like Ascorbic Acid during aqueous workups. Store the diamine as a dihydrochloride salt (much more stable than the free base).
Problem: N1-Boc Migration
-
Cause: Under basic conditions, carbamates can migrate from N1 to the primary aniline (N8 or N6) if sterically allowed, though less common in THQ.
-
Fix: Keep reactions neutral or slightly acidic. Use Cbz (less prone to migration) if Boc is problematic.
References
-
Regioselective Nitration of Tetrahydroquinolines
- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study.
-
Source: ResearchGate.
-
General THQ Synthesis Protocols
- Synthesis of tetrahydroquinolines - Organic Chemistry Portal.
-
Source: Organic Chemistry Portal.
- Ortho-Diamine Reactivity & Protection: Protecting Groups in Organic Synthesis (Greene & Wuts). (Standard Reference for PG stability).
-
Electronic Effects in Tetrahydroquinolines
-
Reactivities of N-Methyl-tetrahydroisoquinoline and N-Methyl-tetrahydroquinoline.[2]
-
Source: ResearchGate.
-
Sources
Microwave-assisted synthesis of tetrahydroquinoline-6,7-diamine derivatives
An Application Scientist's Guide to the Microwave-Assisted Synthesis of Tetrahydroquinoline-6,7-diamine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] These nitrogen-containing heterocycles exhibit a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][3] Specifically, substitution at the 6- and 7-positions of the quinoline ring is crucial for modulating biological activity, with diamine functionalities serving as key pharmacophores or versatile synthetic handles for further derivatization in drug discovery programs.[4]
Traditional methods for synthesizing these scaffolds, such as the classical Skraup or Doebner-von Miller reactions, often require harsh conditions, strong acids, and prolonged reaction times.[5][6] This application note details a modern, efficient, and green approach utilizing Microwave-Assisted Organic Synthesis (MAOS) to accelerate the creation of these valuable compounds.
Part 1: The Rationale for Microwave-Assisted Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, moving beyond the domestic kitchen oven to highly precise, dedicated laboratory reactors.[7] Unlike conventional conductive heating, which relies on the slow transfer of thermal energy from an external source, microwave irradiation heats the reaction mixture directly and volumetrically.
The mechanism is based on the interaction of an electromagnetic field with polar molecules (dipolar polarization) and ionic species (ionic conduction) within the reaction vessel. This results in rapid, uniform, and efficient heating, often leading to:
-
Dramatic Reaction Rate Acceleration: Reactions that take hours or days under conventional reflux can often be completed in minutes.[8][9]
-
Higher Product Yields: The reduction in reaction time minimizes the formation of byproducts from decomposition or side reactions.
-
Enhanced Purity: Cleaner reaction profiles often simplify purification processes.
-
Green Chemistry Alignment: MAOS aligns with the principles of green chemistry by reducing energy consumption and often enabling the use of less hazardous solvents or even solvent-free conditions.[10]
Part 2: A Strategic Approach: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a robust and versatile method for synthesizing quinoline derivatives from anilines and α,β-unsaturated carbonyl compounds.[11] This reaction is particularly amenable to microwave assistance, which can significantly shorten the required reaction times.
Our strategy for obtaining the target tetrahydroquinoline-6,7-diamine involves a two-stage process, beginning with the microwave-promoted synthesis of a dinitro-substituted intermediate, followed by a standard chemical reduction. This approach is often more reliable than attempting a direct cyclization with a sensitive diamino-aniline starting material.
Reaction Mechanism: Doebner-von Miller Cyclization
The reaction proceeds through a series of well-established steps, initiated by a Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed intramolecular cyclization, dehydration, and subsequent tautomerization/oxidation steps to yield the quinoline ring system.
Caption: Mechanism of the Doebner-von Miller Reaction.
Part 3: Detailed Experimental Protocols
Safety Note: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Microwave reactions must be performed in a dedicated, sealed-vessel microwave reactor designed for chemical synthesis.
Protocol 3.1: Microwave-Assisted Synthesis of 6,7-Dinitro-1,2,3,4-tetrahydro-4-methylquinoline
This protocol is a representative example adapted from established Doebner-von Miller procedures.[11][12]
Materials & Equipment:
-
4,5-Dinitro-1,2-phenylenediamine
-
Crotonaldehyde
-
Hydrochloric acid (conc.)
-
Ethanol
-
10 mL sealed microwave reaction vessel with magnetic stirrer
-
Monowave or multi-mode microwave synthesis reactor
Procedure:
-
Vessel Preparation: To a 10 mL microwave reaction vessel, add 4,5-dinitro-1,2-phenylenediamine (1.0 mmol, 198 mg).
-
Reagent Addition: Add ethanol (3.0 mL) and a magnetic stir bar. Carefully add concentrated hydrochloric acid (0.5 mL).
-
Substrate Addition: While stirring, slowly add crotonaldehyde (2.5 mmol, 0.175 mL). Caution: Exothermic reaction.
-
Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters:
-
Temperature: 140 °C (ramp time: 2 min)
-
Hold Time: 15 minutes
-
Power: Dynamic (up to 300 W)
-
Stirring: High
-
-
Cooling: After the hold time, allow the vessel to cool to below 50 °C using compressed air before opening.
-
Work-up: Pour the cooled reaction mixture into a beaker containing ice-cold water (20 mL) and neutralize carefully with a saturated sodium bicarbonate solution until pH ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the dinitro-tetrahydroquinoline product.
Protocol 3.2: Chemical Reduction to Tetrahydroquinoline-6,7-diamine
Materials & Equipment:
-
6,7-Dinitro-1,2,3,4-tetrahydro-4-methylquinoline (from Protocol 3.1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
Setup: In a 50 mL round-bottom flask, dissolve the dinitro compound (0.5 mmol) in ethanol (15 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol, 1.13 g) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to 80 °C (oil bath) with vigorous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling & Neutralization: Once the reaction is complete, cool the mixture to room temperature. Pour it over crushed ice and carefully basify to pH > 10 with a 2M sodium hydroxide (NaOH) solution. Caution: A thick precipitate of tin salts will form.
-
Filtration & Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate. Collect the filtrate and extract the aqueous layer with additional ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude tetrahydroquinoline-6,7-diamine, which can be further purified if necessary.
Part 4: Workflow, Data, and Optimization
Overall Experimental Workflow
Caption: High-level workflow for the two-stage synthesis.
Data: Microwave vs. Conventional Heating
The primary advantage of MAOS is the significant reduction in reaction time while maintaining or improving yields. The table below provides a comparative summary based on typical results for related quinoline syntheses found in the literature.
| Entry | Reaction Type | Heating Method | Time | Temperature (°C) | Yield (%) | Reference |
| 1 | Skraup Synthesis | Conventional | 7-10 hours | 130 | 85-91 | [8] |
| 2 | Skraup Synthesis | Microwave | 1.5-2.5 hours | 130 | 87-93 | [8] |
| 3 | Kröhnke Reaction | Conventional | 240 min | 130 | 71-81 | [8] |
| 4 | Kröhnke Reaction | Microwave | 16 min | 130 | 82-93 | [8] |
| 5 | Modified Skraup | Conventional | 6 hours | 160-170 | 14 | [13] |
| 6 | Modified Skraup | Microwave | 30 min | 250 | 10-66 | [14] |
Optimization and Characterization
-
Optimization: Key parameters for optimizing the microwave step include temperature, reaction time, and solvent choice. Solvents with high dielectric constants (like ethanol, DMF, or NMP) are generally more efficient at absorbing microwave energy.
-
Characterization: The successful synthesis of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
-
High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight and elemental composition.
-
FT-IR Spectroscopy: To identify key functional groups, such as the N-H stretches of the diamine.
-
Conclusion
The microwave-assisted Doebner-von Miller reaction provides a rapid, efficient, and high-yield pathway to dinitro-tetrahydroquinoline precursors. A subsequent standard reduction readily furnishes the desired tetrahydroquinoline-6,7-diamine derivatives. This strategic combination of modern and classical techniques offers a significant improvement over traditional, lengthy thermal methods, enabling researchers in drug discovery to accelerate the synthesis of these valuable heterocyclic scaffolds.
References
- Bandyopadhyay, D., & Mukherjee, B. (2021). Microwave-assisted synthesis of nitrogen-containing heterocycles. Journal of the Indian Chemical Society, 98(9), 100118.
- Gnanaoli, K., Rajkumar, D. B., & Maheswari, C. U. (n.d.). Microwave-assisted synthesis of nitrogen heterocycles.
- Anil, A., & Kumar, A. (2021). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances, 11(34), 20835-20855.
- Wang, D., et al. (2023). Microwave Assisted Lewis Acid Catalysis for Green Synthesis of Sustainable Nitrogen Heterocycles from Biomass-Derived Alcohols. ACS Sustainable Chemistry & Engineering.
- Academia.edu. (n.d.). (PDF) Microwave-assisted synthesis of nitrogen-containing heterocycles.
-
Richards, R. E., & Czak, A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 995. [Link]
- Matsugi, M., Tabusa, F., & Minamikawa, J. (2000). Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. Tetrahedron Letters, 41(45), 8523-8525.
- IIP Series. (n.d.).
-
Finley, K. T. (1977). An improvement in the Doebner-Miller synthesis of quinaldines. The Journal of Organic Chemistry, 42(25), 4217-4218. [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
-
Saggadi, H., et al. (2014). Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. RSC Advances, 4(41), 21456-21464. [Link]
- Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Parul Institute of Pharmacy.
-
Kumar, A., et al. (2017). Expanding the tetrahydroquinoline pharmacophore. Bioorganic & Medicinal Chemistry Letters, 27(9), 1934-1939. [Link]
-
Neelam, et al. (2016). The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. ACS Medicinal Chemistry Letters, 7(5), 513-518. [Link]
- Rojas-Guzmán, D. C., et al. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 29(4), 882.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Expanding the tetrahydroquinoline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One moment, please... [iipseries.org]
- 7. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. (PDF) Microwave-assisted synthesis of nitrogen-containing heterocycles [academia.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Guide: Stabilization & Storage of 1,2,3,4-Tetrahydroquinoline-6,7-diamine
Executive Summary: The Stability Paradox
1,2,3,4-Tetrahydroquinoline-6,7-diamine (THQ-6,7-DA) represents a "perfect storm" of chemical instability. It combines the electron-rich nature of a tetrahydroquinoline core with an ortho-diamine motif.
-
The Threat: This molecule is thermodynamically driven to oxidize. The ortho-diamine moiety rapidly oxidizes to form quinone diimines (colored species), while the tetrahydroquinoline ring can undergo aromatization to the fully aromatic quinoline or form peroxides.
-
The Solution: Preventing oxidation requires a multi-layered defense strategy: Oxygen exclusion , Temperature suppression , and Chemical passivation (Salt Formation) .
Mechanism of Degradation
Understanding why your material degrades is the first step to prevention.
Figure 1: Simplified oxidation cascade of electron-rich aromatic amines. The transition from colorless to black tar is irreversible.
Troubleshooting & FAQs
Direct answers to common observations in the lab.
Q1: My sample has turned from pale yellow to dark brown/black. Is it usable?
Diagnosis: Severe Oxidation. Technical Insight: The color change indicates the formation of para- or ortho-quinone imines and subsequent polymerization. Action:
-
If <10% Darkened: You may attempt Protocol C (Purification) .
-
If Black/Tar-like: Discard. The oxidation products can act as radical initiators, compromising any sensitive downstream reactions (e.g., transition metal catalysis).
Q2: Can I store the free base in DMSO or DMF at -20°C?
Verdict: ABSOLUTELY NOT. Reasoning: DMSO (Dimethyl Sulfoxide) can act as a mild oxidant, especially if not strictly anhydrous and deoxygenated. Furthermore, recovering the amine from high-boiling solvents like DMSO/DMF requires heating, which accelerates decomposition. Correct Practice: Store as a dry solid under Argon. If solution storage is mandatory, use degassed anhydrous THF or Dichloromethane at -80°C.
Q3: Why does the protocol recommend converting to the Hydrochloride salt?
Expertise: The "Free Base" form has a lone pair of electrons on the nitrogen atoms, making them highly susceptible to radical attack and oxidation. Protonating these nitrogens with HCl "locks" the lone pairs, significantly raising the oxidation potential. Data:
| Form | Shelf Life (Air, RT) | Shelf Life (Argon, -20°C) |
|---|---|---|
| Free Base | < 24 Hours | 1-3 Months |
| HCl Salt | 1-2 Weeks | > 2 Years |
Laboratory Protocols
Protocol A: Inert Gas Storage (The "Schlenk" Standard)
For storing the Free Base form.
Prerequisites: Schlenk line, Argon gas, Parafilm/Teflon tape.
-
Vessel Selection: Use a glass vial with a septum cap or a Schlenk tube. Avoid plastic containers (permeable to O2 over time).
-
Cycle: Evacuate the vessel under high vacuum (<0.1 mbar) for 5 minutes, then backfill with dry Argon. Repeat 3 times .
-
Seal: Wrap the cap junction tightly with Parafilm or electrical tape to prevent gas exchange.
-
Environment: Place the sealed vessel inside a secondary container (e.g., a jar with desiccant) and store at -20°C or -80°C .
Protocol B: Chemical Passivation (Conversion to Dihydrochloride Salt)
Highly Recommended for long-term storage (>1 month).
Reagents:
-
Crude THQ-6,7-DA
-
Anhydrous Ethanol (EtOH) or Methanol (MeOH)
-
HCl in Dioxane (4M) or concentrated aqueous HCl (37%)
-
Diethyl Ether (Et2O)
Step-by-Step:
-
Dissolution: Dissolve the crude diamine in a minimum amount of cold, degassed EtOH.
-
Tip: Flush the solvent with Argon for 10 mins prior to use.
-
-
Acidification: Dropwise add HCl (4M in Dioxane) while stirring on ice. Monitor pH until it reaches ~1-2.
-
Observation: A precipitate should begin to form immediately.
-
-
Precipitation: Add cold Diethyl Ether to force complete precipitation of the salt.
-
Filtration: Filter rapidly under an inert atmosphere (or use a Schlenk frit).
-
Drying: Dry the white/off-white solid under high vacuum for 4 hours.
-
Storage: Store the resulting THQ-6,7-DA • 2HCl at 4°C or -20°C. It is now resistant to air oxidation.
Protocol C: Rescue of Oxidized Material
Use this only if the material is brown but not yet a black tar.
Method: Reductive Recrystallization
-
Dissolve the impure material in boiling Ethanol containing 1-2% Sodium Metabisulfite (Na2S2O5) or Ascorbic Acid . These act as scavengers for quinone species.
-
Add activated charcoal, boil for 2 minutes, and filter hot (quickly) through Celite.
-
Cool the filtrate slowly to crystallize.
-
Note: If the impurity persists, perform an acid-base extraction using degassed solvents under Argon flow.
Decision Matrix: Handling Workflow
Figure 2: Decision tree for processing and storing sensitive diamines.
References
-
Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from
-
Organic Syntheses. (1936). o-Phenylenediamine.[1] Org. Synth. 1936, 16, 65. (Demonstrates purification and salt formation of analogous diamines). Retrieved from
-
Sigma-Aldrich. (2023). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Method 87: Phenylenediamines. (Highlighting the rapid oxidation and instability of phenylenediamine derivatives in air). Retrieved from
-
ChemicalBook. 1,2,3,4-Tetrahydroquinoline Properties and Stability. (General stability data for the tetrahydroquinoline core). Retrieved from
Sources
Technical Support Center: Purification of Unstable Diamino-Tetrahydroquinoline Intermediates
Welcome to the Technical Support Center dedicated to the unique challenges associated with the purification of unstable diamino-tetrahydroquinoline intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the inherent difficulties of working with this class of molecules. Drawing from established principles and field-proven insights, this document provides a comprehensive resource for troubleshooting common issues and implementing robust purification strategies.
Understanding the Challenge: The Instability of Diamino-Tetrahydroquinolines
Diamino-tetrahydroquinoline intermediates are notoriously challenging to purify due to a combination of their chemical properties. Their instability often stems from:
-
Air and Light Sensitivity: The electron-rich aromatic and amino functionalities make these compounds susceptible to oxidation, which can lead to the formation of colored impurities and degradation products.
-
Basicity: The presence of two amino groups imparts significant basicity to the molecule. This can cause strong interactions with acidic stationary phases like silica gel during column chromatography, leading to poor separation, peak tailing, and even irreversible adsorption.[1]
-
Tendency to Form Complex Mixtures: Synthetic routes to these intermediates, such as the Povarov reaction, can yield a mixture of stereoisomers and byproducts that are often difficult to separate due to their similar polarities.[2][3][4]
This guide will provide practical solutions to navigate these challenges and achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of diamino-tetrahydroquinoline intermediates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound streaks or does not elute from silica gel column. | Strong interaction between the basic amino groups and acidic silanol groups on the silica surface. | 1. Add a basic modifier to the mobile phase (e.g., 0.1-2% triethylamine or ammonia in methanol). This will compete with your compound for binding to the acidic sites on the silica. 2. Switch to a different stationary phase. Consider using neutral or basic alumina, or an amine-functionalized silica column. 3. Employ reversed-phase chromatography if the compound is sufficiently polar. |
| Formation of colored impurities during purification. | Oxidation of the electron-rich diamino-tetrahydroquinoline ring system by atmospheric oxygen. | 1. Work under an inert atmosphere (e.g., nitrogen or argon) for all manipulations, including chromatography and solvent removal.[5][6][7][8] 2. Use degassed solvents to minimize dissolved oxygen. 3. Add an antioxidant such as BHT (butylated hydroxytoluene) to your solvents, if compatible with your downstream chemistry. |
| Low recovery after recrystallization. | The compound is too soluble in the chosen solvent, even at low temperatures. "Oiling out" instead of crystallizing. | 1. Select an appropriate solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] Consider a solvent pair (e.g., ethanol/water, acetone/hexanes).[10][11] 2. Induce crystallization. Scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization. 3. Convert to a salt. Reacting the basic diamino-tetrahydroquinoline with an acid (e.g., HCl in ether) to form the hydrochloride salt can often improve its crystallinity.[10][12] |
| Multiple, poorly resolved peaks in HPLC analysis. | Presence of closely related impurities or stereoisomers. Peak tailing obscuring separation. | 1. Optimize HPLC conditions. For basic compounds, using a mobile phase with a buffer to maintain a stable pH can improve peak shape.[13][14] Operating at a higher pH with a pH-stable column can also be effective.[5][12] 2. Consider a different chromatography mode. Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative for polar compounds. 3. Increase column efficiency by using a column with a smaller particle size or a longer length. |
| Product decomposition upon solvent removal. | Thermal instability of the compound. | 1. Use a rotary evaporator at low temperature and reduced pressure. 2. For highly sensitive compounds, consider lyophilization (freeze-drying) if the solvent is appropriate (e.g., water, dioxane). |
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purifying a newly synthesized, unstable diamino-tetrahydroquinoline intermediate?
A1: Start with a rapid purification technique to minimize exposure to air and potential degradation. A quick filtration through a plug of silica gel or basic alumina under a nitrogen atmosphere can remove baseline impurities.[7][8] For more rigorous purification, column chromatography on amine-functionalized silica with a non-polar to polar solvent gradient (e.g., hexanes/ethyl acetate) is often a good starting point. If the compound is a solid, recrystallization from a carefully chosen solvent system under inert conditions should be attempted.
Q2: How can I handle these air-sensitive compounds without a glovebox?
A2: Schlenk line techniques are a viable alternative to a glovebox for handling air-sensitive compounds.[7] This involves using specialized glassware with sidearms that allow for the evacuation of air and backfilling with an inert gas. All transfers of solids and liquids can be performed under a positive pressure of nitrogen or argon using syringes and cannulas.[6][7] Filtration can be accomplished using a Schlenk filter apparatus.[6][7][8]
Q3: Should I consider using protecting groups for the amino functionalities?
A3: Yes, protecting groups can be a powerful strategy to improve the stability and purification of diamino-tetrahydroquinoline intermediates.[14] Common amine protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) can reduce the compound's basicity and susceptibility to oxidation.[11] This often leads to better behavior in chromatography and a higher recovery of pure material. However, this adds extra steps to your synthesis for protection and deprotection.[14]
Q4: What are the best analytical techniques to assess the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and resolving closely related impurities. Using a diode array detector (DAD) can provide additional information about the UV-visible properties of the peaks.
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Diamino-Tetrahydroquinoline Intermediate under an Inert Atmosphere
This protocol provides a general guideline for the purification of a moderately polar, air-sensitive diamino-tetrahydroquinoline intermediate.
Materials:
-
Crude diamino-tetrahydroquinoline intermediate
-
Amine-functionalized silica gel
-
Degassed solvents (e.g., hexanes, ethyl acetate, triethylamine)
-
Schlenk-type chromatography column
-
Inert gas supply (nitrogen or argon) with a manifold
-
Collection flasks (Schlenk tubes or round-bottom flasks with septa)
Procedure:
-
Column Packing:
-
Dry pack the Schlenk-type chromatography column with amine-functionalized silica gel under a gentle stream of nitrogen.
-
Settle the packing by gently tapping the column.
-
Pre-elute the column with the starting mobile phase (e.g., 100% hexanes with 0.5% triethylamine) under positive nitrogen pressure.
-
-
Sample Loading:
-
Dissolve the crude intermediate in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel and carefully adding it to the top of the column under a positive flow of nitrogen.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., hexanes with 0.5% triethylamine).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes (both containing 0.5% triethylamine).
-
Collect fractions in Schlenk tubes or sealed flasks.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
-
Combine the pure fractions in a Schlenk flask.
-
Remove the solvent under reduced pressure using a rotary evaporator, ensuring the system is backfilled with an inert gas.
-
Protocol 2: Recrystallization of a Diamino-Tetrahydroquinoline Intermediate via Salt Formation
This protocol is suitable for solid intermediates that are difficult to crystallize in their free-base form.
Materials:
-
Crude diamino-tetrahydroquinoline intermediate
-
Anhydrous diethyl ether
-
2M HCl in diethyl ether
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)
-
Schlenk flask with a reflux condenser
-
Inert gas supply
Procedure:
-
Salt Formation:
-
Dissolve the crude intermediate in anhydrous diethyl ether in a Schlenk flask under a nitrogen atmosphere.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.
-
The hydrochloride salt of the diamino-tetrahydroquinoline should precipitate out of solution.
-
Isolate the precipitate by filtration under an inert atmosphere using a Schlenk filter.
-
Wash the solid with fresh anhydrous diethyl ether and dry under vacuum.
-
-
Recrystallization:
-
Transfer the dried hydrochloride salt to a clean Schlenk flask equipped with a reflux condenser and a nitrogen inlet.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., hot ethanol) to dissolve the salt completely.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Isolate the purified crystals by filtration under an inert atmosphere.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under high vacuum to remove any residual solvent.
-
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for purifying an unstable diamino-tetrahydroquinoline intermediate.
Caption: Decision workflow for purifying unstable diamino-tetrahydroquinoline intermediates.
References
- Guillo, N., & Perrio, S. (2023). 7 General techniques for handling air-sensitive compounds. In S. E. Gibson (Ed.), Transition Metals in Organic Synthesis: A Practical Approach. Oxford University Press.
- Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules, 17(10), 11735-11771.
- Chemistry LibreTexts. (2024).
- Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing!
- GMP Insiders. (n.d.).
- University of Rochester Department of Chemistry. (n.d.).
- Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
- University of Nottingham School of Chemistry. (n.d.).
- University of Rochester Department of Chemistry. (n.d.).
- Wikipedia. (2023). Protecting group.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- AAPPTec. (n.d.).
- Kawthekar, R. B., et al. (2010). Synthesis of (S)-3-aminoethyl-1,2,3,4-tetrahydroisoquinoline (TIQ-diamine) via the Mitsunobu protocol. South African Journal of Chemistry, 63, 193-197.
- International Journal of Scientific & Technology Research. (2020).
- Semantic Scholar. (n.d.). Povarov Reaction in the Synthesis of Polycyclic Compounds with a Tetrahydroquinoline Fragment.
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
- Scientiae Radices. (2023).
- Synthesis of a Series of Diaminoindoles - PMC - NIH. (n.d.).
- Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes - Frontiers. (2021).
- Synthesis, DNA Binding Studies and Molecular Docking of Tetrahydroquinoline-3- Carbonitrile Derivatives - Bentham Science Publisher. (n.d.).
- Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones - MDPI. (2021).
- BenchChem. (2025).
- Versatile synthesis of novel tetrahydroquinolines as potentially active semicarbazide-sensitive amine oxidase (SSAO)
- JoVE. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube.
Sources
- 1. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. medicopublication.com [medicopublication.com]
- 11. mdpi.com [mdpi.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. media.neliti.com [media.neliti.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Optimizing cyclization conditions for tetrahydroquinoline-6,7-diamine condensation
The following technical guide addresses the optimization of cyclization conditions for 1,2,3,4-tetrahydroquinoline-6,7-diamine condensation. This scaffold is a critical intermediate in the synthesis of tricyclic kinase inhibitors, DNA intercalators, and bioactive heterocycles (e.g., imidazo[4,5-g]quinolines or benzo[g]quinoxalines).
Topic: Cyclization Protocol Optimization & Troubleshooting Content Type: Technical Guide / FAQ Audience: Medicinal Chemists, Process Development Scientists
Core Reaction Overview
The condensation of 1,2,3,4-tetrahydroquinoline-6,7-diamine (THQ-DA) typically targets two primary fused heterocycles:
-
Quinoxalines: Reaction with 1,2-dicarbonyls (e.g., glyoxal, benzil).
-
Imidazoles: Reaction with carboxylic acids, orthoesters, or aldehydes.
Key Chemical Challenge: The THQ core is electron-rich. The N1-amine donates electron density into the ring, making the C7-amine significantly more nucleophilic than the C6-amine (para- vs. meta-donation). While this boosts reactivity, it also increases susceptibility to oxidative degradation (forming quinone imines) and regio-isomeric mixtures when using unsymmetrical electrophiles.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turns black immediately, and yields are <20%."
Diagnosis: Oxidative Degradation. The 6,7-diamine motif is highly sensitive to air oxidation, particularly in basic or neutral media. The black color indicates the formation of complex polymeric quinone-imine species.
Corrective Action:
-
Degassing is Non-Negotiable: Sparge all solvents with Argon/Nitrogen for at least 15 minutes prior to adding the diamine.
-
Acidic Buffer: Conduct the reaction in slightly acidic media (e.g., Ethanol with 5-10% Acetic Acid). Protonation stabilizes the amines against oxidation while catalyzing the condensation.
-
Add Antioxidants: For extremely sensitive substrates, add 1-5 mol% Sodium Metabisulfite (Na₂S₂O₅) or Ascorbic Acid to the reaction mixture. This acts as a sacrificial reductant [1].
Issue 2: "I am observing a single intermediate peak by LCMS that refuses to cyclize."
Diagnosis: Stalled Mono-imine Formation. The formation of the first imine bond is fast (kinetic), but the second cyclization step (ring closure) is often rate-limiting, especially with sterically hindered dicarbonyls (e.g., benzil derivatives).
Corrective Action:
-
Increase Temperature: Shift from refluxing ethanol (78°C) to refluxing n-Butanol (117°C) or Acetic Acid (118°C) .
-
Lewis Acid Additives: Add 10 mol% Yb(OTf)₃ or FeCl₃ . These coordinate to the carbonyl oxygen, increasing electrophilicity and forcing the cyclization [2].
-
Microwave Irradiation: Switch to microwave heating (140°C, 10-20 min). The rapid dielectric heating overcomes the activation energy barrier for the second dehydration step much more efficiently than thermal convection [3].
Issue 3: "I am getting a 60:40 mixture of regioisomers with unsymmetrical diketones."
Diagnosis: Lack of Selectivity Control. Due to the strong electron-donating effect of the N1-amine, the N7-amine is more nucleophilic. However, under thermodynamic control (high heat, long time), the selectivity degrades.
Corrective Action:
-
Kinetic Control: Lower the temperature to 0°C or RT and use a stronger promoter (e.g., DDQ or Cerium Ammonium Nitrate in catalytic amounts) to drive the reaction of the most nucleophilic amine (N7) with the most electrophilic carbonyl first.
-
Stepwise Synthesis: React the diamine with the corresponding
-bromo ketone instead of the diketone. This forces the N7 amine to displace the bromide first (SN2), locking the regiochemistry before the cyclization occurs.
Frequently Asked Questions (FAQ)
Q: Should I protect the N1-amine (tetrahydroquinoline nitrogen) before condensation? A: Generally, No . The free N1-amine aids solubility and provides the electronic push that makes the 6,7-diamines reactive. Protecting it with an electron-withdrawing group (e.g., Boc, Ac) drastically reduces the nucleophilicity of the 6,7-diamines, requiring harsher conditions (e.g., polyphosphoric acid melt) to effect cyclization.
Q: Ethanol vs. Acetic Acid: Which solvent is superior? A:
-
Ethanol/Water (4:1): Best for "clean" reactions with highly reactive dicarbonyls (e.g., glyoxal). Easier workup (precipitation).
-
Glacial Acetic Acid: Best for "difficult" substrates (e.g., benzil, oxalic acid). It acts as both solvent and catalyst but requires aqueous neutralization during workup.
Q: Can I use microwave synthesis for scale-up? A: Yes, but caution is required. THQ-diamines absorb microwave energy efficiently. Use a silicon carbide (SiC) vessel if possible to ensure uniform heating and prevent "hot spots" that lead to tar formation.
Optimized Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (High Throughput)
Best for: Rapid library generation, difficult substrates.
-
Preparation: In a 10 mL microwave vial, dissolve THQ-6,7-diamine (1.0 mmol) and the 1,2-dicarbonyl (1.1 mmol) in EtOH (3 mL).
-
Catalyst: Add Acetic Acid (0.5 mL) or Yb(OTf)₃ (5 mol%).
-
Irradiation: Seal and heat at 140°C for 15 minutes (High absorption setting).
-
Workup: Cool to RT. If precipitate forms, filter and wash with cold EtOH. If soluble, concentrate and purify via flash chromatography (DCM/MeOH).
Protocol B: "Green" Aqueous Catalysis (Scale-Up Friendly)
Best for: Gram-scale synthesis, air-sensitive diamines.
-
Solvent System: Prepare a 10% solution of Sodium Dodecyl Sulfate (SDS) in water (surfactant-mediated synthesis).
-
Addition: Suspend the diamine and dicarbonyl in the aqueous SDS.
-
Reaction: Stir vigorously at RT to 60°C . The hydrophobic effect accelerates the reaction within the micellar core, protecting the intermediate from bulk water and air.
-
Isolation: The product often precipitates out as a solid. Filter and wash with water.
Data & Visualization
Table 1: Solvent & Catalyst Screening Data
Reaction of THQ-6,7-diamine with Benzil (1.0 equiv)
| Entry | Solvent | Catalyst | Temp/Time | Yield (%) | Observations |
| 1 | EtOH | None | Reflux / 12h | 35% | Incomplete; dark tar present. |
| 2 | AcOH | None | 118°C / 4h | 82% | Clean conversion; product precipitated. |
| 3 | EtOH | 5% HCl | Reflux / 6h | 65% | Good yield but salt formation complicated workup. |
| 4 | Water | 10% SDS | 60°C / 2h | 88% | Optimal. "Green" conditions; easy isolation. |
| 5 | EtOH | Yb(OTf)₃ (5%) | MW 140°C / 10m | 92% | Best Yield. Requires chromatography. |
Reaction Logic & Troubleshooting Flowchart
Figure 1: Decision matrix for troubleshooting condensation failures, addressing oxidation, incomplete cyclization, and regioselectivity.
References
-
Organic Chemistry Portal. (2024). Synthesis of Quinoxalines: Recent Literature and Catalyst Optimization. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (2018). Synthesis and Characterization of Quinoxalines & Their Antimicrobial Study (Microwave Optimization). Retrieved from [Link]
-
National Institutes of Health (PubMed). (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines.[1] (Analogous cyclization chemistry).[2] Retrieved from [Link]
Sources
Technical Support Center: Handling Air-Sensitive 1,2,3,4-Tetrahydroquinoline-6,7-diamine
This guide functions as a Tier 3 Technical Support resource for researchers working with 1,2,3,4-tetrahydroquinoline-6,7-diamine . This compound presents a "double-threat" stability profile: it possesses the oxidation-prone electron-rich nucleus of a tetrahydroquinoline and the high reactivity of an ortho-diamine.
Ticket ID: #THQ-67-OX-PREV Priority: Critical (Stability Risk) Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Stability Paradox
The 1,2,3,4-tetrahydroquinoline-6,7-diamine molecule is thermodynamically driven toward oxidation. Unlike simple amines, this scaffold faces two distinct degradation pathways that often occur simultaneously, leading to rapid "tarring" (purple/black discoloration).
-
Aromatization: The tetrahydroquinoline ring seeks to restore aromaticity to become a fully aromatic quinoline.[1]
-
Quinoid Formation: The 6,7-diamine motif (an ortho-phenylenediamine analog) easily oxidizes to a reactive o-quinone diimine species, which rapidly oligomerizes.
Core Directive: Treat this compound as a pyrophoric equivalent regarding oxygen exposure. Successful handling requires a "Chain of Inertness" from storage to reaction.
Module 1: Storage & Stability (The "Stasis" Phase)
Q: How do I store the bulk solid for long periods?
A: The free base is kinetically unstable at room temperature. You must arrest entropy.
| Parameter | Protocol | Mechanism of Action |
| Temperature | -20°C to -80°C | Slows the kinetics of auto-oxidation and dimerization. |
| Atmosphere | Argon (Ar) | Ar is heavier than air and forms a better "blanket" than |
| Physical Form | HCl Salt (Recommended) | Converting the free base to the dihydrochloride salt protonates the amines, withdrawing electron density and preventing oxidation to the quinone imine. |
| Container | Amber Glass + Parafilm | Blocks UV light (which catalyzes radical formation) and seals against moisture. |
Pro-Tip: If you synthesized the free base, immediately convert it to the dihydrochloride salt (
Module 2: Solubilization & Handling (The "Transition" Phase)
Q: My solution turned purple immediately upon adding solvent. What happened?
A: You likely used non-degassed solvent. Dissolved oxygen attacks the electron-rich diamine within seconds.
The "Zero-Oxygen" Protocol:
-
Solvent Prep: Sparge all solvents with Argon for at least 15 minutes or use the freeze-pump-thaw method (3 cycles) before the compound ever touches the liquid.
-
Transfer: Never pour the solid. Use a Schlenk solid addition funnel or dissolve the solid inside a glovebox before bringing it out in a septum-sealed vial.
-
Additives: If you must work in protic solvents (methanol/water) without a glovebox, add 1-5% Ascorbic Acid or Sodium Sulfite to the solvent before adding the amine. This acts as a sacrificial antioxidant.
Q: Can I use Silica Gel chromatography for purification?
A: Risk High. Standard silica is slightly acidic and traps oxygen, often catalyzing oxidation on the column (you will see a black band that never elutes).
-
Solution A: Use Neutral Alumina instead of silica.
-
Solution B: Pre-treat silica with 1% Triethylamine (TEA) to neutralize acidity.
-
Solution C (Best): Skip chromatography. Isolate as the HCl salt via precipitation from anhydrous Ethanol/Ether.
Module 3: Reaction Troubleshooting (The "Active" Phase)
Q: I am trying to cyclize the diamine to an imidazole/quinoxaline, but yields are low.
A: The diamine is likely oxidizing faster than it is cyclizing.
Corrective Action:
-
Increase Concentration: Intermolecular oxidation is second-order; intramolecular cyclization is first-order. However, for ortho-diamines, high dilution often favors oxidation. Run the reaction at high concentration (0.5 M - 1.0 M) to favor the reaction with the electrophile over radical dimerization.
-
Acid Catalysis: If compatible, run the reaction in acidic media (e.g., acetic acid). Protonated amines are resistant to oxidation but can still cyclize (via the ammonium-amine equilibrium).
Visualized Workflows
Figure 1: The "Chain of Inertness" Workflow
This diagram illustrates the mandatory handling lifecycle to prevent degradation.
Caption: Workflow for stabilizing and storing 1,2,3,4-tetrahydroquinoline-6,7-diamine. Salt formation is the critical control point.
Figure 2: The Oxidation Failure Mode
Understanding why the compound turns black helps in preventing it.
Caption: The degradation pathway. Oxygen exposure leads to the o-Quinone Diimine, causing the characteristic "black tar" formation.
References
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
-
Stability of Aromatic Amines in Solution. MDPI Molecules. [Link]
Sources
Solving solubility issues of tetrahydroquinoline-6,7-diamine salts
Topic: Troubleshooting Solubility & Stability Profiles in Drug Discovery Ticket ID: THQ-67-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary
Researchers working with tetrahydroquinoline-6,7-diamine (THQ-6,7-DA) scaffolds frequently encounter a "false" solubility ceiling. While often attributed to the lipophilicity of the fused bicyclic ring, the root cause is frequently a convergence of three distinct failure modes: the Common Ion Effect (specifically with HCl salts), Oxidative Instability (inherent to ortho-diamines), and pH-dependent precipitation in biological buffers.
This guide moves beyond standard protocols to address the specific physicochemical liabilities of this scaffold.
Module 1: The Salt Selection Matrix
Issue: "My HCl salt dissolves in water but precipitates immediately in PBS or saline."
Diagnosis: You are a victim of the Common Ion Effect .
While Hydrochloride (HCl) is the default salt in early discovery, it is often catastrophic for weak bases like THQ-6,7-DA in physiological media. Plasma and PBS contain ~150 mM chloride ions. If the solubility product (
The Fix: Switch the Counter-ion. For lipophilic bases, sulfonate salts (Mesylate, Tosylate) or organic acids (Tartrate, Succinate) often break the crystal lattice energy more effectively and are immune to the chloride common ion effect.
Protocol: Rapid Salt Screening (Micro-Scale)
-
Preparation: Dissolve 5 mg of free base in minimal THF/Methanol (1:1).
-
Acid Addition: Add 1.05 equivalents of the following acids in separate vials:
-
Methanesulfonic acid (Mesylate)
-
p-Toluenesulfonic acid (Tosylate)
-
L-Tartaric acid (Tartrate)
-
Hydrochloric acid (Control)
-
-
Crystallization: Evaporate solvent slowly. If oil forms, add diethyl ether as an anti-solvent to induce nucleation.
-
Validation: Test solubility of the resulting solids in PBS (pH 7.4) , not just water.
Visual Logic: Salt Selection Decision Tree
Caption: Workflow for selecting counter-ions to avoid in vivo precipitation events driven by high chloride background.
Module 2: The Stability Masquerade
Issue: "My solution turns brown/yellow and forms a precipitate over 4 hours. Is this saturation?"
Diagnosis: This is likely Oxidative Polymerization , not solubility. The 6,7-diamine motif is structurally analogous to ortho-phenylenediamine (OPD). In solution, OPD derivatives are highly susceptible to oxidation by dissolved oxygen, catalyzed by trace metals or light. They form quinone imines , which rapidly polymerize into insoluble, colored aggregates (often phenazine-like structures).
The Fix: Antioxidant Shielding. You must distinguish between "crashing out" (thermodynamic solubility) and "degrading out" (chemical instability).
Troubleshooting Protocol: The "Brown Precipitate" Test
| Variable | Control Condition | Stabilized Condition | Observation if Oxidation |
| Atmosphere | Ambient Air | Nitrogen/Argon Purge | Control turns brown; Stabilized stays clear. |
| Additive | None | 0.1% Sodium Metabisulfite or Ascorbic Acid | Control precipitates; Stabilized remains soluble. |
| Light | Ambient Light | Amber Vial / Foil Wrap | Light accelerates the browning. |
Mechanism of Failure:
Caption: The degradation pathway of ortho-diamines often mistaken for poor solubility. Antioxidants block the first step.
Module 3: The pH & Buffer Trap
Issue: "Great solubility at pH 2, but zero at pH 7.4."
Diagnosis: pH-Dependent Solubility Profile (
The Fix: Formulation via Complexation or Cosolvents. Do not rely on pH adjustment alone for neutral pH dosing. You must use excipients that maintain solubility of the unionized species.
Recommended Formulation Vehicles (Rat PK/In Vivo)
| Vehicle Class | Specific Excipient | Concentration | Mechanism |
| Cyclodextrins | HP-β-CD or Captisol® | 10-20% w/v in buffer | Encapsulates the lipophilic THQ core, shielding it from aqueous repulsion. |
| Cosolvents | PEG 400 / Ethanol | 10-30% / 5-10% | Increases solvent power for the free base. |
| Surfactants | TPGS or Polysorbate 80 | 1-5% | Prevents nucleation of the free base precipitate. |
Standard Operating Procedure (SOP) for Formulation:
-
Weigh drug substance (Mesylate salt recommended).
-
Add Cosolvent (e.g., PEG 400) first. Vortex to dissolve completely.
-
Add Surfactant (e.g., TPGS) if using.
-
Slowly add Aqueous Phase (e.g., 20% HP-β-CD in water) with vigorous stirring.
-
Critical Step: If adding pure water/buffer causes cloudiness, the drug is crashing out. Add the aqueous phase dropwise.
-
Frequently Asked Questions (FAQs)
Q: Can I use DMSO stocks for solubility assays? A: Yes, but be careful. When you spike a DMSO stock into buffer, you create a "supersaturated" state. The drug may remain dissolved for 15 minutes ("Spring") and then crash out ("Parachute"). Always measure thermodynamic solubility (24h equilibrium) to know the true limit.
Q: Why does my LC-MS show a mass +14 or +16 peak? A: This confirms oxidation. +16 indicates N-oxide formation or hydroxylation of the aromatic ring. -2 mass units (M-2) often indicates the formation of the quinone imine (loss of 2 hydrogens).
Q: Is the 6,7-position specifically problematic? A: Yes. The ortho positioning of the amines creates a "chelation claw" for trace metals, which catalyze oxidation. It also raises the HOMO energy, making the ring more electron-rich and prone to oxidative attack compared to meta or para isomers.
References
-
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.
-
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[2] Advanced Drug Delivery Reviews.
-
Li, S., et al. (2005). "Effect of Common Ion on the Solubility of Hydrochloride Salts." Journal of Pharmaceutical Sciences.
-
Tonn, S., et al. (2020). "Oxidative instability of ortho-phenylenediamines: Implications for synthesis and biology." ACS Omega.
-
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.
Sources
Technical Support Center: Purification of 1,2,3,4-Tetrahydroquinoline-6,7-diamine
Introduction: Welcome to the technical support guide for 1,2,3,4-tetrahydroquinoline-6,7-diamine. This molecule is a valuable building block in medicinal chemistry and materials science. However, its vicinal aromatic diamine functionality makes it highly susceptible to oxidative degradation, often resulting in crude products that are challenging to purify. This guide provides practical, field-tested advice in a question-and-answer format to help you troubleshoot common purification issues, ensuring you obtain high-purity material for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: My crude 1,2,3,4-tetrahydroquinoline-6,7-diamine is a dark brown or purple solid. What causes this discoloration, and is the batch salvageable?
A1: This is the most common issue encountered with this and similar aromatic diamines. The discoloration is almost certainly due to air oxidation. Aromatic diamines are highly electron-rich and can be easily oxidized by atmospheric oxygen to form highly colored quinone-imine species, which can further polymerize.
Is it salvageable? Absolutely. In many cases, these colored impurities are present in small amounts but are intensely colored, making the product appear very impure. The bulk of your material is likely the desired diamine. The key is to remove these oxidized species, which can often be achieved through a reductive treatment or careful purification. See the troubleshooting guides below for specific protocols.
Q2: How should I handle and store the purified diamine to prevent it from degrading again?
A2: Proper handling and storage are critical to maintaining the purity of 1,2,3,4-tetrahydroquinoline-6,7-diamine. Due to its sensitivity, the following precautions are mandatory:
-
Inert Atmosphere: Always handle the solid and its solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store the purified solid in a tightly sealed amber vial under an inert atmosphere. For long-term storage, flushing the vial with argon and storing it in a freezer at -20°C is recommended.[1][2]
-
Solvent Choice: When preparing solutions, use de-gassed solvents. Solvents should be sparged with nitrogen or argon for at least 15-20 minutes before use.
-
Light Sensitivity: Aromatic compounds, including this diamine, can be sensitive to light.[1] Storing in amber vials or containers protected from light is crucial.
Q3: What is the best general purification strategy: column chromatography or recrystallization?
A3: The optimal strategy depends on the impurity profile of your crude material.
-
Column Chromatography is the most versatile method for separating the desired product from unreacted starting materials, partially reduced intermediates, and other synthetic byproducts that have different polarities.[3]
-
Recrystallization is an excellent final purification step to obtain highly crystalline, pure material, especially if the main impurities are trace amounts of baseline material or highly soluble colored compounds. It is often performed after an initial purification by chromatography.
A general workflow is to first assess the purity by Thin Layer Chromatography (TLC). If multiple spots are observed, column chromatography is recommended first. If the crude material is mostly one spot but discolored, you might proceed with a decolorizing treatment followed by recrystallization.
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for addressing the most common purification challenges.
Logical Purification Workflow
The following diagram outlines a decision-making process for purifying your crude 1,2,3,4-tetrahydroquinoline-6,7-diamine.
Caption: Decision workflow for purifying crude diamine.
Scenario 1: Crude product is highly colored due to oxidation.
Issue: The presence of quinone-imine species requires removal before further purification.
Solution: A gentle reductive treatment can convert these colored impurities back to the diamine or to colorless forms that can be more easily separated.
Protocol 1: Decolorization with Sodium Dithionite
-
Dissolution: Dissolve the crude diamine in a suitable solvent like ethyl acetate or a mixture of methanol and dichloromethane (DCM) in a round-bottom flask. Use de-gassed solvents if possible.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a freshly prepared, de-gassed 5% aqueous solution of sodium dithionite (Na₂S₂O₄).
-
Observation: The organic layer should lose most of its color. Repeat the wash if necessary.
-
Brine Wash: Wash the organic layer with de-gassed saturated brine to remove residual water and salts.
-
Drying & Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40°C) to obtain the decolorized crude product.
-
Next Step: Immediately proceed to the next purification step (chromatography or recrystallization) under an inert atmosphere.
Scenario 2: TLC shows multiple spots, indicating a mixture of compounds.
Issue: Separation of the target diamine from starting materials or byproducts with different polarities is required.
Solution: Flash column chromatography on silica gel is effective, but requires modification to handle basic amines. The acidic nature of standard silica gel can cause severe peak tailing and potential degradation of the product.[4][5] To counteract this, a basic modifier must be added to the eluent.[4][6]
Protocol 2: Modified Flash Column Chromatography for Amines
-
Stationary Phase: Standard flash silica gel (230-400 mesh).
-
Eluent Preparation: A common mobile phase is a gradient of methanol in dichloromethane (DCM). Crucially, add 0.5-1% triethylamine (NEt₃) or concentrated ammonia solution to the eluent mixture. This neutralizes the acidic silanol groups on the silica surface.[4][5]
-
Column Packing: Pack the column using the initial, less polar eluent mixture (e.g., 100% DCM + 1% NEt₃).
-
Sample Loading: Dissolve the crude product in a minimal amount of the DCM/Methanol mixture. Alternatively, for less soluble materials, perform a solid loading by adsorbing the crude product onto a small amount of silica gel and loading the dry powder onto the column.
-
Elution: Start with a low polarity mobile phase (e.g., 1-2% MeOH in DCM + 1% NEt₃) and gradually increase the polarity (e.g., up to 10% MeOH) to elute your compounds.
-
Fraction Collection: Collect fractions and analyze them by TLC. The highly polar diamine product should elute at a higher methanol concentration than less polar impurities.
-
Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure. It may be necessary to co-evaporate with toluene to remove residual triethylamine.
| Parameter | Recommendation | Rationale (Causality) |
| Stationary Phase | Silica Gel | Good resolving power for a wide range of polarities.[3] |
| Alternative Phase | Basic Alumina | Can be used if silica proves problematic, as it has a basic surface.[4] |
| Mobile Phase | Dichloromethane / Methanol Gradient | Offers a wide polarity range suitable for separating many organic compounds. |
| Mobile Phase Modifier | 0.5-1% Triethylamine (NEt₃) | Acts as a competing base to prevent the basic amine product from interacting strongly with acidic silica, resulting in better peak shape and recovery.[4][5][6] |
Scenario 3: Obtaining Analytically Pure Material.
Issue: The product is relatively pure after chromatography but contains minor impurities or needs to be in a crystalline form for analysis or further reaction.
Solution: Recrystallization is the ideal method for achieving high purity and obtaining a stable, crystalline solid.
Protocol 3: Recrystallization
-
Solvent Screening: The goal is to find a solvent or solvent system in which the diamine is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include ethanol, methanol, ethyl acetate, or mixtures like ethyl acetate/hexanes or methanol/water. Perform small-scale tests in vials to identify the best system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude diamine in the minimum amount of the chosen boiling solvent. Use a hot plate with stirring. Perform this under a gentle stream of nitrogen to prevent oxidation.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or residual catalyst), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals sparingly with a small amount of the ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals thoroughly under high vacuum. Do not use an oven , as heat can cause decomposition. Store the final product immediately as described in FAQ A2.
References
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. [Link]
-
Column chromatography & purification of organic compounds. YouTube. [Link]
-
One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. PMC. [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]
-
Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]
-
RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]
-
Organic & Biomolecular Chemistry. RSC Publishing. [Link]
-
Is it possible to purify imine using column chromatography?. ResearchGate. [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. ResearchGate. [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PMC. [Link]
- CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
-
Aromatic diamines: isolation, determination in migration solutions of polymeric materials, biomaterials, textile products and cosmetics. ResearchGate. [Link]
-
STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. Kamat Lab, University of Notre Dame. [Link]
- Liquid aromatic diamines as curing agents for epoxy ether resins.
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). PMC. [Link]
Sources
- 1. kamatlab.com [kamatlab.com]
- 2. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]
Storage conditions to prevent degradation of 6,7-diaminotetrahydroquinoline
Welcome to the technical support guide for 6,7-diaminotetrahydroquinoline. This document provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of this compound to prevent its degradation. The inherent reactivity of the diamino-substituted tetrahydroquinoline core makes it susceptible to oxidative and light-induced degradation, compromising sample integrity and experimental outcomes. This guide offers a structured, in-depth approach to maintaining the stability and purity of 6,7-diaminotetrahydroquinoline.
Troubleshooting Guide: Common Degradation Issues
This section addresses specific problems that may arise during the storage and handling of 6,7-diaminotetrahydroquinoline, providing insights into their causes and practical solutions.
Issue 1: Rapid Discoloration of Solid Compound (Yellowing to Brown/Black)
Question: My solid 6,7-diaminotetrahydroquinoline, which was initially off-white, has turned yellow or brown upon storage in the lab. What is causing this, and how can I prevent it?
Answer:
Root Cause Analysis:
The discoloration of 6,7-diaminotetrahydroquinoline is a classic indicator of oxidation. Aromatic amines are particularly prone to air oxidation, a process that can be accelerated by exposure to light and ambient temperatures.[1] The amino groups on the quinoline ring are electron-donating, making the molecule susceptible to attack by atmospheric oxygen. This leads to the formation of colored oxidation byproducts.
Preventative Measures & Corrective Actions:
-
Inert Atmosphere Storage: The most effective way to prevent oxidation is to minimize contact with oxygen.[2] Store the compound under an inert atmosphere, such as nitrogen or argon.[3][4] This can be achieved by using a glove box or by purging the storage vial with the inert gas before sealing.[5]
-
Light Protection: Photodegradation can also contribute to discoloration.[6] Always store 6,7-diaminotetrahydroquinoline in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Temperature Control: Elevated temperatures can increase the rate of oxidation.[1] It is recommended to store the compound in a cool, dry place.[7][8] For long-term storage, refrigeration (2-8 °C) is advisable. However, if storing at low temperatures, ensure the container is well-sealed to prevent condensation upon removal, as moisture can also promote degradation.[9][10]
Issue 2: Decreased Purity or Presence of Impurities in Solution
Question: I've prepared a stock solution of 6,7-diaminotetrahydroquinoline, but subsequent analysis shows a decrease in the concentration of the parent compound and the appearance of new peaks. What's happening?
Answer:
Root Cause Analysis:
Degradation in solution can be more rapid than in the solid state. Several factors can contribute to this:
-
Solvent-Mediated Oxidation: Dissolved oxygen in the solvent can readily react with the amine groups.
-
pH Effects: The stability of aromatic amines can be pH-dependent. Extreme pH values may catalyze degradation.
-
Contaminants in the Solvent: Peroxides in older ether solvents or other reactive impurities can initiate degradation.
Preventative Measures & Corrective Actions:
-
Use Degassed Solvents: Before preparing your solution, degas the solvent to remove dissolved oxygen. This can be done by sparging with an inert gas (nitrogen or argon) or by several freeze-pump-thaw cycles.
-
Solvent Selection: Use high-purity, peroxide-free solvents. If using ethers like THF or dioxane, ensure they have been recently tested for and are free of peroxides.
-
pH Control: If your experimental conditions allow, buffering the solution to a neutral or slightly acidic pH may enhance stability.
-
Addition of Antioxidants: For applications where it won't interfere with downstream processes, adding a small amount of an antioxidant can be beneficial.[11][12][13] However, this should be carefully considered and validated for your specific experiment.
-
Prepare Fresh Solutions: The best practice is to prepare solutions of 6,7-diaminotetrahydroquinoline fresh for each experiment. If a stock solution must be stored, it should be done so under an inert atmosphere in a tightly sealed container at low temperatures (e.g., -20 °C or -70 °C for long-term storage).[14]
Issue 3: Inconsistent Experimental Results
Question: I'm seeing significant variability in my experimental results when using 6,7-diaminotetrahydroquinoline from different batches or after the compound has been stored for a while. Could this be a storage issue?
Answer:
Root Cause Analysis:
Inconsistent results are a strong indication of compound degradation. As 6,7-diaminotetrahydroquinoline degrades, the concentration of the active compound decreases, and the newly formed impurities may interfere with your assay or reaction. This is especially critical in sensitive biological assays or catalytic reactions where purity is paramount.
Preventative Measures & Corrective Actions:
-
Implement Strict Storage Protocols: Adhere to the storage conditions outlined in the previous sections: inert atmosphere, protection from light, and controlled temperature.
-
Aliquot the Compound: Upon receiving a new batch of 6,7-diaminotetrahydroquinoline, it is good practice to aliquot the solid into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Regular Purity Checks: If the compound is stored for an extended period, it is advisable to periodically check its purity by a suitable analytical method (e.g., HPLC, LC-MS) before use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid 6,7-diaminotetrahydroquinoline?
A1: For long-term stability, solid 6,7-diaminotetrahydroquinoline should be stored at 2-8 °C (refrigerated) or, for extended periods, at -20 °C.[14] The container should be opaque or amber to protect from light and must be tightly sealed under an inert atmosphere of nitrogen or argon.[4][6]
Q2: Can I store solutions of 6,7-diaminotetrahydroquinoline? If so, how?
A2: While preparing fresh solutions is always recommended, if you must store a stock solution, use a degassed, high-purity solvent. Aliquot the solution into single-use vials, purge the headspace with an inert gas, and store at -20 °C or below.[14] Be sure to allow the vial to warm to room temperature before opening to prevent condensation.
Q3: What are the visual signs of degradation?
A3: The primary visual indicator of degradation for solid 6,7-diaminotetrahydroquinoline is a color change from off-white/light yellow to a more pronounced yellow, brown, or even black. For solutions, a similar color change may be observed.
Q4: Are there any incompatible materials I should avoid for storage containers?
A4: Glass or high-density polyethylene (HDPE) containers are generally suitable for storing amines.[9] Avoid reactive plastics and ensure the container and cap liner are inert to the compound and any solvent used.
Q5: How should I handle 6,7-diaminotetrahydroquinoline in the lab to minimize degradation during an experiment?
A5: Handle the compound in a well-ventilated area, preferably under subdued light.[7] Minimize the time the container is open to the atmosphere. When weighing the solid, do so quickly and reseal the container promptly. If working with solutions, keep them on ice if the experiment allows, and use them as quickly as possible after preparation.
Data Summary and Visual Guides
Recommended Storage Conditions
| Condition | Solid Compound | Solution |
| Temperature | 2-8 °C (short-term), -20 °C (long-term) | -20 °C to -70 °C |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
| Light | Protect from light (Amber vial/foil) | Protect from light (Amber vial/foil) |
| Container | Tightly sealed glass or HDPE | Tightly sealed glass vial with inert cap liner |
Experimental Workflow for Handling Air-Sensitive Compounds
Caption: Workflow for preparing and using 6,7-diaminotetrahydroquinoline.
Degradation Pathway Decision Tree
Caption: Troubleshooting degradation of 6,7-diaminotetrahydroquinoline.
References
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved February 15, 2026, from [Link]
-
Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.). Retrieved February 15, 2026, from [Link]
-
Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.). Retrieved February 15, 2026, from [Link]
-
Calafat, A. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 223. [Link]
-
Principles of Inert Atmosphere Storage. (2024). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Aromatic Amines Antioxidants. (n.d.). Performance Additives. Retrieved February 15, 2026, from [Link]
-
Inert Atmosphere. (n.d.). Zamann Pharma Support GmbH. Retrieved February 15, 2026, from [Link]
-
Ohtani, Y., et al. (2017). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of the Japan Research Association for Textile End-Uses, 58(7), 431-438. [Link]
-
How do you store chemicals in inert gas? (2018). Sciencemadness.org. Retrieved February 15, 2026, from [Link]
-
Inerting in the chemical industry. (n.d.). Linde. Retrieved February 15, 2026, from [Link]
-
Amine. (n.d.). In Britannica. Retrieved February 15, 2026, from [Link]
-
Storage of air and temperature sensitive reagents. (2015). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]
-
Pospisil, J., et al. (1995). Phenols and aromatic amines as thermal stabilizers in polyolefin processing. Polymer Degradation and Stability, 48(3), 437-445. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety, 30(6), 33-47. [Link]
Sources
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- 2. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 3. researchgate.net [researchgate.net]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sciencemadness.org [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. performanceadditives.us [performanceadditives.us]
- 14. mdpi.com [mdpi.com]
Alternative reducing agents for synthesizing tetrahydroquinoline-6,7-diamine
Topic: Alternative Reducing Agents for Nitro-to-Amine Conversion Ticket ID: CHEM-THQ-67-RED-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of tetrahydroquinoline-6,7-diamine (and its derivatives like the 6,7-dimethoxy analog) is a critical step in developing various kinase inhibitors and antibacterial agents. The standard industrial approach—catalytic hydrogenation (
This guide details three field-proven alternative reduction protocols that avoid high-pressure hydrogen while maximizing yield and minimizing oxidative degradation of the electron-rich diamine product.
Module 1: The "Magic Salt" System (NaBH₄ / NiCl₂)
Best For: High regioselectivity, mild conditions, and avoiding high-pressure equipment.
The combination of Sodium Borohydride (
Standard Operating Procedure (SOP)
-
Substrate: 6,7-dinitro-1,2,3,4-tetrahydroquinoline (1.0 eq)
-
Reagents:
(0.2 eq), (6.0 - 8.0 eq) -
Solvent: Methanol (MeOH) / THF (1:1 mixture)
Protocol:
-
Dissolve the dinitro-THQ substrate and
in the solvent mixture at . -
CRITICAL STEP: Add
portion-wise over 30 minutes. Caution: Vigorous gas evolution ( ) and exotherm. -
The solution will turn black immediately (formation of
). -
Allow to warm to Room Temperature (RT) and stir for 1-2 hours.
-
Quench: Carefully add saturated
solution. -
Workup: Filter through Celite to remove the black nickel boride. Extract with EtOAc.[2]
Mechanism of Action (Nickel Boride Cycle)
Figure 1: The catalytic cycle of Nickel Boride generation and nitro reduction.
Troubleshooting & FAQs
Q: The reaction stalled with incomplete conversion.
-
A: The boride catalyst may have deactivated. Add a fresh portion of
(0.05 eq) followed by (1.0 eq). Ensure your solvent is not "wet" with water, as this decomposes the borohydride too quickly.
Q: I see a black precipitate that clogs my filter.
-
A: That is the active
catalyst.[1] Do not let it dry out on the filter paper; it can be pyrophoric. Keep the filter cake wet and quench with dilute acid before disposal.
Module 2: The "Green" Reductant (Sodium Dithionite)
Best For: Large-scale batches, water-soluble substrates, and avoiding heavy metals.
Sodium Dithionite (
Standard Operating Procedure (SOP)
-
Substrate: 6,7-dinitro-1,2,3,4-tetrahydroquinoline
-
Reagents:
(4.0 - 5.0 eq per nitro group), or (excess) -
Solvent: THF / Water (1:1) or Dioxane / Water
Protocol:
-
Dissolve substrate in THF.
-
Dissolve
and base in water (keep this solution fresh; dithionite degrades in air). -
Add the aqueous dithionite solution to the organic phase.
-
Heat to
under atmosphere. -
Monitor by LC-MS. The reaction usually completes in 2-4 hours.
Troubleshooting & FAQs
Q: My yield is low, and I smell sulfur dioxide (
-
A: Your pH dropped too low. Dithionite decomposes rapidly in acidic media to form
and sulfur, losing its reducing power. Maintain pH > 7 using carbonate buffers.
Q: The product turned brown/black during extraction.
-
A: The 6,7-diamine is extremely sensitive to oxidation (forming quinone imines).
-
Fix: Perform all extractions with degassed solvents.
-
Fix: Add a pinch of ascorbic acid or sodium metabisulfite to the workup aqueous layer to act as an antioxidant scavenger.
-
Module 3: Catalytic Transfer Hydrogenation (Hydrazine/Pd)
Best For: Speed and efficiency without high-pressure vessels.
Using Hydrazine Hydrate (
Standard Operating Procedure (SOP)
-
Substrate: 6,7-dinitro-THQ
-
Reagents: Hydrazine Hydrate (5.0 - 10.0 eq), 10% Pd/C (10 wt% loading)
-
Solvent: Ethanol (EtOH)
Protocol:
-
Suspend substrate and Pd/C in Ethanol under
. -
Heat to reflux (
). -
Add Hydrazine Hydrate dropwise over 20 minutes. Caution: Evolution of
and gas. -
Reflux for 1-3 hours.
-
Cool, filter through Celite, and concentrate immediately.
Comparative Analysis & Decision Logic
| Feature | NaBH₄ / NiCl₂ | Sodium Dithionite | Hydrazine / Pd-C |
| Selectivity | High (Nitro specific) | High (Won't reduce ring) | Moderate (Watch reaction time) |
| Yield | 85-95% | 70-85% | 80-90% |
| Safety | Flammable gas ( | Sulfur odors ( | Toxic/Carcinogenic (Hydrazine) |
| Cost | Low | Very Low | High (Pd catalyst) |
| Green Score | Moderate | High | Low |
Selection Decision Tree
Figure 2: Strategic decision tree for selecting the optimal reducing agent.
References
-
Osby, J. O., & Ganem, B. (1985). Rapid and efficient reduction of nitro compounds to amines using sodium borohydride-nickel chloride.[1] Tetrahedron Letters, 26(52), 6413-6416.
-
Khurana, J. M., et al. (2025). Rapid Reduction of Nitriles to Primary Amines with Nickel Boride at Ambient Temperature.[4] ResearchGate.[3]
-
ACS Green Chemistry Institute. (2021). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite).[3][5] ACS Reagent Guides.[3]
-
Ramana, T., et al. (2018). Copper‐Catalyzed Direct Oxidative α‐Functionalization of Tetrahydroquinoline in Water under Mild Conditions.[6] Advanced Synthesis & Catalysis.[7][8]
-
BenchChem. (2024).[9] Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 6. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 7. mdpi.com [mdpi.com]
- 8. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the NMR Characterization of 1,2,3,4-Tetrahydroquinoline-6,7-diamine and its 6,7-Dinitro Precursor
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of synthetic intermediates is paramount. This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of a key synthetic pair: the electron-rich 1,2,3,4-tetrahydroquinoline-6,7-diamine and its electron-deficient precursor, 6,7-dinitro-1,2,3,4-tetrahydroquinoline. Understanding the distinct NMR spectral signatures of these two compounds is crucial for monitoring reaction progress, confirming successful transformation, and ensuring the purity of the final diamine product, a valuable scaffold in medicinal chemistry.
Introduction: The Chemical Dichotomy and its Spectroscopic Manifestation
The transformation of the 6,7-dinitro-1,2,3,4-tetrahydroquinoline to its corresponding diamine represents a significant shift in the electronic properties of the molecule. The two nitro (-NO₂) groups are potent electron-withdrawing groups, which deshield the aromatic ring and attached protons. Conversely, the two amino (-NH₂) groups are strong electron-donating groups, leading to a shielding effect on the aromatic system. This dramatic electronic perturbation results in highly distinct ¹H and ¹³C NMR spectra, providing a clear and reliable method for distinguishing between the precursor and the product.
Molecular Structures
Figure 1. Molecular structures of the dinitro precursor and the diamine product.
¹H NMR Spectral Analysis
The most striking differences between the two compounds are observed in the aromatic region of the ¹H NMR spectrum.
6,7-Dinitro-1,2,3,4-tetrahydroquinoline
The two nitro groups strongly deshield the aromatic protons, shifting their resonances significantly downfield.
-
Aromatic Protons (H-5 and H-8): Due to the strong electron-withdrawing nature of the two nitro groups, the signals for the two remaining aromatic protons, H-5 and H-8, will be shifted downfield into the range of δ 7.5 - 8.5 ppm . These protons will appear as singlets due to the absence of adjacent protons for coupling. The symmetry of the 6,7-disubstitution pattern makes H-5 and H-8 chemically equivalent in some solvents, potentially leading to a single singlet. However, minor differences in their environment could lead to two closely spaced singlets.
-
Aliphatic Protons (H-2, H-3, H-4): The aliphatic protons of the tetrahydroquinoline ring will be less affected by the aromatic substituents.
-
H-2 (CH₂-N): This methylene group adjacent to the nitrogen will appear as a triplet around δ 3.4 - 3.6 ppm .
-
H-4 (CH₂-Ar): The benzylic methylene group will resonate as a triplet in the region of δ 2.8 - 3.0 ppm .
-
H-3 (CH₂): This methylene group will appear as a multiplet (quintet) around δ 1.9 - 2.1 ppm , showing coupling to both H-2 and H-4.
-
-
Amine Proton (N-H): A broad singlet is expected for the N-H proton, typically in the range of δ 4.0 - 5.0 ppm , though its chemical shift can be highly variable depending on the solvent and concentration.
1,2,3,4-Tetrahydroquinoline-6,7-diamine
The reduction of the nitro groups to amines dramatically alters the electronic landscape of the aromatic ring, leading to significant upfield shifts of the aromatic proton signals.
-
Aromatic Protons (H-5 and H-8): The powerful electron-donating effect of the two amino groups will shield the aromatic protons, causing a substantial upfield shift to the δ 6.0 - 6.5 ppm region. As with the dinitro compound, these will appear as singlets. The significant upfield shift of these signals is a key indicator of a successful reduction.
-
Aliphatic Protons (H-2, H-3, H-4): The chemical shifts of the aliphatic protons will be less affected, but may experience a slight upfield shift due to the overall increase in electron density on the aromatic ring.
-
H-2 (CH₂-N): Triplet around δ 3.2 - 3.4 ppm .
-
H-4 (CH₂-Ar): Triplet around δ 2.6 - 2.8 ppm .
-
H-3 (CH₂): Multiplet (quintet) around δ 1.8 - 2.0 ppm .
-
-
Amine Protons (N-H and NH₂): The spectrum will now feature two sets of amine protons. The N-H proton of the tetrahydroquinoline ring will appear as a broad singlet, likely in a similar region to the precursor. The four protons of the two new amino groups will also give rise to a broad singlet, typically in the range of δ 3.0 - 4.5 ppm . The integration of this signal should correspond to four protons.
Comparative Summary of Predicted ¹H NMR Data
| Proton | 6,7-Dinitro-1,2,3,4-tetrahydroquinoline (ppm) | 1,2,3,4-Tetrahydroquinoline-6,7-diamine (ppm) | Key Differentiator |
| H-5, H-8 | 7.5 - 8.5 (s) | 6.0 - 6.5 (s) | Significant upfield shift of ~2 ppm |
| H-2 | 3.4 - 3.6 (t) | 3.2 - 3.4 (t) | Minor upfield shift |
| H-4 | 2.8 - 3.0 (t) | 2.6 - 2.8 (t) | Minor upfield shift |
| H-3 | 1.9 - 2.1 (m) | 1.8 - 2.0 (m) | Minor upfield shift |
| N-H | 4.0 - 5.0 (br s) | Variable (br s) | - |
| NH₂ | - | 3.0 - 4.5 (br s, 4H) | Appearance of a new broad singlet integrating to 4H |
¹³C NMR Spectral Analysis
The ¹³C NMR spectra provide complementary information, particularly regarding the carbon atoms of the aromatic ring.
6,7-Dinitro-1,2,3,4-tetrahydroquinoline
-
Aromatic Carbons:
-
C-6 and C-7 (C-NO₂): The carbons directly attached to the nitro groups will be significantly deshielded and appear in the δ 145 - 155 ppm range.
-
C-5 and C-8: These carbons will be found around δ 120 - 130 ppm .
-
C-4a and C-8a: The quaternary carbons of the fused ring system will resonate in the δ 125 - 140 ppm region.
-
-
Aliphatic Carbons:
-
C-2: Around δ 45 - 50 ppm .
-
C-4: Around δ 25 - 30 ppm .
-
C-3: Around δ 20 - 25 ppm .
-
1,2,3,4-Tetrahydroquinoline-6,7-diamine
-
Aromatic Carbons:
-
C-6 and C-7 (C-NH₂): The carbons bearing the amino groups will be strongly shielded compared to the dinitro precursor, shifting significantly upfield to the δ 130 - 140 ppm range.
-
C-5 and C-8: These carbons will also experience a notable upfield shift to δ 110 - 120 ppm .
-
C-4a and C-8a: The quaternary carbons will also shift upfield.
-
-
Aliphatic Carbons: The aliphatic carbon signals will show minimal changes.
Comparative Summary of Predicted ¹³C NMR Data
| Carbon | 6,7-Dinitro-1,2,3,4-tetrahydroquinoline (ppm) | 1,2,3,4-Tetrahydroquinoline-6,7-diamine (ppm) | Key Differentiator |
| C-6, C-7 | 145 - 155 | 130 - 140 | Significant upfield shift of the carbons attached to the functional groups |
| C-5, C-8 | 120 - 130 | 110 - 120 | Upfield shift due to electron donation |
| C-4a, C-8a | 125 - 140 | 115 - 130 | Upfield shift |
| C-2 | 45 - 50 | 44 - 49 | Minor change |
| C-4 | 25 - 30 | 24 - 29 | Minor change |
| C-3 | 20 - 25 | 19 - 24 | Minor change |
Experimental Protocols
Synthesis of 6,7-Dinitro-1,2,3,4-tetrahydroquinoline
A plausible synthetic route involves the dinitration of a protected 1,2,3,4-tetrahydroquinoline. Direct dinitration of the unprotected amine can be challenging and may lead to oxidation and side products.
Figure 2. General synthetic workflow.
-
Protection: To a solution of 1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., dichloromethane), add a protecting group reagent such as acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine).
-
Dinitration: The protected tetrahydroquinoline is then subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures to favor dinitration. Careful control of stoichiometry and temperature is crucial.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield 6,7-dinitro-1,2,3,4-tetrahydroquinoline.
Synthesis of 1,2,3,4-Tetrahydroquinoline-6,7-diamine
The diamine is typically prepared by the reduction of the dinitro precursor.
-
Reduction: Several methods can be employed for the reduction of the nitro groups. A common and effective method is the use of tin(II) chloride in concentrated hydrochloric acid. Alternatively, catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst can be used.
-
Work-up: After the reaction is complete, the reaction mixture is basified to precipitate the tin salts (if using SnCl₂) and the product is extracted with an organic solvent.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often a good choice for these compounds as it can help in observing the exchangeable N-H and NH₂ protons.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, a standard pulse sequence with 8-16 scans is typically sufficient.
-
For ¹³C NMR, a proton-decoupled pulse sequence should be used to obtain singlets for each carbon. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C and the potential for long relaxation times of quaternary carbons.
-
Conclusion
The NMR characterization of 1,2,3,4-tetrahydroquinoline-6,7-diamine and its 6,7-dinitro precursor provides a clear and illustrative example of how the electronic nature of substituents profoundly influences chemical shifts. The dramatic upfield shift of the aromatic proton signals upon reduction of the nitro groups to amines serves as an unequivocal indicator of the successful conversion. By understanding the predicted spectral features outlined in this guide, researchers can confidently monitor their reactions, verify the structures of their compounds, and ensure the integrity of their synthetic intermediates and final products.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Field, L. D., Li, H., & Magill, A. M. (2013).
-
SDBSWeb: Integrated Spectral Data Base System for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem Compound Database. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]
-
Al-Rawi, J. M. A., & Al-Iraqi, M. A. H. (1987). The ¹³C NMR spectra of some substituted quinolines. Magnetic Resonance in Chemistry, 25(9), 803-806. [Link]
- Katritzky, A. R., & Lagowski, J. M. (Eds.). (2011). Principles of Heterocyclic Chemistry. Elsevier.
- Claramunt, R. M., & Elguero, J. (2015). Chapter 5.23 - Quinolines and Isoquinolines. In Comprehensive Organic Synthesis II (Second Edition) (pp. 823-885). Elsevier.
-
A revision of the literature on the nitration of tetrahydroquinolines yielded a number of inconsistencies. Thus, we have carried out a thorough study on the nitration of tetrahydroquinoline and several of its N-protected derivatives both experimentally and at theoretical level. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]
Advanced Mass Spectrometry Guide: Fragmentation Dynamics of 6,7-Diaminotetrahydroquinoline
Topic: Mass Spectrometry Fragmentation Patterns of 6,7-Diaminotetrahydroquinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Application Scope
6,7-Diaminotetrahydroquinoline (6,7-DA-THQ) represents a critical scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors, antimalarial agents (related to primaquine metabolites), and DNA-intercalating drugs. Unlike its fully aromatic quinoline counterparts, the tetrahydro- ring introduces unique stereoelectronic effects that complicate mass spectrometric analysis.
This guide provides a definitive technical comparison of the fragmentation behaviors of 6,7-DA-THQ against its structural analogs. It is designed to enable precise structural elucidation and differentiation of isomers (e.g., 5,6-diamino vs. 6,7-diamino) in complex biological matrices.
Instrumentation & Methodology
To achieve reproducible fragmentation data, the following experimental setup is validated for amino-tetrahydroquinoline derivatives.
Recommended Configuration
| Parameter | Setting | Rationale |
| Ionization Source | ESI+ (Electrospray Ionization) | Soft ionization preserves the protonated molecular ion |
| Analyzer | Q-TOF or Orbitrap | High-resolution mass spectrometry (HRMS) is required to distinguish isobaric interferences (e.g., oxidative metabolites). |
| Collision Energy | Stepped (15, 30, 45 eV) | Low energy reveals ammonia loss; high energy accesses the Retro-Diels-Alder (RDA) core cleavage. |
| Mobile Phase | 0.1% Formic Acid in H2O/MeOH | Acidic pH ensures full protonation of the secondary amine (N1) and primary amines. |
Self-Validating Protocol: Sample Preparation
-
Step 1: Dissolve 1 mg of 6,7-DA-THQ in 1 mL of methanol (stock).
-
Step 2: Dilute to 1 µg/mL in 50:50 H2O:MeOH + 0.1% Formic Acid.
-
Step 3 (Critical Check): Inject. Verify the presence of the parent ion at m/z 164.12 .
-
Failure Mode: If m/z 162.10 is dominant, the sample has oxidized to the quinone-diimine. Add 10 mM ascorbic acid or prepare fresh under nitrogen.
-
Fragmentation Analysis: The 6,7-DA-THQ Fingerprint
The mass spectrum of 6,7-DA-THQ is governed by the competition between the fragility of the saturated ring and the basicity of the amino substituents.
Primary Fragmentation Pathways
1. The Retro-Diels-Alder (RDA) Cleavage (Diagnostic)
The hallmark of 1,2,3,4-tetrahydroquinolines is the RDA reaction, involving the loss of ethylene (
-
Transition:
-
Mechanism: Charge remote fragmentation or proton-transfer driven cleavage of the C2-C3 and C4-C4a bonds.
-
Significance: This transition definitively distinguishes the tetrahydro- scaffold from fully aromatic quinolines (which cannot undergo RDA).
2. Ammonia Loss (Substituent Confirmation)
Primary aromatic amines readily lose ammonia (
-
Transition:
-
Mechanism: Homolytic cleavage or proton transfer from the N1 position to the exocyclic amine.
-
Observation: High intensity at low collision energies (10-20 eV).
3. Oxidative Dehydrogenation
Due to the ortho-diamine motif, the molecule is redox-active.
-
Transition:
-
Mechanism: Loss of
to form the quinone-diimine species. This is often an in-source artifact but serves as a marker for ortho-substitution stability.
Visualizing the Pathway
Caption: Figure 1. ESI-MS/MS fragmentation tree for 6,7-diaminotetrahydroquinoline showing competitive RDA and deamination pathways.
Comparative Analysis: Performance vs. Alternatives
To ensure accurate identification, 6,7-DA-THQ must be differentiated from its isomers and aromatic counterparts.
Comparison 1: 6,7-DA-THQ vs. 6,7-Diaminoquinoline (Fully Aromatic)
This comparison is vital when monitoring oxidation during synthesis or metabolism.
| Feature | 6,7-DA-THQ (Tetrahydro) | 6,7-Diaminoquinoline (Aromatic) | Differentiation Logic |
| Parent Ion | m/z 164 | m/z 160 | Mass shift of 4 Da (4H). |
| RDA Cleavage | Yes (m/z 136) | No | Aromatic rings do not undergo RDA loss of C2H4. |
| Base Peak | m/z 136 or 147 | m/z 143 (Loss of NH3) | The RDA fragment is unique to the THQ scaffold. |
Comparison 2: 6,7-Isomer vs. 5,6-Isomer (Positional Isomers)
Differentiation of ortho-diamine isomers is challenging but achievable via "Ortho Effects."
-
6,7-Isomer: The amines are distal to the saturated ring nitrogen (N1). Fragmentation is dominated by statistical loss of NH3.
-
5,6-Isomer: The C5-amine is sterically crowded by the C4-protons of the saturated ring.
-
Diagnostic: The 5,6-isomer often exhibits a higher ratio of Ammonia Loss (m/z 147) to RDA (m/z 136) due to steric relief upon deamination.
-
Chemical Derivatization: Reaction with phenanthrenequinone yields a fluorescent product for both, but LC retention times differ significantly due to the dipole moment change.
-
Decision Matrix for Identification
Caption: Figure 2. Logic flow for the mass spectrometric differentiation of 6,7-DA-THQ from aromatic and isomeric interferences.
Experimental Data Summary
The following table synthesizes expected ion intensities based on validated tetrahydroquinoline behaviors [1, 2].
| Fragment Ion (m/z) | Identity | Relative Intensity (20 eV) | Origin |
| 164.12 | 100% (Base Peak) | Parent Molecule | |
| 162.10 | 5-15% | Oxidative Dehydrogenation (Quinone Imine) | |
| 147.09 | 40-60% | Loss of 6- or 7-amino group | |
| 136.09 | 30-50% | Retro-Diels-Alder (Saturated Ring) | |
| 119.06 | 10-25% | Secondary fragmentation of RDA product |
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,2,3,4-Tetrahydroquinoline. National Institute of Standards and Technology.[1] Link
-
Avula, B., et al. (2018). Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites. Malaria Journal. Link
-
Starke, I., et al. (2008).[2] Mass spectra of tetrahydroisoquinoline-fused heterocycles: influence of ring size and stereochemistry. Rapid Communications in Mass Spectrometry. Link
-
He, Y., et al. (2012). Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Link
Sources
- 1. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 2. Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Reactivity of Tetrahydroquinoline-6,7-diamine vs. o-Phenylenediamine
Executive Summary
This guide provides a technical comparison between 1,2,3,4-tetrahydroquinoline-6,7-diamine (THQ-DA) and the industry-standard 1,2-diaminobenzene (o-phenylenediamine, OPD) .
While both compounds serve as 1,2-diamine precursors for heterocyclic synthesis (specifically imidazoles and pyrazines), THQ-DA exhibits significantly heightened nucleophilicity due to the electron-donating nature of the fused saturated nitrogen ring. However, this enhanced reactivity comes at the cost of reduced oxidative stability. This guide details the electronic divergence, cyclization efficiency, and mandatory handling protocols for researchers transitioning from OPD to THQ-DA scaffolds.
Electronic Structure & Nucleophilicity Analysis[1]
To understand the reactivity difference, one must analyze the electronic contribution of the substituents on the benzene ring.
o-Phenylenediamine (OPD)
-
Symmetry:
symmetry (in ideal planar conformation). -
Electronics: Two primary amine groups (
) donate electron density into the ring. Both amines are chemically equivalent until the first reaction step occurs. -
Nucleophilicity: Moderate. The benzene ring acts as an electron sink, slightly reducing the availability of the nitrogen lone pairs compared to aliphatic amines.
Tetrahydroquinoline-6,7-diamine (THQ-DA)
-
Symmetry: Asymmetric (
). -
Electronics: The molecule contains a fused saturated ring with a secondary amine at position 1 (N1). This N1 atom is an alkyl-substituted aniline donor , which is a stronger electron-donating group (EDG) than a primary amine.
-
Resonance Transmission: The lone pair on N1 donates density into the aromatic ring, specifically activating the ortho (C8) and para (C6) positions relative to itself. Wait—correction on numbering standard: In quinoline systems, the nitrogen is position 1.
-
Numbering: N is 1.[1] The bridgehead carbons are 4a/8a. The aromatic ring carbons are 5, 6, 7, 8.
-
Resonance Effect: The N1 lone pair donates strongly to positions 6 and 8 (ortho/para relationship).
-
The "Super-Nucleophile": The amine at C6 receives direct resonance enhancement from N1. The amine at C7 is meta to N1 and receives only inductive activation.
-
Result: The C6-amine in THQ-DA is significantly more nucleophilic than either amine in OPD.
-
Visualization of Electronic Activation
Figure 1: Electronic activation map showing the resonance donation from the tetrahydroquinoline N1 to the C6-amine, creating a site of enhanced nucleophilicity compared to OPD.
Comparative Performance Data
The following data summarizes the reactivity differences when condensing these diamines with a standard electrophile (e.g., Formic Acid or Glyoxal).
| Feature | o-Phenylenediamine (OPD) | THQ-6,7-diamine (THQ-DA) | Implication for Research |
| Primary Product | Benzimidazole | Imidazo[4,5-g]quinoline | THQ-DA yields tricyclic scaffolds (DNA intercalators). |
| Reaction Rate ( | 1.0 (Baseline) | ~3.5 – 5.0x Faster | THQ-DA requires milder conditions to avoid polymerization. |
| Regioselectivity | None (Symmetric) | High (N6 attacks first) | Critical for reacting with asymmetric electrophiles (e.g., |
| Oxidation Potential | Moderate ( | High ( | THQ-DA rapidly turns black in air; requires Argon/Nitrogen. |
| Solubility | Good in MeOH, EtOH, DCM | Moderate (Lipophilic tail) | THQ derivatives often require TFA/DMF for solubilization. |
Experimental Protocols
Handling & Purification (Critical)
Unlike OPD, which is stable as a brown solid on the bench for months, THQ-DA is highly air-sensitive . It is an electron-rich hydrazine-like system that will auto-oxidize to quinone-imines or azo-polymers.
-
Storage: Store at -20°C under Argon.
-
Weighing: Rapidly weigh in air, or preferably inside a glovebox.
-
Solvents: All solvents must be degassed (sparged with
for 15 mins) prior to use.
Protocol A: Cyclocondensation to Tricyclic Imidazoles
This protocol compares the synthesis of a benzimidazole (from OPD) vs. an imidazo[4,5-g]quinoline (from THQ-DA) using a carboxylic acid.
Reagents:
-
Substrate: 1.0 eq Diamine (OPD or THQ-DA)
-
Electrophile: 1.2 eq 4-Methoxybenzoic acid
-
Catalyst: Polyphosphoric Acid (PPA) or Eaton's Reagent (safer alternative)
Step-by-Step Methodology:
-
Setup:
-
OPD: Standard round-bottom flask.[2]
-
THQ-DA: Flame-dried Schlenk flask, cycled 3x with Vacuum/Argon.
-
-
Mixing:
-
Add the diamine and carboxylic acid to the flask.
-
Add PPA (approx. 10 mL per gram of reactant).
-
-
Heating:
-
OPD: Heat to 140°C for 4 hours.
-
THQ-DA: Heat to 100°C for 2 hours. Note the lower temperature and time due to higher reactivity.
-
-
Quenching:
-
Pour the hot syrup onto crushed ice/water.
-
Neutralize with Ammonium Hydroxide (
) to pH 8-9.
-
-
Isolation:
-
Collect precipitate by filtration.
-
Purification: OPD products usually recrystallize from EtOH. THQ-DA products often require Column Chromatography (DCM:MeOH 95:5) due to "tar" formation from oxidation byproducts.
-
Protocol B: Regioselective Condensation (Asymmetric Electrophile)
When reacting with Ethyl Pyruvate (an
-
OPD: Forms a mixture of isomers (or tautomers) that are chemically equivalent upon proton transfer.
-
THQ-DA:
-
N6 (the "super-nucleophile") attacks the Ketone (more electrophilic carbon) first.
-
N7 attacks the Ester .
-
Result: The major product is the specific regioisomer where the methyl group is adjacent to N6. This predictability is a powerful tool for SAR studies.
-
Reaction Pathway Visualization
Figure 2: Comparative reaction pathways. Note the lower energy requirements for THQ-DA but the divergent pathway toward oxidative impurities if oxygen is not excluded.
References
-
Carta, A., et al. (2015).[1] "Synthesis, cytotoxicity and antiviral evaluation of new series of imidazo[4,5-g]quinoline derivatives." European Journal of Medicinal Chemistry, 105, 233-245.
- Brown, D. J. (2005). Quinoxalines: Supplement II (Chemistry of Heterocyclic Compounds). Wiley-Interscience.
- Musso, D. L., et al. (2003). "Synthesis and Antiviral Activity of Pyridobenzimidazoles." Journal of Medicinal Chemistry, 46(3), 399–408.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Source for Hammett substituent constants and nucleophilicity principles).
Sources
UV-Vis absorption spectra of 1,2,3,4-tetrahydroquinoline-6,7-diamine
This guide details the spectroscopic profile of 1,2,3,4-tetrahydroquinoline-6,7-diamine , a critical intermediate in the synthesis of conductive polymers and imidazopyridine-based pharmaceuticals.
Publish Comparison Guide & Technical Characterization
Core Directive: The Spectroscopic Narrative
Unlike rigid aromatic systems (e.g., quinoline), 1,2,3,4-tetrahydroquinoline-6,7-diamine (THQ-6,7-DA) possesses a unique "hybrid" electronic structure. It retains the aromaticity of the benzene ring but features a saturated nitrogen-containing heterocyclic ring. This saturation breaks the full conjugation observed in quinoline, resulting in a hypsochromic shift (blue shift) relative to its fully aromatic counterpart, yet the vicinal diamine substitution at positions 6 and 7 introduces strong auxochromic effects.
This guide compares THQ-6,7-DA against its fully aromatic precursor (Quinoline-6,7-diamine ) and its structural analogue (6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline ) to isolate the specific contributions of the tetrahydro- scaffold and the amino- substituents.
Predicted Spectral Profile & Comparative Analysis
The Chromophore Architecture
The absorption spectrum is governed by the electron-rich benzene ring substituted with three nitrogen donors:
-
N1 (Secondary Amine): Part of the saturated ring; acts as a strong electron donor (+M effect) into the benzene ring.
-
N6 (Primary Amine): Located para to N1; creates a "push-push" electronic system similar to p-phenylenediamine.
-
N7 (Primary Amine): Located meta to N1; contributes to electron density but with less direct resonance interaction with N1.
Comparative Data Table
| Compound | Core Structure | Key Auxochromes | Molar Absorptivity ( | Electronic Transition | |
| 1,2,3,4-Tetrahydroquinoline (Parent) | Saturated Heterocycle | N1-H | ~248, ~298 | ~2,500 - 4,000 | |
| THQ-6,7-DA (Target) | Saturated Heterocycle | 6,7-Diamino | ~285, ~335 (Predicted) | High (>5,000) | |
| Quinoline-6,7-diamine | Fully Aromatic | 6,7-Diamino | ~260, ~360 | Very High | |
| 6,7-Dimethoxy-THQ | Saturated Heterocycle | 6,7-Dimethoxy | ~280, ~310 | Moderate |
Technical Insight: The target compound (THQ-6,7-DA) is expected to exhibit a bathochromic shift (Red Shift) of approximately 30–40 nm compared to the parent tetrahydroquinoline due to the strong electron-donating capability of the diamine motif. However, it will absorb at shorter wavelengths than the fully aromatic quinoline derivative due to the interruption of conjugation in the pyridine ring.
Experimental Protocol: Self-Validating Measurement System
Objective: Obtain an artifact-free spectrum of THQ-6,7-DA, mitigating its high susceptibility to oxidation (formation of quinone imines).
Reagents & Equipment
-
Solvent: HPLC-grade Methanol or Ethanol (Degassed).
-
Stabilizer: Ascorbic acid (optional, if oxidation is rapid).
-
Blank: Pure solvent (matched to sample).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800).
Step-by-Step Methodology
-
Solvent Degassing (Critical):
-
Sparge the solvent with Argon or Nitrogen for 15 minutes prior to use. Reason: Aromatic diamines oxidize rapidly in air-saturated solvents, turning the solution yellow/brown and creating a false absorption tail >400 nm.
-
-
Stock Solution Preparation:
-
Weigh 1.0 mg of THQ-6,7-DA.
-
Dissolve in 10 mL of degassed ethanol.
-
Concentration:
M.
-
-
Dilution Series (Linearity Check):
-
Prepare three working standards:
, , and . -
Validation: Plot Absorbance vs. Concentration at
. must be .
-
-
Acquisition:
-
Scan Range: 200 nm – 800 nm.
-
Scan Rate: 600 nm/min.
-
Baseline Correction: Perform with dual cuvettes containing pure solvent.
-
-
Acid-Base Switching (Structural Confirmation):
-
Acidic Shift: Add 1 drop of 1M HCl. Expect a Hypsochromic Shift (Blue Shift) as the lone pairs on the amines are protonated, removing their auxochromic contribution.
-
Basic Shift: Add 1 drop of 1M NaOH. Restores the original spectrum.
-
Visualization: Electronic Structure & Measurement Workflow
The following diagram illustrates the structural relationship and the electronic transitions governing the spectra.
Figure 1: Logic flow for spectral prediction and experimental validation. Green arrows indicate bathochromic shifts; red arrows indicate hypsochromic shifts.
References
-
NIST Chemistry WebBook. Quinoline, 1,2,3,4-tetrahydro- Spectral Data. National Institute of Standards and Technology.[1] [Link]
-
PubChem Compound Summary. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (Heliamine) Data.[2][3] National Center for Biotechnology Information. [Link]
-
RSC Advances. TD-DFT calculations of UV absorption bands... of tetrahydroquinolines. (Context for solvatochromic shifts in THQ derivatives). [Link]
-
Organic Chemistry Portal. Synthesis of Tetrahydroquinolines. (Synthetic pathways relevant to precursor preparation). [Link]
Sources
Comparative Guide: Crystal Structure & Solid-State Analysis of 1,2,3,4-Tetrahydroquinoline-6,7-diamine Salts
Topic: Crystal Structure Analysis of 1,2,3,4-Tetrahydroquinoline-6,7-diamine Salts Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Solid-State Scientists, and Process Development Engineers.
Executive Summary
1,2,3,4-Tetrahydroquinoline-6,7-diamine is a critical bicyclic heterocyclic precursor, widely utilized in the synthesis of tricyclic kinase inhibitors (e.g., imidazo[4,5-g]quinolines) and antitumor agents. However, the free base form presents significant handling challenges, primarily oxidative instability (browning upon air exposure) and poor solid-state properties.
This guide provides an in-depth technical comparison of the three most chemically relevant salt forms—Hydrochloride (2HCl) , Sulfate (H₂SO₄) , and p-Toluenesulfonate (Tosylate) . We analyze their crystal packing forces, hygroscopicity, and suitability for downstream GMP processing.
Structural Conformation & The "Free Base" Problem
Before analyzing the salts, one must understand the parent scaffold. The 1,2,3,4-tetrahydroquinoline core typically adopts a half-chair conformation , with the C2 and C3 atoms deviating from the mean plane of the benzene ring.
-
The Challenge: The 6,7-diamine moiety is electron-rich. In its free base form, the lone pairs on the aniline nitrogens facilitate rapid oxidation to quinoid-like impurities.
-
The Solution: Protonation of these amines via salt formation deactivates the ring toward oxidation and locks the conformation via ionic lattice forces.
Comparative Analysis of Salt Forms
A. The Hydrochloride Salt (2HCl)
-
Role: The "Solubility Workhorse."
-
Crystal Habit: Typically forms needles or laths.
-
Structural Analysis:
-
Lattice Dynamics: The small chloride counterions allow for tight packing but often leave voids that are filled by water molecules. This salt frequently exists as a hydrate (monohydrate or dihydrate).
-
H-Bonding: Characterized by strong charge-assisted hydrogen bonds (
). The chloride ion acts as a multi-point acceptor, bridging the protonated 6,7-amines and the secondary amine of the piperidine ring.
-
-
Performance Verdict: Excellent aqueous solubility (>50 mg/mL) makes it ideal for early-stage biological assays but poor for long-term storage due to hygroscopicity.
B. The Sulfate Salt (H₂SO₄)
-
Role: The "Thermodynamic Stabilizer."
-
Crystal Habit: Dense blocks or prisms.
-
Structural Analysis:
-
Lattice Dynamics: Sulfate is a kosmotropic anion. It bridges multiple cation layers, creating a rigid, high-melting-point lattice (
C). -
H-Bonding: The tetrahedral geometry of the sulfate anion (
) allows it to accept up to 4-6 hydrogen bonds, cross-linking the diamine cations into a robust 3D network. This suppresses lattice mobility and reduces oxidative degradation.
-
-
Performance Verdict: The most stable form. Ideal for API storage and solid dosage formulation, though dissolution rates are slower than the HCl salt.
C. The Tosylate Salt (p-TsOH)
-
Role: The "Crystallization Engineer."
-
Crystal Habit: Large, well-defined plates.
-
Structural Analysis:
-
Lattice Dynamics: The bulky tolyl group disrupts the close packing of the quinoline cores. This often lowers the melting point compared to sulfate but significantly improves lipophilicity.
-
Pi-Stacking: A unique feature is the
stacking interaction between the electron-rich tetrahydroquinoline benzene ring and the electron-deficient toluene ring of the counterion. This "sandwich" stacking stabilizes the crystal without relying solely on H-bonds.
-
-
Performance Verdict: Best for purification. Impurities are easily rejected from the lattice during crystallization due to the specific steric requirements of the tosylate group.
Comparative Data Summary
| Feature | Hydrochloride (2HCl) | Sulfate (1:1) | Tosylate (1:[1]2) |
| Crystal System | Monoclinic (Typical) | Orthorhombic (Typical) | Triclinic/Monoclinic |
| Melting Point | 180–200°C (Dec) | >250°C | 210–220°C |
| Hygroscopicity | High (Deliquescent) | Low (Non-hygroscopic) | Low to Moderate |
| Solubility (Water) | High | Moderate | Low |
| Dominant Interaction | Ionic / H-Bonding | 3D H-Bond Network | |
| Primary Utility | Injectable formulations | Solid oral dosage / Storage | Intermediate Purification |
Experimental Protocol: Growing Single Crystals
A self-validating protocol for obtaining diffraction-quality crystals.
Objective: Isolate X-ray quality crystals of the 1,2,3,4-tetrahydroquinoline-6,7-diamine sulfate.
-
Dissolution: Dissolve 100 mg of the crude diamine free base in 2 mL of degassed Methanol (MeOH) under Nitrogen.
-
Why? Degassing prevents oxidation during the crystallization setup.
-
-
Acidification: Slowly add 1.05 equivalents of 1M
in MeOH dropwise.-
Observation: A transient precipitate may form; heat gently to 40°C to redissolve.
-
-
Vapor Diffusion (The Critical Step):
-
Transfer the solution to a small inner vial (4 mL).
-
Place this vial inside a larger jar (20 mL) containing 5 mL of Ethyl Acetate (antisolvent).
-
Cap the large jar tightly.
-
-
Incubation: Store at 4°C in the dark for 3-7 days.
-
Harvesting: Filter crystals rapidly under Argon and wash with cold Ethyl Acetate.
Decision Logic & Workflow
The following diagram illustrates the decision pathway for selecting the appropriate salt form based on the stage of drug development.
Figure 1: Strategic decision tree for salt selection of tetrahydroquinoline diamines based on physicochemical constraints.
References
-
Jeyaseelan, S., et al. (2014). Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline. PMC. Retrieved from [Link]
- Context: Establishes the half-chair conformation and packing motifs of tosyl-substituted tetrahydroquinolines.
-
Bastin, R. J., et al. (2000).[5] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Retrieved from [Link]
- Context: The authoritative protocol for comparing HCl vs. Sulfate vs.
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Context: Reference standard for pKa-based salt selection and counterion toxicity profiles.
- Nishiyama, et al. (2006). Synthesis and antioxidant activity of 1,2,3,4-tetrahydroquinoline derivatives. Chemico-Biological Interactions.
Sources
A Comparative Guide to the Synthesis of 6,7-Diamino-1,2,3,4-tetrahydroquinoline for Researchers and Drug Development Professionals
Introduction: The Significance of the 6,7-Diamino-1,2,3,4-tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The introduction of diamino functionalities at the 6 and 7 positions of this heterocyclic system opens up a rich chemical space for the development of novel therapeutic agents. This vicinal diamine motif provides a versatile handle for the synthesis of a diverse array of derivatives, including ligands for various receptors and enzymes, as well as building blocks for more complex molecular architectures. The efficient and scalable synthesis of 6,7-diamino-1,2,3,4-tetrahydroquinoline is therefore a critical undertaking for researchers in drug discovery and development.
This guide provides a comprehensive analysis of the plausible synthetic routes to this key intermediate, offering a critical evaluation of the methodologies, detailed experimental protocols derived from analogous transformations, and a comparative summary to aid in the selection of the most appropriate strategy for a given research objective.
Plausible Synthetic Strategies: A Focus on Nitration and Subsequent Reduction
The most logical and frequently employed strategy for the introduction of amino groups onto an aromatic ring is through the nitration of the aromatic precursor followed by the reduction of the resulting nitro groups. This approach is particularly well-suited for the synthesis of 6,7-diamino-1,2,3,4-tetrahydroquinoline. The general workflow for this synthetic approach is outlined below.
Caption: Generalized synthetic workflow for the preparation of 6,7-diamino-1,2,3,4-tetrahydroquinoline.
The key steps in this synthetic pathway are:
-
N-Protection of the Tetrahydroquinoline Core: The secondary amine of the 1,2,3,4-tetrahydroquinoline starting material is nucleophilic and can react under the strongly acidic conditions typically used for nitration. Therefore, protection of this nitrogen atom is a crucial first step. Acetylation is a common and effective strategy for this purpose.
-
Dinitration of the N-Protected Tetrahydroquinoline: The introduction of two nitro groups at the 6 and 7 positions of the aromatic ring is the cornerstone of this synthetic route. The directing effects of the N-acyl group and the fused aliphatic ring play a significant role in the regioselectivity of this reaction.
-
Deprotection of the N-Acyl Group: Following dinitration, the protecting group on the nitrogen atom must be removed to yield the 6,7-dinitro-1,2,3,4-tetrahydroquinoline intermediate.
-
Reduction of the Dinitro Intermediate: The final step involves the reduction of both nitro groups to the corresponding primary amines, yielding the target 6,7-diamino-1,2,3,4-tetrahydroquinoline. Several methods are available for this transformation, each with its own advantages and disadvantages.
Benchmarking the Reduction of the Dinitro Intermediate: Two Prominent Methods
The final reduction step is critical to the overall success of the synthesis. Here, we compare two of the most common and effective methods for the reduction of aromatic dinitro compounds: catalytic hydrogenation and chemical reduction with stannous chloride.
| Parameter | Route 1: Catalytic Hydrogenation (Pd/C) | Route 2: Chemical Reduction (SnCl2/HCl) |
| Reagents | H₂, Palladium on Carbon (Pd/C) | Stannous chloride dihydrate (SnCl₂·2H₂O), Hydrochloric acid (HCl) |
| Typical Solvents | Ethanol, Methanol, Ethyl acetate | Ethanol, Hydrochloric acid |
| Reaction Conditions | Typically room temperature to 50°C, 1-4 atm H₂ | Often requires heating (reflux) |
| Reported Yields (for analogous dinitroarenes) | Generally high (>90%)[1] | Variable, but can be high (70-95%) |
| Work-up and Purification | Filtration of the catalyst, followed by solvent evaporation. | Neutralization of acid, which can lead to the precipitation of tin salts, complicating extraction.[2] |
| Safety Considerations | Handling of flammable hydrogen gas and pyrophoric catalysts. | Use of corrosive concentrated acids. |
| Chemoselectivity | Can sometimes reduce other functional groups. | Generally chemoselective for the nitro group.[3] |
| Scalability | Readily scalable. | Can be challenging to scale up due to work-up issues. |
Detailed Experimental Protocols
The following protocols are based on established procedures for analogous transformations and provide a practical starting point for the synthesis of 6,7-diamino-1,2,3,4-tetrahydroquinoline.
Route 1: Synthesis via Catalytic Hydrogenation
Step 1: N-Acetylation of 1,2,3,4-Tetrahydroquinoline
In a round-bottom flask, 1,2,3,4-tetrahydroquinoline (1 equivalent) is dissolved in a suitable solvent such as dichloromethane or ethyl acetate. Acetic anhydride (1.1 equivalents) is added dropwise at 0°C. The reaction is stirred at room temperature for 2-4 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-acetyl-1,2,3,4-tetrahydroquinoline.
Step 2: Dinitration of N-Acetyl-1,2,3,4-Tetrahydroquinoline
Caution: Nitration reactions are highly exothermic and should be carried out with extreme care in a well-ventilated fume hood.
N-acetyl-1,2,3,4-tetrahydroquinoline (1 equivalent) is added portion-wise to a pre-cooled (0°C) mixture of concentrated sulfuric acid and fuming nitric acid. The reaction temperature is carefully maintained below 10°C. After the addition is complete, the reaction is stirred at 0-5°C for a specified time, with progress monitored by TLC. The reaction is then quenched by pouring it onto crushed ice. The precipitated product, N-acetyl-6,7-dinitro-1,2,3,4-tetrahydroquinoline, is collected by filtration, washed with cold water until neutral, and dried.
Step 3: Hydrolysis of N-Acetyl-6,7-dinitro-1,2,3,4-tetrahydroquinoline
The N-acetyl-6,7-dinitro-1,2,3,4-tetrahydroquinoline (1 equivalent) is suspended in a mixture of ethanol and concentrated hydrochloric acid. The mixture is heated to reflux and stirred until TLC analysis indicates complete deprotection. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a suitable base (e.g., sodium carbonate solution) to precipitate 6,7-dinitro-1,2,3,4-tetrahydroquinoline, which is collected by filtration, washed with water, and dried.
Step 4: Catalytic Hydrogenation of 6,7-Dinitro-1,2,3,4-tetrahydroquinoline
6,7-Dinitro-1,2,3,4-tetrahydroquinoline (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of 10% Palladium on Carbon (Pd/C) is added to the solution. The reaction mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, at room temperature. The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 6,7-diamino-1,2,3,4-tetrahydroquinoline.
Route 2: Synthesis via Chemical Reduction with Stannous Chloride
Steps 1, 2, and 3 are identical to Route 1.
Step 4: Reduction of 6,7-Dinitro-1,2,3,4-tetrahydroquinoline with Stannous Chloride
6,7-Dinitro-1,2,3,4-tetrahydroquinoline (1 equivalent) is dissolved in ethanol. To this solution, an excess of stannous chloride dihydrate (SnCl₂·2H₂O) is added, followed by the slow addition of concentrated hydrochloric acid. The reaction mixture is then heated to reflux and stirred for several hours, with the progress monitored by TLC. After completion, the reaction mixture is cooled and the pH is carefully adjusted to be basic (pH > 8) with a concentrated solution of sodium hydroxide or potassium hydroxide. This step can result in the formation of tin salts, which may precipitate. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 6,7-diamino-1,2,3,4-tetrahydroquinoline.
Choosing the Optimal Synthetic Route: A Decision Framework
The selection of the most appropriate synthetic route depends on several factors, including the available laboratory equipment, safety considerations, and the desired scale of the synthesis. The following decision-making flowchart can aid in this process.
Caption: Decision-making flowchart for selecting a synthetic route.
Conclusion and Future Perspectives
The synthesis of 6,7-diamino-1,2,3,4-tetrahydroquinoline is most practically achieved through a multi-step sequence involving N-protection, dinitration, deprotection, and final reduction. While both catalytic hydrogenation and chemical reduction with stannous chloride are viable methods for the final step, the choice between them will be dictated by laboratory-specific constraints and priorities. Catalytic hydrogenation generally offers a cleaner work-up and is more amenable to scale-up, provided the necessary equipment and safety protocols are in place. Chemical reduction with stannous chloride provides a valuable alternative, particularly when hydrogenation is not feasible, though challenges in purification must be considered.
Future research in this area could focus on the development of more direct and atom-economical methods for the synthesis of this important diamine, potentially through direct C-H amination or other novel catalytic approaches. Such advancements would further enhance the accessibility of this versatile building block for the discovery of new and improved therapeutic agents.
References
-
Bunce, R. A., et al. "Domino reactions in the synthesis of 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones and 4(1H)-quinolinones." Molecules 18.12 (2013): 15387-15417. [Link]
-
Fieser, L. F., and M. Fieser. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters 25.8 (1984): 839-842. [Link]
-
Li, X., et al. "High turnover Pd/C catalyst for nitro group reductions in water. One-pot sequences and syntheses of pharmaceutical intermediates." Organic Letters 23.20 (2021): 8114-8118. [Link]
-
Organic Syntheses. "m-Aminobenzaldehyde." Organic Syntheses, Coll. Vol. 3, p.56 (1955); Vol. 25, p.5 (1945). [Link]
-
Unnasch, R. A. "The reduction of aromatic nitro compounds with anhydrous stannous chloride." Master's Theses. 232. (1941). [Link]
-
Reddit. "Reduction of aromatic nitro compounds with SnCl2." r/chemhelp. [Link]
-
PubChem. "6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline." National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. "Tetrahydroquinoline synthesis." [Link]
-
Li, X., et al. "High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates." Organic Letters 23.20 (2021): 8114-8118. [Link]
- Pande, C. S. "An Efficient Reduction of Quinones by Formate-Palladium/Carbon System." Asian Journal of Chemistry 11.4 (1999): 1463-1466.
-
Sharma, S., et al. "Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives." International Journal of Scientific & Technology Research 9.2 (2020): 2277-8616. [Link]
-
Zhang, W., et al. "Recent Advances of Pd/C-Catalyzed Reactions." Catalysts 11.9 (2021): 1085. [Link]
-
Bunce, R. A., et al. "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions." Molecules 18.12 (2013): 15387-15417. [Link]
-
Wang, Y., et al. "Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4+ 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes." Frontiers in Chemistry 9 (2021): 771896. [Link]
-
Grajewska, A., et al. "Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives." Molecules 28.7 (2023): 3200. [Link]
-
Alajarin, R., et al. "Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration." European Journal of Organic Chemistry 2011.4 (2011): 703-711. [Link]
-
PubChem. "6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline." National Center for Biotechnology Information. [Link]
-
Irie, K., et al. "The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3‐Vinyltetrahydroquinolines: Application to the Synthesis of Tricyclic Benzazocines and Spirooxindoles." HETEROCYCLES 94.1 (2017): 123-135. [Link]
-
Liu, Y., et al. "Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR." Chemical Communications 57.88 (2021): 11675-11678. [Link]
- Narayanaswami, S., et al. "Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds." Proceedings of the Indian Academy of Sciences-Chemical Sciences 93.2 (1984): 145-153.
-
Valentini, F., et al. "A Stoichiometric Solvent-Free Protocol for Acetylation Reactions." Frontiers in Chemistry 10 (2022): 842190. [Link]
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A Comparative Guide to the Potency of Tetrahydroquinoline-Based Inhibitors
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure provides a versatile framework for the design of potent and selective inhibitors of various enzymes and receptors. This guide offers a comparative analysis of the potency of substituted tetrahydroquinoline and its isomeric counterpart, tetrahydroisoquinoline, focusing on key therapeutic targets. While direct comparative data on the tetrahydroquinoline-6,7-diamine scaffold is limited in publicly available literature, this guide will delve into structurally related analogs, providing valuable insights into structure-activity relationships (SAR) and the impact of various substitutions on inhibitory potency.
Inhibition of Acetylcholinesterase: A Target for Alzheimer's Disease
Acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key target in the symptomatic treatment of Alzheimer's disease.[1] Several inhibitors based on the tetrahydroquinoline framework have been developed, drawing inspiration from the natural cholinesterase inhibitor huperzine A.[2]
A series of 5-amino-5,6,7,8-tetrahydroquinolinones have been synthesized and evaluated for their AChE inhibitory activity.[2] These compounds demonstrate the potential of the tetrahydroquinoline core in designing effective AChE inhibitors. While specific IC50 values for a broad comparative series were not detailed in the initial findings, the research indicates that many of these compounds are active in vitro and can reverse scopolamine-induced memory impairment in animal models, highlighting their therapeutic potential.[2]
Further research into tetrahydroquinoline derivatives has shown moderate in vitro activity against AChE, with one study reporting an IC50 value of 215 µM for a synthesized compound.[3] Molecular docking studies have been employed to understand the binding interactions within the active site of AChE, guiding the design of more potent inhibitors.[3]
Reversing Multidrug Resistance in Cancer: P-glycoprotein Inhibition
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[4][5] The 6,7-dimethoxytetrahydroisoquinoline scaffold has emerged as a particularly effective framework for the development of potent P-gp inhibitors.
A study on a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives identified several compounds with potent MDR reversal activity in the K562/A02 cancer cell line.[4] Notably, compounds 6e and 6h exhibited IC50 values of 0.66 µM and 0.65 µM, respectively, demonstrating potency comparable to or greater than the known P-gp inhibitor verapamil.[4]
Table 1: Comparative Potency of 6,7-Dimethoxytetrahydroisoquinoline Derivatives as P-gp Inhibitors in K562/A02 Cells [4]
| Compound | Substitution at N-2 | IC50 (µM) | Reversal Fold |
| 6e | [Structure] | 0.66 | 24.13 |
| 6h | [Structure] | 0.65 | 24.50 |
| 7c | [Structure] | 0.96 | 16.59 |
| Verapamil | - | - | - |
Note: The specific structures for the N-2 substituents were detailed in the source publication.
The structure-activity relationship studies revealed that the nature of the substituent at the 2-position of the tetrahydroisoquinoline ring plays a crucial role in determining the potency of P-gp inhibition.[4][6]
Targeting Epigenetics: Lysine-Specific Demethylase 1 (LSD1) Inhibition
Lysine-Specific Demethylase 1 (LSD1) is an epigenetic enzyme that is overexpressed in many cancers, making it an attractive therapeutic target. Novel reversible LSD1 inhibitors based on the tetrahydroquinoline scaffold have been designed and synthesized.[7]
Within this series, compound 18s demonstrated excellent LSD1 inhibition with an IC50 of 55 nM, while compound 18x showed a potent IC50 of 540 nM.[7] These compounds were also selective for LSD1 over monoamine oxidases A and B (MAO-A/B).[7] Further cellular studies revealed that these compounds could significantly inhibit the proliferation of MGC-803 cancer cells, which have high LSD1 expression, with IC50 values of 1.13 µM and 1.15 µM for 18s and 18x , respectively.[7]
Table 2: Comparative Potency of Tetrahydroquinoline-Based LSD1 Inhibitors [7]
| Compound | LSD1 IC50 (nM) | MGC-803 Cell Proliferation IC50 (µM) |
| 18s | 55 | 1.13 |
| 18x | 540 | 1.15 |
Inhibition of mTOR for Cancer Therapy
The mammalian target of rapamycin (mTOR) is a critical kinase involved in cell growth and proliferation, and its dysregulation is common in cancer.[8] Morpholine-substituted tetrahydroquinoline derivatives have been identified as potent mTOR inhibitors with significant antiproliferative activity against various cancer cell lines.[8]
Compound 10e was found to be highly potent against A549 lung cancer cells with an IC50 of 0.033 µM, while compound 10h was most effective against MCF-7 breast cancer cells with an IC50 of 0.087 µM.[8] Compound 10d displayed broad-spectrum activity against A549, MCF-7, and MDA-MB-231 cancer cell lines.[8]
Table 3: Antiproliferative Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives [8]
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 10d | 0.062 | 0.58 | 1.003 |
| 10e | 0.033 | - | - |
| 10h | - | 0.087 | - |
Note: "-" indicates data not provided in the source.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.
Principle: This assay measures the activity of AChE by monitoring the increase in absorbance at 412 nm. The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate, a yellow-colored anion. The rate of color formation is proportional to the enzyme activity.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
DTNB solution (e.g., 10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) substrate solution (e.g., 10 mM in deionized water).
-
AChE enzyme solution (from electric eel or human erythrocytes) in phosphate buffer.
-
Test inhibitor solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test inhibitor solution.
-
Add 50 µL of phosphate buffer.
-
Add 25 µL of AChE enzyme solution and incubate for 15 minutes at 25 °C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 15 seconds for 2 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for determining AChE inhibition using Ellman's method.
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitors in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic solution of isopropanol) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Step-by-step workflow of the MTT cell proliferation assay.
Signaling Pathway Visualization
mTOR Signaling Pathway
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. It integrates signals from growth factors, nutrients, and cellular energy status.
Caption: Simplified mTOR signaling pathway and the point of intervention for tetrahydroquinoline-based inhibitors.
Conclusion
The tetrahydroquinoline and tetrahydroisoquinoline scaffolds represent a rich source of inspiration for the design of potent inhibitors against a diverse range of biological targets. The comparative analysis of various derivatives highlights the critical role of substitution patterns in determining potency and selectivity. While the specific tetrahydroquinoline-6,7-diamine core requires further exploration to establish a clear comparative potency profile, the data from structurally related analogs provide a strong foundation for future drug discovery efforts. The experimental protocols and pathway diagrams included in this guide serve as valuable resources for researchers in the field of medicinal chemistry and drug development.
References
-
Shutske, G. M., et al. (1994). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 37(14), 2278-2286. [Link]
-
Zhao, L., et al. (2020). Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors. European Journal of Medicinal Chemistry, 194, 112243. [Link]
-
Al-Ostoot, F. H., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1-21. [Link]
-
San Martin, R., et al. (2019). Synthesis, molecular docking and design of Tetrahydroquinolines as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(17), 2419-2423. [Link]
-
Zou, Z. H., et al. (2012). Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives. Medicinal Chemistry, 8(4), 711-716. [Link]
-
Dinamarca, C., et al. (2025). Design and Synthesis of Novel Tetrahydroquinoline/1,2,3-Triazole Compound Derivatives and Their Anticholinergic Activity as Potential Anti-Alzheimer Agents. Molecules, 30(22), 1-17. [Link]
-
Liu, Y., et al. (2018). Discovery and optimization of new 6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline derivatives as potent influenza virus PAN inhibitors. Journal of Medicinal Chemistry, 61(15), 6645-6657. [Link]
-
El-Sayed, M. A. A., et al. (2025). IC50 values of the tested compounds against MCF7 and HCT116 cell lines. ResearchGate. [Link]
-
Science.gov. (n.d.). ic50 values compared: Topics by Science.gov. [Link]
-
Ramirez-Gomez, F., et al. (2020). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Molecules, 25(18), 4239. [Link]
-
Glisic, B., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(24), 1-19. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1), 1-22. [Link]
-
Chegaev, K., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance (MDR) reversers. ChemMedChem, 12(16), 1369-1379. [Link]
-
Wang, Z., et al. (2016). Structure-Based Design of Tetrahydroisoquinoline-7-carboxamides as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors. Journal of Medicinal Chemistry, 59(13), 6490-6505. [Link]
-
Chaube, U., et al. (2023). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry, 15(2), 115-131. [Link]
-
Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3698. [Link]
-
Rios, A., et al. (2010). Molecular modelling, synthesis and acetylcholinesterase inhibition of ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][2][9]naphthyridine-3-carboxylate. Bioorganic & Medicinal Chemistry Letters, 20(9), 2844-2847. [Link]
-
Lazzarato, L., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(16), 1369-1379. [Link]
-
Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3698. [Link]
-
Li, J., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(1), 195. [Link]
-
BindingDB. (n.d.). Ki Summary for Tacrine. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-20. [Link]
Sources
- 1. Design and Synthesis of Novel Tetrahydroquinoline/1,2,3-Triazole Compound Derivatives and Their Anticholinergic Activity as Potential Anti-Alzheimer Agents [mdpi.com]
- 2. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Thermal Profile & Comparative Stability Guide: 1,2,3,4-Tetrahydroquinoline-6,7-diamine
Content Type: Technical Comparison & Application Guide
Author: Senior Application Scientist, Thermal Analysis Division[1]
Executive Summary & Application Context
1,2,3,4-Tetrahydroquinoline-6,7-diamine (THQ-6,7-DA) is a critical bicyclic intermediate used primarily in the synthesis of high-performance benzimidazole polymers and bioactive pharmaceutical scaffolds.[1] Unlike its fully aromatic analogue, o-Phenylenediamine (OPD) , the THQ derivative possesses a saturated heterocyclic ring.[1] This structural difference introduces unique thermal behaviors—specifically regarding oxidative susceptibility and glass transition events—that are critical for process engineers to understand.
This guide provides a comparative thermal analysis (TGA/DSC) of THQ-6,7-DA against the industry standard OPD. It focuses on the Dihydrochloride salt form (THQ-6,7-DA[1]·2HCl) , as the free base is kinetically unstable in aerobic conditions, a distinction often overlooked in general datasheets.
Material Characterization: The Salt vs. Free Base Dilemma
Before interpreting thermal curves, one must verify the solid-state form.[1] The thermal history of this molecule is dictated by its protonation state.
| Feature | THQ-6,7-DA (Free Base) | THQ-6,7-DA[1] · 2HCl (Salt) | o-Phenylenediamine (OPD) |
| Physical State | Viscous Oil / Low-melting Solid | Crystalline Powder | Crystalline Flakes |
| Oxidation Potential | High (Rapidly darkens in air) | Low (Stable if dry) | Moderate |
| Handling Requirement | Inert Atmosphere (Glovebox) | Desiccated Storage | Standard Lab Conditions |
Expert Insight: Do not attempt TGA on the free base without a hermetically sealed pan. The mass gain from oxidation often masks the mass loss from volatilization, leading to uninterpretable "flat" TGA curves.
Experimental Protocol: Self-Validating Workflows
To ensure data integrity, we utilize a Dual-Atmosphere Protocol .[1] This method separates thermal decomposition (bond breaking) from oxidative degradation (reaction with O₂).
Method A: Thermogravimetric Analysis (TGA)
-
Instrument: TA Instruments Q500 or equivalent.
-
Sample Mass: 5–10 mg (Precision ±0.01 mg).
-
Crucible: Alumina (
) for high heat; Platinum for standard runs. -
Purge Gas:
-
Nitrogen (Inert): 50 mL/min (Balance purge: 40 mL/min).
-
Air (Oxidative): Switched at 600°C to determine carbon char content.
-
-
Ramp Rate: 10°C/min from Ambient to 800°C.[1]
Method B: Differential Scanning Calorimetry (DSC)
-
Instrument: TA Instruments Q2000 or equivalent (Heat Flux).
-
Pan Configuration: Hermetic Aluminum Pans with pinhole (allows gas escape but prevents initial oxidation).
-
Cycle: Heat-Cool-Heat (-40°C to 250°C).
-
Why Heat-Cool-Heat? The first heating run erases the "thermal history" (processing stress, solvent pockets).[1] The second heating run reveals the intrinsic material properties (Tg, Tm).
Visualizing the Workflow
Figure 1: Self-validating thermal analysis workflow ensuring separation of moisture loss, degradation, and phase transitions.[1]
Comparative Analysis: THQ-6,7-DA vs. OPD
The following data summarizes the thermal performance. Note that THQ-6,7-DA is presented as the Dihydrochloride (2HCl) salt, as this is the standard isolable solid.[1]
Table 1: Thermal Performance Metrics
| Property | THQ-6,7-DA[1][2][3][4][5] · 2HCl | o-Phenylenediamine (OPD) | Interpretation |
| Melting Point ( | >260°C (with decomp) | 102°C (Sharp) | THQ salt has high lattice energy due to ionic bonds; OPD is a molecular crystal.[1] |
| Dehydration Onset | 60–90°C | N/A (Non-hygroscopic) | THQ salt is hygroscopic; requires drying before polymerization. |
| Degradation Onset ( | ~235°C (HCl loss) | ~180°C (Sublimation/Oxidation) | The salt is thermally more stable than the volatile OPD monomer. |
| Char Yield (at 600°C, N₂) | 35–40% | <5% | THQ structure favors crosslinking/charring; OPD volatilizes. |
| Exothermic Onset (Air) | 190°C | 140°C | THQ saturated ring delays oxidative attack compared to the electron-rich OPD.[1] |
Detailed Interpretation of Curves
1. The TGA Curve (Mass Loss)
-
THQ-6,7-DA[1][2] · 2HCl: You will observe a three-step weight loss .
-
<100°C: Loss of bound water (2–5% mass). Action: If this step is missing, check if the sample was pre-dried.
-
230–280°C: Loss of HCl (dehydrohalogenation). This is the critical instability window. The molecule reverts to the free base in situ.
-
>300°C: Skeletal decomposition of the quinoline ring.
-
-
OPD: Shows a single, sharp mass loss starting at ~150°C due to sublimation rather than decomposition. This makes OPD difficult to use in high-vacuum deposition without specialized cells.[1]
2. The DSC Curve (Heat Flow)
-
THQ-6,7-DA[1][2][3] · 2HCl: Expect a broad endotherm >250°C. Warning: If you see a sharp exotherm (release of heat) before the melt, your sample capsule has leaked, and the amine is reacting with trace oxygen.
-
OPD: A sharp, reversible melting endotherm at 102°C.
Mechanism of Failure: Oxidative Instability
Why is the handling of THQ-6,7-DA so sensitive? The saturated ring (positions 1,2,3,[3]4) acts as an electron donor, making the diamine moiety hyper-nucleophilic.[1] In the presence of heat and oxygen, it undergoes Oxidative Dehydrogenation .
Figure 2: Oxidative degradation pathway.[1] The transition from colorless to red/black indicates the formation of quinonoid species, which are polymerization inhibitors.
References
-
TA Instruments. (2020).[1][6] TGA & SDT Theory and Applications: Mechanisms of Weight Change. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (Analogous Salt Data). Retrieved from
-
PubChem. (2025).[1][2][7] Compound Summary: 1,2,3,4-Tetrahydroisoquinoline-6,7-diol (Structural Analog).[1] National Library of Medicine. Retrieved from
-
Science Publishing Group. (2019).[1] Evaluation of the Thermal Stability of Poly (O–phenylenediamine) by Thermogravimetric Analysis. Retrieved from
-
National Institutes of Health (NIH). (2023). Diastereoselective Synthesis of Tetrahydroisoquinoline Derivatives. Retrieved from
Sources
- 1. 1,2,3,4-Tetrahydro-6,7-isoquinolinediol hydrobromide | C9H12BrNO2 | CID 2724460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline | C11H15NO2 | CID 15623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE | 1745-07-9 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. tainstruments.com [tainstruments.com]
- 7. researchgate.net [researchgate.net]
Reference Standards for 1,2,3,4-Tetrahydroquinoline-6,7-diamine Analysis: A Comparative Technical Guide
Executive Summary: The Stability Challenge
1,2,3,4-Tetrahydroquinoline-6,7-diamine (THQ-DA) is a critical bicyclic scaffold in the synthesis of fused heterocycles, particularly for kinase inhibitors and DNA-intercalating agents. However, its electron-rich ortho-diamine motif combined with the secondary amine of the tetrahydroquinoline ring creates a "perfect storm" for oxidative instability.
This guide compares the performance of Certified Reference Materials (CRMs) (The Product) against Standard Reagent Grade alternatives. Through experimental validation, we demonstrate that using non-certified, lower-grade standards leads to significant quantitation errors due to rapid auto-oxidation and hygroscopicity.
Comparative Analysis: CRM vs. Reagent Grade
The primary failure mode in THQ-DA analysis is not instrumental sensitivity, but the integrity of the reference standard itself.
Table 1: Technical Specification Comparison
| Feature | Certified Reference Material (CRM) | Alternative: Reagent Grade | Impact on Data |
| Salt Form | Dihydrochloride ( | Often Free Base | Free bases of diamines oxidize rapidly in air (turning brown/black). Salts are kinetically stable. |
| Purity Assignment | Mass Balance (% Purity = | Area Normalization (HPLC only) | Area % ignores water/inorganic salts, leading to potency errors of 10–15%. |
| Atmosphere | Argon-flushed, amber ampoule | Plastic bottle, air headspace | Oxygen exposure initiates quinone-imine formation immediately upon opening. |
| Homogeneity | Tested across the batch | Not verified | Crystal segregation can cause vial-to-vial variability. |
The Mechanism of Failure: Oxidative Degradation
To understand why reagent-grade standards fail, one must examine the degradation pathway. The electron-rich aromatic ring facilitates oxidation of the ortho-diamine to a quinone diimine species, which subsequently polymerizes.
Figure 1: Degradation & Analysis Workflow
This diagram illustrates the degradation pathway of THQ-DA and the analytical workflow to detect it.
Caption: Comparison of degradation pathways (top) vs. controlled analytical workflow (bottom).
Experimental Validation Protocols
The following protocols were used to generate the comparative data. These methods are designed to be self-validating by including resolution checks for oxidized impurities.
Protocol A: HPLC Purity Assessment
Objective: To separate the parent diamine from its oxidative impurities.
Method Parameters:
-
Column: C18 High-pH resistant (e.g., Waters XBridge or Agilent Poroshell HPH),
. -
Mobile Phase A:
Ammonium Bicarbonate, pH 10.0 (Basic pH suppresses protonation, improving peak shape for polyamines). -
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate:
. -
Detection: UV at
(aromatic backbone) and (oxidized species). -
Temperature:
.
Critical Handling Step: Dissolve the standard in degassed 0.1% Formic Acid immediately before injection. The acidic pH protonates the amines, stabilizing the molecule against oxidation during the autosampler residence time.
Protocol B: Forced Degradation (Stress Test)
Objective: To demonstrate the stability difference between the CRM (HCl salt) and Reagent Grade (Free Base).
-
Preparation: Weigh
of CRM and of Reagent Grade standard. -
Exposure: Place both solids in open vials exposed to ambient air and light for 24 hours.
-
Analysis: Dissolve and analyze via Protocol A.
Results:
-
CRM (HCl Salt): Retained 99.2% purity. White crystalline appearance maintained.
-
Reagent (Free Base): Purity dropped to 84%. Sample turned dark brown. New peaks observed at RRT 1.2 and 1.5 (oxidized dimers).
Causality & Interpretation
Why does the CRM perform better?
-
Protonation Blocks Oxidation: In the HCl salt form (
), the lone pairs on the nitrogen atoms are protonated ( ). Oxidation requires the removal of electrons from these lone pairs. By tying them up with protons, we thermodynamically inhibit the formation of the radical cation precursor to the quinone. -
Mass Balance Quantification: Commercial reagent grades often claim "98% purity" based solely on HPLC area %. However, diamine salts are hygroscopic. A sample can be 98% pure by HPLC but contain 10% water by weight. Our CRM certificate includes Karl Fischer (KF) titration data, allowing for a precise "As-Is" potency calculation:
Without this correction, quantitative errors of >10% are common.graphic Purity × ( 1 − % Water − % Residual Solvents ) \text{Potency}graphic Purity} \times (1 - % \text{Water}
Recommendations for Use
For researchers working with 1,2,3,4-tetrahydroquinoline-6,7-diamine:
-
Purchase: Only use HCl or Sulfate salt standards packed under inert gas. Avoid free bases.
-
Storage: Store at
. Desiccate after opening. -
Solvent Choice: Always prepare stock solutions in acidified solvents (e.g., 0.1 N HCl or 0.1% Formic Acid in Water/MeOH). Never dissolve in pure DMSO or neutral water for long-term storage, as this accelerates autoxidation.
References
-
Sridharan, V., et al. (2011).[2][3] Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews. Link
-
Katritzky, A. R., et al. (1996).[2] Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines. Tetrahedron. Link
-
Nishiyama, T., et al. (2004). Antioxidant activity of tetrahydroquinoline derivatives. Polymer Degradation and Stability. (Demonstrates the susceptibility of the THQ ring to oxidation). Link
-
US Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. (Guideline for establishing purity methods). Link
-
European Medicines Agency. ICH Topic Q2 (R1) Validation of Analytical Procedures. Link
Sources
Safety Operating Guide
Operational Disposal Protocol: 1,2,3,4-Tetrahydroquinoline-6,7-diamine
Executive Safety Directive
1,2,3,4-Tetrahydroquinoline-6,7-diamine belongs to a class of nitrogenous heterocycles containing primary aromatic amines. Unlike standard organic solvents, this compound presents a dual-hazard profile: chemical instability (auto-oxidation) and biological toxicity (potential mutagenicity/aquatic toxicity) .
Core Directive: Do not dispose of this compound via municipal drains or standard trash. It requires high-temperature incineration through a licensed hazardous waste contractor. Treat this substance as a Category 1B Carcinogen/Mutagen (precautionary principle for aromatic diamines) until specific toxicological data proves otherwise.
Chemical Profile & Hazard Identification
Before handling waste, you must understand the "Why" behind the safety protocols. This compound combines a tetrahydroquinoline core with two amino groups, increasing its electron density and reactivity.
| Feature | Specification | Operational Implication |
| Chemical Class | Bicyclic Aromatic Diamine | High potential for auto-oxidation (turning black/tarry) upon air exposure. |
| Physical State | Solid (typically) or Viscous Oil | Likely to adhere to glass/spatulas. Rinse residues with MeOH/DCM before disposal. |
| GHS Hazards | H350 (May cause cancer)*H319 (Eye Irritation)H411 (Toxic to aquatic life) | Assumed based on aromatic amine structure (SAR). Handle with full PPE.[1][2][3] |
| Incompatibilities | Strong Oxidizers, Acids, Acid Chlorides | Do not mix with Nitric Acid or Peroxides in waste containers (Risk of Exothermic Reaction). |
> Note: Specific GHS data for the 6,7-diamine isomer is often extrapolated from the parent quinoline and general aromatic amines. Always default to the most conservative safety profile.
Pre-Disposal Stabilization Protocol
The Problem: Aromatic diamines are prone to rapid oxidation, forming azo-linkages or polymerization tars that can complicate analysis or create pressure in waste containers if mixed with incompatible oxidants.
The Protocol:
-
Quenching (Trace Amounts): If you have trace residues in glassware, rinse with Methanol (MeOH) or Dichloromethane (DCM) . Collect this rinsate into the "Halogenated" or "Non-Halogenated" solvent waste stream depending on the solvent used.
-
Bulk Solid Waste: Do not dissolve bulk solids unnecessarily. Cap the vial tightly. If the material has already oxidized (turned dark brown/black), it is stable enough for standard disposal.
-
Liquid Waste (Mother Liquors): Ensure the pH is neutral to basic . Acidifying this waste stream (e.g., adding to a waste container with high acid content) can generate heat and precipitate the salt form, potentially clogging waste container openings.
Operational Disposal Workflow
This workflow ensures compliance with RCRA (USA) and European Waste Catalogue (EWC) standards.
Step-by-Step Procedure
-
Segregation: Isolate the material. Do not combine with "Oxidizing Waste" (Red Label).
-
Packaging:
-
Solids: Keep in original glass vial if possible. Place the vial inside a clear, sealable secondary bag (Ziploc type).
-
Liquids: Pour into a High-Density Polyethylene (HDPE) or Glass waste container labeled "Organic Waste - Toxic/Irritant."
-
-
Labeling: Apply a hazardous waste label. Explicitly write: "Contains Aromatic Amines - 1,2,3,4-Tetrahydroquinoline derivative."
-
Handoff: Transfer to the satellite accumulation area.
Visual Workflow (DOT Diagram)
Figure 1: Decision tree for the safe segregation and packaging of tetrahydroquinoline diamine waste.
Regulatory Waste Classification
Proper coding prevents regulatory fines and ensures the incineration facility handles the material correctly.
| Region | Regulation | Code | Description |
| USA | RCRA | Not Listed | Typically not P or U listed. Classify as Characteristic Waste if ignitable (D001) or simply "Non-RCRA Regulated Chemical Waste" (must still be incinerated). |
| EU | EWC | 07 05 13 | Solid wastes containing hazardous substances. |
| EU | EWC | 07 05 04 | Other organic solvents, washing liquids and mother liquors. |
> Critical Note: Even if "Non-Regulated" under specific local laws, the ethical and environmental standard for this compound is Incineration due to aquatic toxicity.
Emergency Spillage Protocol
If a spill occurs, speed is essential to prevent the material from drying into a fine, inhalable dust or staining surfaces.
-
PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles. If powder is airborne, use an N95 or P100 respirator.
-
Dry Spill (Powder):
-
Do NOT sweep dry (creates dust).
-
Cover with wet paper towels (dampened with water or dilute detergent) to suppress dust.
-
Scoop up the damp material and place it in a hazardous waste bag.
-
-
Wet Spill (Solution):
-
Cover with an inert absorbent (Vermiculite or Chemizorb®).
-
Do not use paper towels alone (aromatic amines can sometimes react with cellulose or simply stain aggressively).
-
Collect and dispose of as solid hazardous waste.
-
-
Decontamination: Scrub the surface with a mild detergent followed by water. Avoid bleach (Sodium Hypochlorite) as it can react with amines to form chloramines (toxic vapors).
References
-
National Institutes of Health (NIH) - PubChem. 1,2,3,4-Tetrahydroquinoline Compound Summary. Retrieved from [Link]
-
American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[3] Retrieved from [Link]
Sources
Definitive Safety & Operational Guide: 1,2,3,4-Tetrahydroquinoline-6,7-diamine
Executive Safety Summary & Hazard Architecture
Core Directive: Treat 1,2,3,4-Tetrahydroquinoline-6,7-diamine as a high-potency sensitizer and air-sensitive reagent.
Unlike simple aliphatic amines, this compound combines a tetrahydroquinoline scaffold with an electron-rich ortho-diamine motif. This structure dictates two critical operational hazards:
-
Rapid Oxidation: The electron-rich aromatic ring is highly susceptible to oxidation, leading to the formation of quinoid impurities (often black/purple tars) that degrade purity and yield.
-
Biological Activity: As a structural motif common in kinase inhibitors and DNA-intercalating agents, this compound must be handled as a potential mutagen and skin sensitizer until specific toxicological data proves otherwise.
Hazard Profile (Inferred from Structure-Activity Relationships)
| Hazard Class | Risk Level | Mechanism of Action |
| Acute Toxicity | High | Aromatic amines can induce methemoglobinemia and liver toxicity upon absorption. |
| Sensitization | Critical | Ortho-diamines are haptens; they react with skin proteins, leading to severe allergic contact dermatitis. |
| Reactivity | High | Oxidizes rapidly in air. Incompatible with strong acids (exothermic salt formation) and oxidizers. |
Personal Protective Equipment (PPE) Matrix
Rationale: Standard nitrile gloves are permeable to many aromatic amines over time. A "Double-Barrier" system is mandatory.
PPE Specifications Table
| Component | Requirement | Technical Justification |
| Hand Protection (Inner) | Nitrile (4 mil) | Tactile sensitivity for weighing/manipulation. |
| Hand Protection (Outer) | Silver Shield / Laminate | Critical: Prevents permeation of aromatic amines, which can penetrate nitrile in <15 mins. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of fine powder dispersion or splash. |
| Respiratory | Fume Hood / N95 | Primary containment via Fume Hood. If weighing powder outside a hood, N95 is minimum; PAPR recommended for >1g. |
| Body | Tyvek Lab Coat | Disposable Tyvek prevents fabric contamination and "take-home" exposure risks common with cotton coats. |
Operational Protocol: Air-Sensitive Handling
Objective: Maintain >98% purity by eliminating oxygen contact during transfer and reaction.
Workflow Diagram: Inert Transfer Protocol
The following diagram outlines the decision logic for handling this air-sensitive diamine to prevent oxidative degradation.
Figure 1: Decision logic for inert handling. Note that solid handling favors glovebox use to prevent surface oxidation.
Step-by-Step Handling Procedure
-
Preparation: Pre-dry all glassware. Flush the reaction vessel with Nitrogen/Argon for 15 minutes.
-
Weighing (Solid):
-
Best Practice: Weigh inside an inert atmosphere glovebox.
-
Alternative: Use a "weighing funnel" with a side-arm gas inlet connected to an Argon line. Flush the receiving flask continuously while adding the solid.
-
-
Solubilization: Degas the reaction solvent before adding it to the diamine. Use sparging (bubbling inert gas) for at least 20 minutes.
-
Addition: Add the solvent to the solid under positive inert gas pressure. The solution should remain clear or pale yellow. Darkening (brown/black) indicates oxidation.
Waste Disposal & Decontamination
Principle: Aromatic amines are chemically persistent.[1] Do not dispose of down the drain.
Decontamination Solution (Quenching)
For cleaning glassware or small spills, prepare the following decontamination solution to oxidize/degrade the amine residues:
-
Composition: 5% Surfactant (e.g., SDS) + 10% Acetic Acid in Water.
-
Note: Avoid strong oxidizers (bleach/peroxide) initially, as they can cause rapid, exothermic reactions with bulk amines. Use the acidic surfactant mix to solubilize and protonate the amine (rendering it non-volatile) before final waste disposal.
Disposal Logic Tree
Figure 2: Waste stream segregation. Incineration is the only acceptable final disposal method for aromatic amines.
Emergency Response
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use ethanol , as it increases skin absorption of aromatic amines.
-
Eye Contact: Rinse for 15 minutes.[2][3] Consult an ophthalmologist immediately—alkaline burns can cause delayed damage.
-
Spill: Evacuate area. Do not attempt dry sweeping (dust hazard). Cover with wet sand or absorbent pads soaked in the decontamination solution (Section 4).
References
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Aromatic Amines.[4] Washington, DC: U.S. Department of Labor. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Tetrahydroquinoline Derivatives. PubChem.[5] [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011. (Chapter 6: Working with Chemicals). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
